Azacyclotridecane
Description
Properties
IUPAC Name |
azacyclotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h13H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFADJPZTTUWZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCNCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183696 | |
| Record name | Azacyclotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295-03-4 | |
| Record name | Azacyclotridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=295-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azacyclotridecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azacyclotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azacyclotridecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Azacyclotridecane chemical structure and IUPAC name.
An In-Depth Technical Guide to Azacyclotridecane: Structure, Synthesis, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a 13-membered macrocyclic secondary amine, represents a foundational scaffold in synthetic and medicinal chemistry. While its direct applications are still emerging, its structural characteristics and the reactivity of its secondary amine offer significant potential for the development of novel chemical entities. This guide provides a comprehensive technical overview of this compound, including its formal nomenclature, physicochemical properties, a detailed synthetic protocol via the reduction of its lactam precursor (laurolactam), and a thorough analysis of its spectroscopic signature. Furthermore, we explore its key chemical reactions and discuss its potential utility as a building block in the broader context of drug discovery and materials science, providing field-proven insights for professionals in these areas.
Chemical Identity and Physicochemical Properties
This compound is a saturated heterocycle featuring a twelve-carbon chain and a single nitrogen atom, forming a 13-membered ring. Its formal identification and core properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Dodecamethylene imine | [1] |
| CAS Number | 295-03-4 | [1] |
| Molecular Formula | C₁₂H₂₅N | [1] |
| Molecular Weight | 183.34 g/mol | [1] |
| SMILES | C1CCCCCCNCCCCC1 | [1] |
| XLogP3 | 4.2 | [1] |
The molecule's large, flexible, and lipophilic carbocyclic framework, combined with a polar secondary amine group, results in an amphiphilic character that can be exploited in supramolecular chemistry and as a scaffold for targeting biological systems.
Synthesis of this compound
The most direct and industrially relevant pathway to this compound is through the chemical reduction of its corresponding lactam, azacyclotridecan-2-one, commonly known as laurolactam.[2] Laurolactam is a widely available commercial monomer used in the production of Nylon-12.[3] The reduction of the amide functional group to an amine requires a potent reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the reagent of choice for its high efficacy in this transformation.[4][5]
Causality in Experimental Design
The choice of LiAlH₄ is critical. Weaker reducing agents like sodium borohydride (NaBH₄) are generally incapable of reducing the highly stable, resonance-stabilized amide bond of a lactam.[6] LiAlH₄, a powerful source of hydride ions (H⁻), readily attacks the electrophilic carbonyl carbon of the lactam. The reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with protic solvents like water or alcohols to produce flammable hydrogen gas.[6][7] Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are the required solvents as they are inert to the reagent and effectively solubilize the organic substrate.
Detailed Experimental Protocol: Reduction of Laurolactam
Warning: This procedure involves Lithium Aluminum Hydride, which is a pyrophoric and water-reactive solid. It should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Materials:
-
Laurolactam (azacyclotridecan-2-one)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled Water
-
15% w/v Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Diethyl Ether
-
-
Procedure:
-
Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Suspension: In the reaction flask, carefully add Lithium Aluminum Hydride (1.5 equivalents) to anhydrous THF (approx. 20 mL per gram of LiAlH₄). Stir the suspension gently.
-
Substrate Addition: Dissolve Laurolactam (1.0 equivalent) in a separate flask with anhydrous THF (approx. 10 mL per gram). Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes. The addition is exothermic; maintain a gentle reflux by controlling the addition rate or using an external cooling bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours to ensure complete reduction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching (Fieser Workup): Cool the reaction flask to 0 °C in an ice bath. EXTREME CAUTION is required for this step. Slowly and dropwise, add distilled water equal to the mass of LiAlH₄ used (e.g., if 1 g of LiAlH₄ was used, add 1 mL of water). Follow this with the dropwise addition of 15% sodium hydroxide solution, again equal in volume to the mass of LiAlH₄ used (1 mL). Finally, add distilled water in a volume three times the mass of LiAlH₄ used (3 mL).
-
Filtration and Extraction: A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the solid salts through a pad of Celite® and wash the filter cake thoroughly with additional THF or dichloromethane.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be further purified by vacuum distillation or recrystallization to yield pure this compound.
-
Synthetic Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Authenticating the structure of the synthesized this compound is achieved through a combination of spectroscopic methods. The high symmetry of the molecule (assuming rapid conformational averaging) simplifies its spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
C-H Protons (α to Nitrogen): The four protons on the two carbons directly attached to the nitrogen (C2 and C13) are expected to appear as a triplet around δ 2.6-2.8 ppm . Their proximity to the electronegative nitrogen atom deshields them relative to other methylene groups.
-
Bulk Methylene Protons (β, γ, etc.): The remaining 20 protons on the ten other carbon atoms (C3-C12) are in very similar chemical environments. They are expected to appear as a large, broad multiplet or singlet centered around δ 1.3-1.5 ppm .
-
N-H Proton: The proton on the nitrogen atom will appear as a broad singlet. Its chemical shift is highly variable and depends on concentration and solvent, but typically falls in the range of δ 1.0-3.0 ppm . It may exchange with deuterium in solvents like D₂O or CD₃OD, causing the signal to disappear.
-
-
¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry.
-
α-Carbons: The two carbons adjacent to the nitrogen (C2, C13) are expected to resonate around δ 45-50 ppm .
-
β, γ, and other Carbons: The remaining ten carbons will appear in the aliphatic region, typically between δ 25-30 ppm , likely as a few closely spaced or overlapping signals.
-
| NMR Data Summary (Predicted) | |
| ¹H NMR | δ 2.6-2.8 (t, 4H, -CH₂-N-CH₂-), δ 1.3-1.5 (m, 20H, bulk -(CH₂)₁₀-), δ 1.0-3.0 (br s, 1H, -NH-) |
| ¹³C NMR | δ 45-50 (C-α), δ 25-30 (Bulk C) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of cyclic amines typically proceeds via fragmentation of the ring.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 183 , corresponding to the molecular weight of C₁₂H₂₅N.
-
Key Fragments: Experimental data shows a prominent base peak at m/z = 30 and another significant peak at m/z = 44 .[1]
-
The m/z = 30 fragment is characteristic of secondary amines and corresponds to the stable [CH₂=NH₂]⁺ ion, formed through α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) followed by a hydrogen transfer.
-
The m/z = 44 fragment can be attributed to [CH₂CH=NH₂]⁺. This pattern is a definitive signature for the successful reduction of the lactam and the formation of the secondary amine macrocycle.
-
| Mass Spectrometry Data | |
| Molecular Ion (M⁺) | m/z 183 |
| Major Fragments | m/z 30 ([CH₂NH₂]⁺), m/z 44 ([C₂H₆N]⁺) |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
-
N-H Stretch: A weak to medium, sharp absorption band is expected in the range of 3300-3500 cm⁻¹ , characteristic of a secondary amine N-H bond. This distinguishes it clearly from the broader N-H stretch of a primary amine or the strong C=O stretch of the starting lactam (approx. 1650 cm⁻¹).
-
C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹ ) corresponding to the sp³ C-H bonds of the methylene groups.
-
N-H Bend: A weak to medium bending vibration may be observed around 1550-1650 cm⁻¹ .
| Key IR Absorptions | |
| N-H Stretch | 3300-3500 cm⁻¹ (weak/medium) |
| C-H Stretch | 2850-2950 cm⁻¹ (strong) |
| N-H Bend | 1550-1650 cm⁻¹ (weak/medium) |
Chemical Reactivity and Potential for Derivatization
The synthetic value of this compound lies in the reactivity of its secondary amine, which serves as a nucleophilic and basic center. This allows for straightforward derivatization, making it an excellent scaffold for building molecular libraries for screening in drug discovery and materials science.
Caption: Key reactions of this compound.
N-Alkylation
The nitrogen atom can be alkylated using various electrophiles, such as alkyl halides or tosylates, typically in the presence of a non-nucleophilic base to neutralize the resulting acid.[8] This reaction converts the secondary amine into a tertiary amine, which can dramatically alter the scaffold's steric and electronic properties, as well as its basicity and hydrogen-bonding capacity. This is a fundamental strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
N-Acylation
Reaction with acylating agents like acyl chlorides or acid anhydrides readily forms a stable tertiary amide.[9][10] This transformation neutralizes the basicity of the nitrogen and introduces a carbonyl group, which can act as a hydrogen bond acceptor. This is another cornerstone of derivatization, used to create peptide mimics or other functional probes.
Applications in Research and Drug Development
While this compound itself is not an approved therapeutic, its structural motif and that of related macrocycles are of significant interest to drug development professionals.
-
Scaffold for Chemical Libraries: The primary value of this compound is as a versatile starting material. Its large, lipophilic ring system allows for the exploration of a unique chemical space often neglected by traditional small-molecule libraries. By applying the N-alkylation and N-acylation reactions described above, researchers can rapidly generate a diverse library of analogues for high-throughput screening against various biological targets.
-
Bioisostere and Conformational Constraint: Large rings can act as bioisosteres for flexible aliphatic chains, locking them into a more constrained set of conformations. This can lead to improved binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.[11]
-
Precursor to Bioactive Molecules: The precursor to this compound, laurolactam, has been used in the patented synthesis of MDL-12330A, a molecule described as a calcium channel blocker.[2] This demonstrates the utility of the 13-membered azacycle framework as a starting point for constructing complex, biologically active agents. The ability to reduce the lactam to the amine opens up an entirely different set of derivatization possibilities, transforming a monomer for polymers into a scaffold for pharmaceuticals.
Safety and Handling
-
This compound: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Standard laboratory PPE (gloves, safety glasses, lab coat) should be used, and handling should occur in a well-ventilated area.
-
Synthesis Reagents: As noted previously, extreme care must be taken when handling Lithium Aluminum Hydride. It must be stored and handled under anhydrous conditions, away from ignition sources. The quenching procedure is highly exothermic and can generate large volumes of hydrogen gas, requiring slow, controlled addition at low temperature in a fume hood.
Conclusion
This compound is more than a simple chemical; it is a versatile platform for innovation. Its straightforward synthesis from an inexpensive industrial monomer, coupled with the predictable reactivity of its secondary amine, makes it an attractive scaffold for researchers in drug discovery and materials science. By understanding its fundamental chemistry, synthesis, and spectroscopic properties as detailed in this guide, scientists are well-equipped to leverage this macrocycle to build novel molecules with tailored functions, paving the way for the next generation of therapeutics and advanced materials.
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Discovery and first synthesis of azacyclotridecane.
An In-depth Technical Guide to the Discovery and First Synthesis of Azacyclotridecane
Abstract: This technical guide provides a comprehensive overview of the discovery and seminal synthesis of this compound (C₁₂H₂₅N), a thirteen-membered saturated macrocyclic amine. The narrative traces the historical context from the foundational work on macrocycles by pioneers like Ružička to the multi-step industrial synthesis of its critical precursor, laurolactam (azacyclotridecan-2-one). We delve into the mechanistic rationale and provide detailed experimental protocols for the synthesis of laurolactam via the Beckmann rearrangement of cyclododecanone oxime, followed by its definitive reduction to the target this compound. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental choices, self-validating protocols, and the structural verification of this significant macrocycle.
The journey to this compound begins not with the molecule itself, but with the groundbreaking conceptual shift in organic chemistry that validated the existence of large-ring structures. For decades, von Baeyer's strain theory suggested that rings with more than eight members would be too unstable to exist. This paradigm was shattered by the work of Leopold Ružička in the 1920s, who successfully synthesized large-ring alicyclic ketones, including muscone and civetone, the key components of natural musk.[1] Ružička's method, involving the thermal decomposition of dicarboxylic acid salts, proved that macrocycles were viable synthetic targets, paving the way for all subsequent research in this field and earning him the Nobel Prize in Chemistry in 1939.[1][2] This foundational work established the principles of high-dilution and template-driven reactions necessary to favor intramolecular cyclization over intermolecular polymerization, a challenge central to all macrocycle synthesis.
The Precursor Pathway: Synthesis of Laurolactam
The most direct and industrially significant route to this compound is through the reduction of its corresponding lactam, azacyclotridecan-2-one, commonly known as laurolactam.[3] Laurolactam is a compound of immense commercial importance as the monomer for the engineering plastic Nylon-12.[4] Its synthesis is a well-established, multi-step process that begins with cyclododecatriene, a trimer of butadiene.[3]
The overall workflow is a testament to elegant industrial chemistry, transforming a simple hydrocarbon into a functionalized macrocyclic amide.
Caption: Workflow for the industrial synthesis of Laurolactam.
Experimental Protocol: Synthesis of Laurolactam from Cyclododecanone
This protocol details the final two steps of the precursor synthesis, which are most relevant for a laboratory setting: the oximation of cyclododecanone and the subsequent Beckmann rearrangement.
Part A: Synthesis of Cyclododecanone Oxime [5][6]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.5 g of cyclododecanone in 8 mL of 95% ethanol.
-
Reagent Addition: To this solution, add 0.6 g of hydroxylamine hydrochloride, 25 mL of deionized water, and 15 mL of a 10% (w/w) aqueous sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. The reaction is typically complete within 30-45 minutes, often indicated by the formation of a crystalline precipitate.[5]
-
Isolation and Purification: Cool the reaction mixture in an ice-water bath to complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Recrystallization: Purify the crude oxime by recrystallizing from a mixture of 95% ethanol and deionized water to yield pure cyclododecanone oxime as white crystals.[6]
Part B: Beckmann Rearrangement to Laurolactam [5][6]
-
Catalyst Solution: Prepare a solution of 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride in 12 mL of acetonitrile. Causality Note: Cyanuric chloride acts as a powerful dehydrating agent to facilitate the rearrangement, while zinc chloride is a Lewis acid that catalyzes the process.
-
Reaction Setup: Add the purified cyclododecanone oxime from the previous step to a round-bottom flask. Add the prepared acetonitrile catalyst solution.
-
Reflux: Heat the mixture to reflux (approx. 82 °C) for 1 hour. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the oxime spot and the appearance of a more polar product spot (laurolactam).[5]
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing 20 mL of dichloromethane and 20 mL of water. Extract the aqueous layer twice more with 10 mL portions of dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude laurolactam.
-
Purification: Recrystallize the crude product from 95% ethanol and water to yield pure laurolactam.[6]
| Compound | Expected Yield | Melting Point (°C) | Reference |
| Cyclododecanone Oxime | ~95% | 132-133 | [6] |
| Laurolactam | ~90% | 148-149 | [6] |
First Synthesis: Reduction of Laurolactam to this compound
The definitive synthesis of this compound involves the complete reduction of the amide functional group within the laurolactam ring. Standard amide-reducing agents like sodium borohydride are generally ineffective for this transformation. The high stability of the amide bond necessitates a powerful, oxophilic reducing agent.
Mechanistic Choice: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Its mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the lactam. The resulting aluminate complex is stable and does not collapse to an imine intermediate that could be hydrolyzed. A second hydride transfer then reduces what was the carbonyl carbon, and upon aqueous workup, the amine is liberated. This ensures a complete reduction to the saturated amine without ring cleavage.
Caption: Reduction of Laurolactam to this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a calculated excess (e.g., 2-3 molar equivalents) of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Safety Note: LiAlH₄ reacts violently with water. All glassware must be scrupulously dried, and all reagents must be anhydrous.
-
Substrate Addition: Dissolve pure laurolactam in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for several hours (e.g., 4-12 hours) until TLC or GC-MS analysis indicates the complete consumption of the starting lactam.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise:
-
'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate through a pad of Celite. Wash the filter cake thoroughly with additional THF or diethyl ether.
-
Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or chromatography to yield a colorless oil or low-melting solid.
Structural Elucidation and Data
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 295-03-4 | PubChem[7] |
| Molecular Formula | C₁₂H₂₅N | PubChem[7] |
| Molar Mass | 183.34 g/mol | PubChem[7] |
| Appearance | Colorless oil or low-melting solid | - |
| ¹H NMR | Spectral data available | PubChem[7] |
| Mass Spec (GC-MS) | Key fragments at m/z 30, 44, 56 | PubChem[7] |
Significance and Outlook in Drug Development
While laurolactam's primary application is in polymer science, its reduced form, this compound, represents a valuable scaffold for medicinal chemistry and drug development.[8] Saturated macrocycles are of increasing interest because they offer a unique combination of properties:
-
Conformational Flexibility and Pre-organization: Large rings can adopt specific conformations to bind to challenging protein targets, such as protein-protein interfaces, while still possessing lower entropic penalties upon binding compared to fully flexible acyclic molecules.[9]
-
Physicochemical Properties: The removal of the polar amide group in favor of a secondary amine significantly alters the molecule's properties. It increases the basicity (pKa) and can improve membrane permeability and solubility characteristics, which are critical for drug candidates.
-
Novel Chemical Space: this compound provides a non-planar, three-dimensional scaffold that moves away from the "flatland" of aromatic, sp²-rich molecules that have traditionally dominated drug discovery.[9] This allows for the exploration of new interactions with biological targets.
The secondary amine of this compound serves as a versatile chemical handle for further functionalization, enabling the synthesis of diverse libraries of compounds for screening against various therapeutic targets.
Conclusion
The synthesis of this compound is a story of chemical evolution, built upon the foundational discoveries in macrocyclic chemistry and refined by the robust methodologies of industrial organic synthesis. The pathway through its readily available precursor, laurolactam, followed by a powerful reduction, represents the most logical and efficient route to this large-ring saturated heterocycle. While its direct applications have been historically overshadowed by its lactam precursor, the this compound scaffold holds significant potential as a building block for the next generation of macrocyclic drugs, offering a unique entry point into underexplored chemical space for researchers and drug developers.
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An In-Depth Technical Guide to Azacyclotridecane: Synthesis, Properties, and Applications in Modern Chemistry
Abstract
Azacyclotridecane, a saturated twelve-carbon macrocyclic amine, represents a foundational structure in the field of macrocyclic chemistry. While seemingly simple, its unique conformational properties and the reactivity of its secondary amine group make it a valuable synthon for complex molecular architectures. This guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, established synthetic routes, and its strategic applications, particularly for professionals in research, chemical synthesis, and drug development. We will explore the causality behind synthetic choices, present key data in a structured format, and provide a validated workflow for its preparation from common precursors.
Core Physicochemical Properties
This compound is a large, flexible cyclic amine. Its properties are defined by a twelve-carbon aliphatic chain and a single nitrogen heteroatom. The fundamental identifiers and computed properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 295-03-4 | [1] |
| Molecular Formula | C₁₂H₂₅N | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Weight | 183.33 g/mol | [1] |
| Synonyms | Dodecamethylene imine | [1] |
| SMILES | C1CCCCCCNCCCCC1 | [1] |
| InChIKey | UFADJPZTTUWZMP-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The synthesis of large-ring macrocycles like this compound presents a significant challenge due to the entropic unfavorability of cyclizing long, linear precursors. High-dilution conditions are often required to suppress intermolecular polymerization and favor the desired intramolecular reaction.
A robust and common industrial route to this compound involves the reduction of its corresponding lactam, Laurolactam (azacyclotridecan-2-one). This multi-step approach offers a reliable pathway from a readily available cyclic ketone.
Workflow: Synthesis via Beckmann Rearrangement and Lactam Reduction
This pathway leverages the classic Beckmann rearrangement, a cornerstone of industrial nylon production, to create the 13-membered lactam ring, which is then reduced.
Caption: Synthetic workflow for this compound from Cyclododecanone.
Experimental Protocol: Reduction of Laurolactam
-
Rationale: The reduction of the amide functional group within the Laurolactam ring is a highly efficient method to produce this compound. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically employed due to the stability of the amide bond. The choice of an ethereal solvent like Tetrahydrofuran (THF) is critical as it is unreactive towards the hydride and effectively solubilizes the reactants.
-
Step-by-Step Methodology:
-
Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Reactant Addition: A solution of Laurolactam (1.0 eq.)[2][3][4] in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C to control the initial exothermic reaction.
-
Reflux: After the addition is complete, the reaction mixture is brought to reflux and maintained for 12-18 hours to ensure complete reduction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and finally more water (Fieser workup). This procedure is crucial for safely neutralizing the excess hydride and precipitating aluminum salts into a filterable solid.
-
Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved via vacuum distillation or column chromatography.
-
Applications in Research and Drug Development
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, with over 59% of FDA-approved small-molecule drugs containing such a motif[5]. Macrocycles, in particular, are of high interest in modern drug discovery.
-
Scaffold for Drug Design: The large, conformationally flexible ring of this compound can serve as a novel scaffold. In drug design, moving from flat, aromatic structures to more three-dimensional, saturated systems (an "escape from flatland") is a key strategy to improve properties like solubility and cell permeability while discovering new intellectual property[5]. The secondary amine provides a convenient attachment point for building more complex molecules with potential therapeutic applications.
-
Building Block for Complex Syntheses: this compound is a valuable building block for creating more complex polycyclic and bridged systems. The synthesis of azapolycycles is a significant area of research as these structures are found in numerous biologically active alkaloids[6]. The nucleophilic nitrogen can be functionalized and used in various coupling reactions to construct larger, more intricate molecular frameworks.
-
Precursor to High-Performance Polymers: While this compound itself is a synthetic building block, its precursor, Laurolactam, is a critical monomer used in the production of Polyamide 12 (PA12 or Nylon 12)[7]. This high-performance polymer is valued for its excellent mechanical properties, chemical resistance, and low water absorption.
Safety and Handling
Proper handling of this compound is essential due to its irritant properties. The Globally Harmonized System (GHS) classifications highlight the primary hazards associated with this chemical.
-
GHS Hazard Statements:
-
Recommended Precautions (P-Statements):
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area[1][8].
-
P280: Wear protective gloves, protective clothing, and eye/face protection[8].
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water[1].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
-
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound, identified by CAS number 295-03-4, is more than a simple macrocyclic amine. It is a product of sophisticated chemical synthesis, often derived from the industrially significant monomer Laurolactam. For researchers and drug development professionals, it offers a flexible and functionalizable scaffold, enabling the exploration of novel chemical space and the construction of complex, biologically relevant molecules. Its synthesis, rooted in classic organic reactions, provides a reliable pathway for its production, while an understanding of its properties and hazards ensures its safe and effective use in the laboratory.
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An In-Depth Technical Guide to the Key Chemical Characteristics of Azacyclotridecane
Executive Summary
Azacyclotridecane, a large saturated N-heterocycle, represents a fascinating scaffold with significant, yet underexplored, potential in medicinal chemistry and materials science. While its direct applications are still emerging, its precursor, laurolactam (azacyclotridecan-2-one), is a cornerstone of the polymer industry as the monomer for Nylon-12.[1][2] The conversion of this readily available industrial commodity into the parent macrocyclic amine opens a gateway to a vast chemical space for derivatization. This guide provides a comprehensive technical overview of this compound, consolidating its synthesis, physicochemical properties, spectroscopic signature, and key reactivity. We delve into the causality behind experimental choices for its synthesis and functionalization, offering field-proven insights into its potential as a building block for novel therapeutics and advanced materials.
Introduction to Macrocyclic Amines: Context and Importance
Nitrogen-containing heterocycles are foundational scaffolds in drug discovery, with saturated rings like pyrrolidine and piperidine forming the core of countless pharmaceuticals.[3][4] These structures offer a three-dimensional framework to orient functional groups in precise vectors, enhancing binding affinity and selectivity for biological targets. This compound (dodecamethyleneimine) expands upon this principle, presenting a 13-membered macrocyclic ring. Its large, flexible, and lipophilic nature provides a unique structural motif. The secondary amine embedded within the ring serves as a versatile chemical handle for modification, allowing for the systematic exploration of structure-activity relationships (SAR). Understanding the core characteristics of this parent macrocycle is the critical first step toward unlocking its potential.
Synthesis and Purification
The most economically viable route to this compound begins with the industrial synthesis of its lactam precursor, laurolactam. This multi-step process starts from cyclododecatriene, a bulk chemical derived from the trimerization of butadiene.
Synthesis Pathway: From Cyclododecatriene to this compound
The industrial production of laurolactam is a well-established process.[1][2] The subsequent reduction of the lactam's amide bond is a standard laboratory transformation to yield the target secondary amine, this compound.
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Introduction to azacycloalkanes and their significance.
An In-depth Technical Guide to Azacycloalkanes: Synthesis, Properties, and Significance in Modern Chemistry
Abstract
Azacycloalkanes, saturated heterocyclic amines, represent a cornerstone of modern organic and medicinal chemistry. Their unique conformational and physicochemical properties, coupled with their prevalence in natural products and synthetic drugs, have established them as indispensable scaffolds in drug discovery and valuable ligands in catalysis. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the core principles of azacycloalkane structure, reactivity, and synthesis. We will explore their strategic application in medicinal chemistry, supported by detailed examples of FDA-approved therapeutics, and provide practical, step-by-step synthetic protocols. The narrative emphasizes the causal relationships behind experimental choices, grounding theoretical concepts in practical, field-proven insights to deliver a self-validating and authoritative resource.
Introduction: The Ubiquitous Azacycloalkane
Azacycloalkanes are cyclic organic compounds containing at least one nitrogen atom within a saturated ring system. Also known as cyclic amines, these structures range from highly strained three-membered rings (aziridines) to larger, more flexible macrocycles. Their significance stems from a unique combination of features:
-
Structural Rigidity and Diversity: The cyclic nature of azacycloalkanes imparts a degree of conformational rigidity that is highly advantageous in drug design, allowing for precise orientation of substituents to interact with biological targets.
-
Physicochemical Properties: The nitrogen atom introduces a basic center, enabling salt formation to improve solubility and bioavailability. Its ability to act as a hydrogen bond donor and acceptor is crucial for molecular recognition at receptor sites.
-
Synthetic Tractability: A vast arsenal of synthetic methods allows for the controlled and often stereoselective preparation of a wide array of substituted azacycloalkanes, making them versatile building blocks.
This guide will traverse the fundamental aspects of azacycloalkane chemistry, from their nomenclature and inherent properties to their synthesis and paramount role in the development of modern pharmaceuticals.
Structure, Nomenclature, and Physicochemical Properties
The properties of an azacycloalkane are intrinsically linked to its ring size. The nomenclature follows the Hantzsch-Widman system for heterocycles. Below is a summary of the most common monocyclic azacycloalkanes.
| Ring Size | IUPAC Name | Common Name | Approx. pKa of Conjugate Acid | Ring Strain (kcal/mol) |
| 3 | Aziridine | Aziridine | ~8.0 | ~27 |
| 4 | Azetidine | Azetidine | ~11.3 | ~26 |
| 5 | Azolidine | Pyrrolidine | ~11.3 | ~6 |
| 6 | Azinane | Piperidine | ~11.1 | ~0 |
| 7 | Azepane | Azepane | ~11.0 | ~6 |
Data compiled from various sources on chemical properties.
Ring Strain and Conformation:
The high ring strain in aziridine and azetidine makes them susceptible to ring-opening reactions, a property often exploited in synthesis. In contrast, pyrrolidine and piperidine are significantly more stable. Piperidine, being a six-membered ring, predominantly adopts a low-energy chair conformation, similar to cyclohexane, which minimizes torsional and steric strain. This conformational preference is a key factor in the design of piperidine-containing drugs, as the axial and equatorial positions of substituents can dramatically alter biological activity.
The pKa of the conjugate acid of an azacycloalkane is a measure of the nitrogen's basicity. For piperidine, pyrrolidine, and azetidine, the pKa values are all around 11, indicating they are moderately basic amines. The basicity of aziridine is significantly lower (pKa ≈ 8.0) due to the increased s-character of the nitrogen lone pair orbital in the highly strained ring.
Caption: Relationship between ring size, ring strain, and chemical properties of common azacycloalkanes.
Synthesis of Azacycloalkanes: A Strategic Overview
The construction of the azacycloalkane core is a pivotal step in the synthesis of numerous natural products and pharmaceuticals. Methodologies are diverse, but they can be broadly categorized into cyclization, cycloaddition, and ring-expansion/contraction strategies.
Key Synthetic Strategies:
-
Intramolecular Cyclization (Ring Closure): This is the most common approach, typically involving the formation of a C-N bond.
-
Nucleophilic Substitution: A primary amine or a protected amine with a leaving group on the same molecule undergoes an intramolecular SN2 reaction. The efficiency of this process is highly dependent on the chain length, favoring the formation of 5- and 6-membered rings (Baldwin's rules).
-
Reductive Amination: The intramolecular reaction between an aldehyde or ketone and an amine, followed by in-situ reduction of the resulting imine/enamine, is a powerful method for constructing piperidines and pyrrolidines.
-
-
[4+2] Cycloaddition (Diels-Alder Reaction): Aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, provide a convergent and often stereocontrolled route to six-membered nitrogen heterocycles.
-
Ring-Closing Metathesis (RCM): This Nobel Prize-winning reaction, catalyzed by ruthenium complexes (e.g., Grubbs' catalyst), has become a go-to method for forming medium and large-sized rings by joining two terminal alkenes.
Experimental Protocol: Synthesis of N-Benzylpiperidine via Reductive Amination
This protocol details a standard, reliable method for synthesizing a common piperidine derivative. The causality behind the experimental choices is rooted in efficiency and simplicity. Glutaraldehyde is the five-carbon source, and benzylamine serves as the nitrogen source. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not react violently with the protic solvent.
Materials:
-
Glutaraldehyde (50% solution in water)
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a 250 mL round-bottom flask, add 1,2-dichloroethane (100 mL) and benzylamine (5.36 g, 50 mmol).
-
Add glacial acetic acid (3.0 g, 50 mmol). The acid catalyzes the formation of the intermediate iminium ion, accelerating the reaction.
-
Stir the solution at room temperature and add glutaraldehyde (50% aq. solution, 10.0 g, 50 mmol) dropwise over 10 minutes. The reaction is exothermic; slow addition prevents overheating.
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (12.7 g, 60 mmol) portion-wise over 15 minutes. Gas evolution (hydrogen) will be observed. The reaction is kept under a nitrogen atmosphere to prevent moisture from quenching the reducing agent.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL). This neutralizes the acetic acid and any remaining reducing agent.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford N-benzylpiperidine as a colorless oil.
Self-Validation: The success of the protocol is validated by characterization of the final product using 1H NMR, 13C NMR, and mass spectrometry, which should confirm the expected structure and purity.
The Significance of Azacycloalkanes in Medicinal Chemistry
The azacycloalkane motif is a privileged scaffold in drug discovery. Its presence can confer a range of desirable properties, including improved potency, selectivity, and pharmacokinetic profiles. The nitrogen atom often serves as a key interaction point with the biological target or as a handle for modifying solubility.
Examples of FDA-Approved Drugs Containing Azacycloalkane Scaffolds:
| Drug Name | Azacycloalkane Core | Therapeutic Use |
| Ritalin (Methylphenidate) | Piperidine | ADHD, Narcolepsy |
| Chantix (Varenicline) | Azabicyclic (related to piperidine) | Smoking Cessation |
| Xeljanz (Tofacitinib) | Pyrrolopyrimidine (contains a pyrrolidine ring) | Rheumatoid Arthritis |
| Cresemba (Isavuconazole) | Azole with a piperidine side chain | Antifungal Agent |
| Fentanyl | Piperidine | Opioid Analgesic |
The piperidine ring in Fentanyl, for example, is crucial for its activity. It correctly positions the phenyl and propionanilide groups for optimal binding to the μ-opioid receptor.
Caption: A generalized workflow for azacycloalkane-based drug discovery, from target to marketed drug.
Future Outlook
The field of azacycloalkane chemistry is continually evolving. Current research is focused on several key areas:
-
Novel Synthetic Methods: The development of more efficient, atom-economical, and environmentally benign ("green") methods for synthesizing these scaffolds is a high priority. This includes C-H activation/amination reactions that can install nitrogen atoms directly into hydrocarbon frameworks.
-
Asymmetric Catalysis: Creating new chiral azacycloalkane-based ligands to catalyze enantioselective reactions remains a vibrant area of research, with profound implications for producing single-enantiomer drugs.
-
Bio-inspired Scaffolds: As our understanding of natural products deepens, chemists are increasingly drawing inspiration from complex, polycyclic azacycloalkane structures to design new therapeutic agents with novel mechanisms of action.
Conclusion
Azacycloalkanes are far more than simple cyclic amines; they are enabling structures that provide the foundation for a vast array of functional molecules. Their unique blend of conformational constraint, tunable physicochemical properties, and synthetic accessibility ensures their continued prominence in the molecular sciences. For the drug development professional, a deep understanding of the synthesis, properties, and strategic application of azacycloalkanes is not merely advantageous—it is essential for the design and creation of the next generation of innovative medicines.
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Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Taylor & Francis Online.
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Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate.
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
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One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
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Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.
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(PDF) Azacycloalkanes from Epoxides and Aziridines. ResearchGate.
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A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. PubMed Central.
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RETRACTED: Synthesis and Properties of Novel Alkyl-Substituted Hexaazacyclophanes and Their Diradical Dications. PubMed Central.
An In-depth Technical Guide to the Safe Handling and Management of Azacyclotridecane
Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for Azacyclotridecane, a saturated azamacrocycle. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's hazardous properties, outlines robust protocols for its safe use, and details emergency procedures. By integrating established principles of chemical safety with specific data, this guide aims to foster a secure and compliant research environment.
Introduction: Understanding the Compound
This compound (CAS No. 295-03-4), a large-ring heterocyclic amine, belongs to the family of azamacrocycles. These structures are of significant interest in medicinal chemistry and materials science due to their unique coordination properties and diverse synthetic applications. As with any novel or specialized chemical, a thorough understanding of its potential hazards is paramount to ensuring the safety of laboratory personnel and the integrity of research. This guide is predicated on a proactive safety culture, where understanding the "why" behind a safety protocol is as crucial as the protocol itself.
Hazard Identification and Risk Assessment
Based on aggregated data, this compound is classified as an irritant.[1] A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
GHS Classification and Hazards
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate specific handling procedures to avoid direct contact and inhalation.
Toxicological Profile: An Area for Precaution
Data Summary: Physicochemical and Hazard Information
| Property | Value/Classification | Source |
| Molecular Formula | C₁₂H₂₅N | PubChem[1] |
| CAS Number | 295-03-4 | PubChem[1] |
| Molar Mass | 183.33 g/mol | PubChem[1] |
| GHS Pictogram | Irritant | PubChem[1] |
| GHS Signal Word | Warning | PubChem[1] |
| Hazard Statements | H315, H319, H335 | PubChem[1] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.
Hierarchy of Controls
The hierarchy of controls is a fundamental principle in occupational safety. For this compound, this can be visualized as follows:
Diagram of the Hierarchy of Controls
-
Elimination/Substitution: While not always feasible, consider if a less hazardous alternative can be used.
-
Engineering Controls: All work with this compound, especially when handling the solid or creating solutions, should be performed in a certified chemical fume hood to mitigate inhalation risks.
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should not be used as a substitute for robust engineering and administrative controls.
Recommended Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Prevents skin contact and irritation. |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes that can cause serious eye irritation. |
| Lab Coat | Full-length, cuffed sleeves | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Prevents respiratory tract irritation. |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical to prevent exposure and maintain the stability of the compound.
Handling
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat. Use appropriate tools to handle the solid and avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Segregation: Store separately from strong oxidizing agents, acids, and other reactive chemicals. A dedicated cabinet for corrosive and irritant materials is recommended.[3]
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency situation can significantly mitigate potential harm.
Spills
Spill Response Workflow:
Workflow for responding to a spill.
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.
-
Alert: Notify your supervisor and institutional safety officer.
-
Contain: If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Clean Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution and then with soap and water.
Exposures
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.
Conclusion: A Commitment to Safety
The safe handling of this compound is predicated on a thorough understanding of its known hazards and a cautious approach to its unknown toxicological properties. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling protocols, and being prepared for emergencies, researchers can work with this valuable compound while minimizing risks. Continuous review of safety procedures and a commitment to a strong safety culture are the cornerstones of responsible scientific practice.
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Navigating the Solubility Landscape of Azacyclotridecane: A Technical Guide for Researchers
Introduction: The Enigmatic Nature of a Simple Macrocycle
Azacyclotridecane, a 13-membered saturated cyclic amine, represents a foundational structure in the broader class of macrocycles. While seemingly simple in its chemical architecture—a C12 hydrocarbon loop interrupted by a single nitrogen atom—its physicochemical properties, particularly its solubility, are of significant interest to researchers in drug discovery and materials science.[1] Macrocycles, in general, occupy a unique chemical space, often displaying a complex interplay of conformational flexibility and intermolecular forces that govern their behavior in different solvent environments. This guide provides an in-depth exploration of the theoretical and practical aspects of this compound's solubility in common organic solvents, offering a predictive framework and actionable experimental protocols for its characterization.
Theoretical Framework: Predicting the Solubility of this compound
In the absence of extensive empirical data, a predictive understanding of this compound's solubility can be constructed from fundamental chemical principles and the known behavior of analogous structures, such as large aliphatic amines.[2][3][4] The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[5][6]
Key Molecular Characteristics Influencing Solubility:
-
Polarity: this compound possesses a polar secondary amine group capable of hydrogen bonding. However, this is attached to a large, nonpolar C12 hydrocarbon ring. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
-
Molecular Size and Shape: The large, flexible macrocyclic structure of this compound influences its crystal lattice energy and its ability to be effectively solvated.[7] The energetic cost of disrupting the solid-state interactions must be compensated by favorable solute-solvent interactions.
-
Hydrogen Bonding: The secondary amine group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding are likely to exhibit greater interaction with this functional group.
Based on these characteristics, we can predict the general solubility behavior of this compound across a spectrum of common organic solvents.
Predicted Solubility Profile
The following table summarizes the expected solubility of this compound in a range of common organic solvents, categorized by their polarity. These are qualitative predictions intended to guide solvent selection for experimental work.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | High | The large, nonpolar C12 hydrocarbon backbone of this compound is expected to interact favorably with nonpolar solvents through van der Waals forces. The "like dissolves like" principle suggests strong solubility in these solvents.[5] |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar amine group of this compound. While they cannot donate hydrogen bonds, their polarity should be sufficient to solvate the molecule effectively. |
| Polar Aprotic (High Polarity) | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While these solvents are polar, their high polarity might not be optimal for solvating the large nonpolar hydrocarbon portion of the molecule. A balance must be struck between solvating the polar amine and the nonpolar ring. Some degree of solubility is expected due to interactions with the amine group. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | These solvents can act as both hydrogen bond donors and acceptors, interacting with the amine group of this compound. However, their polarity might be too high to effectively solvate the large, nonpolar hydrocarbon chain, potentially leading to lower solubility compared to less polar solvents.[2] |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published quantitative data, experimental determination of this compound's solubility is crucial. The following protocol outlines a reliable method for determining the equilibrium solubility of a compound in various organic solvents.[8][9][10][11]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or small test tubes with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol:
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[10]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Solvent Selection for Practical Applications: A Logical Approach
The choice of solvent for a particular application, such as a chemical reaction or purification, depends on a variety of factors beyond just solubility.[12][13][14] The following diagram provides a logical framework for selecting an appropriate solvent for this compound.
Caption: A logical workflow for selecting a suitable solvent for applications involving this compound.
Conclusion: A Practical Path Forward
While specific, published solubility data for this compound remains elusive, a robust understanding of its likely behavior in common organic solvents can be derived from fundamental chemical principles. This guide provides a theoretical framework for predicting its solubility and, more importantly, a detailed experimental protocol for its empirical determination. For researchers and drug development professionals, this combined approach of prediction and practical methodology offers a clear path forward for effectively utilizing this compound in their work. The provided workflows for solubility determination and solvent selection are designed to ensure scientific integrity and facilitate informed decision-making in the laboratory.
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Key Considerations for Selecting Solvents in Drug Manufacturing. (2025, April 22). Purosolv. Retrieved January 16, 2026, from [Link]
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Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Duc, V., & Isorez, A. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525. [Link]
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Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
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Unlocking the Therapeutic Potential of Azacyclotridecane Derivatives: A Technical Guide for Drug Discovery
Abstract
The azacyclotridecane scaffold, a 13-membered macrolactam, represents a compelling yet underexplored area in medicinal chemistry. As a member of the broader class of macrocycles, it holds significant promise for addressing challenging biological targets that have remained elusive to traditional small-molecule drugs.[1] This in-depth technical guide provides a strategic roadmap for researchers, scientists, and drug development professionals to navigate the key research areas for this compound derivatives. We will delve into promising therapeutic avenues, including metabolic disorders, oncology, and infectious diseases, while providing detailed, field-proven insights into synthetic strategies, experimental protocols, and computational approaches to accelerate discovery.
The this compound Scaffold: A Frontier in Macrocyclic Chemistry
Macrocyclic compounds, typically defined as molecules containing a ring of 12 or more atoms, occupy a unique chemical space between small molecules and biologics.[1] Their conformational flexibility and large surface area enable them to interact with high affinity and selectivity with complex protein-protein interfaces and other "undruggable" targets.[2] The this compound backbone, featuring a 13-membered ring with an embedded amide functionality, offers a synthetically accessible entry point into this promising class of molecules. While natural products containing this specific scaffold are not widely reported, the broader family of macrolactams boasts numerous examples with potent biological activities, underscoring the latent potential within the this compound framework.
This guide will focus on three primary areas of investigation for novel this compound derivatives:
-
Metabolic Disorders: Targeting Stearoyl-CoA Desaturase 1 (SCD1) for the treatment of obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).
-
Oncology: Exploiting the cytotoxic potential of macrocycles against various cancer cell lines.
-
Infectious Diseases: Developing novel antimicrobial and antibiofilm agents to combat drug-resistant pathogens.
Research Area 1: this compound Derivatives as Inhibitors of Stearoyl-CoA Desaturase 1 (SCD1) for Metabolic Disorders
Causality of Experimental Choice: Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[3] Overexpression of SCD1 is linked to obesity, insulin resistance, and hepatic steatosis. Inhibition of SCD1 has emerged as a promising therapeutic strategy for these metabolic disorders.[4] The lipophilic nature of the SCD1 active site makes it an attractive target for macrocyclic inhibitors, which can effectively occupy the large binding pocket.
Proposed Research Workflow
Caption: Proposed workflow for the discovery of this compound-based SCD1 inhibitors.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of this compound Derivatives via Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful and versatile method for the synthesis of macrocycles, including large-ring lactams.[5][6]
-
Step 1: Synthesis of the Diene Precursor:
-
Couple an N-Boc protected amino acid (e.g., 6-aminohexanoic acid) with a long-chain unsaturated amine (e.g., 6-heptenylamine) using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF) to form an amide.
-
Couple the resulting secondary amine with an unsaturated carboxylic acid (e.g., 6-heptenoic acid) to yield the diene precursor.
-
-
Step 2: Ring-Closing Metathesis:
-
Dissolve the diene precursor in degassed dichloromethane (DCM) to a final concentration of 0.01 M.
-
Add a second-generation Grubbs catalyst (5 mol%) to the solution.
-
Reflux the reaction mixture under an inert atmosphere (argon or nitrogen) for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with ethyl vinyl ether and concentrate under reduced pressure.
-
-
Step 3: Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final this compound derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2.2.2: SCD1 Inhibition Assay in HepG2 Cells
This protocol is adapted from established methods for determining SCD1 activity in a cellular context.[7][8]
-
Cell Culture: Culture HepG2 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized this compound derivatives for 24 hours.
-
-
Fatty Acid Analysis:
-
After treatment, wash the cells with PBS and harvest by scraping.
-
Extract total lipids using a modified Folch method (chloroform:methanol, 2:1 v/v).
-
Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by heating with methanolic HCl.
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).
-
-
Data Analysis: Calculate the SCD1 activity as the ratio of the peak area of palmitoleic acid (16:1n-7) to palmitic acid (16:0) or oleic acid (18:1n-9) to stearic acid (18:0). Determine the IC₅₀ value for each compound.
Computational Modeling: Guiding Synthesis and Understanding SAR
Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding of this compound derivatives to the SCD1 active site.[9]
Caption: Key interactions between an this compound inhibitor and the SCD1 active site.
Table 1: Hypothetical Data for this compound-Based SCD1 Inhibitors
| Compound ID | R-Group Modification | SCD1 IC₅₀ (µM) | HepG2 Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |
| AZT-001 | H | 15.2 | > 100 | > 6.6 |
| AZT-002 | 4-chlorophenyl | 2.8 | 85.3 | 30.5 |
| AZT-003 | 3,4-dichlorophenyl | 0.9 | 62.1 | 69.0 |
| AZT-004 | 4-methoxyphenyl | 5.6 | > 100 | > 17.9 |
Research Area 2: this compound Derivatives as Anticancer Agents
Causality of Experimental Choice: The unique structural features of macrocycles make them adept at disrupting protein-protein interactions that are often dysregulated in cancer.[10] Furthermore, the lipophilic nature of many macrocycles can facilitate cell membrane permeability. Synthetic derivatives of various macrocyclic scaffolds have demonstrated significant cytotoxicity against a range of cancer cell lines.[11][12]
Proposed Research Workflow
A tiered screening approach is recommended to identify promising anticancer candidates.
Caption: Workflow for the discovery and initial characterization of anticancer this compound derivatives.
Detailed Experimental Protocols
Protocol 3.2.1: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method for assessing cell viability.[13][14][15]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, NCI-H460, SF-268) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives.
-
Add the compounds to the wells and incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).[16]
Table 2: Representative GI₅₀ Values for a Hypothetical this compound Series
| Compound ID | MCF-7 (Breast) GI₅₀ (µM) | NCI-H460 (Lung) GI₅₀ (µM) | SF-268 (CNS) GI₅₀ (µM) |
| AZT-011 | 21.5 | 35.2 | 18.9 |
| AZT-012 | 4.2 | 8.7 | 5.1 |
| AZT-013 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.08 | 0.05 | 0.12 |
Research Area 3: this compound Derivatives as Antimicrobial Agents
Causality of Experimental Choice: The rise of antimicrobial resistance necessitates the development of novel antibiotics.[17] Macrocycles, including macrolactams, have a rich history as antimicrobial agents (e.g., erythromycin). Their ability to interact with bacterial ribosomes and other essential cellular machinery makes them attractive scaffolds. Furthermore, some macrocycles have shown promise as antibiofilm agents, which is a critical area of research in combating chronic infections.[18][19]
Proposed Research Workflow
Caption: A strategic workflow for the development of this compound-based antimicrobial agents.
Detailed Experimental Protocols
Protocol 4.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for assessing antimicrobial susceptibility.[20][21]
-
Preparation of Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution:
-
Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with the bacterial suspension.
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Table 3: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa Biofilm Inhibition (%) |
| AZT-021 | 32 | > 128 | 15 |
| AZT-022 | 4 | 64 | 78 |
| AZT-023 | 8 | 128 | 65 |
| Ciprofloxacin | 0.5 | 0.015 | Not Assessed |
Conclusion and Future Directions
The this compound scaffold presents a fertile ground for the discovery of novel therapeutics. The research directions outlined in this guide provide a robust framework for initiating and advancing drug discovery programs targeting metabolic disorders, cancer, and infectious diseases. Future research should focus on expanding the chemical diversity of this compound libraries through innovative synthetic methodologies and exploring their potential against a wider range of biological targets. The integration of computational modeling, high-throughput screening, and detailed mechanistic studies will be paramount to unlocking the full therapeutic potential of this promising class of macrocycles.
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Anonymous. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health. 2021-11-20. Available at: [Link].
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Azacyclotridecane and its Role in Macrocyclic Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery, macrocycles—cyclic molecules containing 12 or more atoms—have emerged from a niche class to a validated and powerful modality for tackling challenging biological targets.[1][2][3] Historically dominated by natural products, the deliberate design and synthesis of novel macrocyclic drugs is now a burgeoning field, driven by their unique ability to modulate targets with large, shallow binding sites, such as protein-protein interactions (PPIs), which are often considered "undruggable" by conventional small molecules.[4] The structural pre-organization and conformational flexibility of macrocycles allow them to present a large, adaptable binding interface, often leading to high potency and selectivity.[2][4][5]
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with a vast number of FDA-approved drugs incorporating these motifs.[6][7] Their ability to form hydrogen bonds, act as basic centers, and provide structural rigidity makes them invaluable. When incorporated into a macrocyclic framework, these properties are amplified and combined with the unique attributes of the macrocycle itself.
This technical guide focuses on azacyclotridecane, a 13-membered saturated aza-macrocycle, as a foundational scaffold. While direct incorporation of the unsubstituted this compound ring into marketed drugs is not prominently documented, its structure serves as a vital conceptual model for understanding the synthesis, conformational behavior, and potential role of large, flexible aza-macrocycles in the design of sophisticated therapeutic agents. We will explore the core principles of this compound's chemistry and extrapolate these to the broader context of designing complex, nitrogen-containing macrocyclic drugs.
This compound: The Core Scaffold
This compound (C₁₂H₂₅N) represents a simple yet informative model for large-ring nitrogen heterocycles. Its properties and conformational dynamics provide a baseline for understanding how larger, more functionalized analogs behave.
Synthesis and Physicochemical Properties
The most common and industrially scalable synthesis of this compound is through the reduction of its corresponding lactam, laurolactam (azacyclotridecan-2-one). Laurolactam is a readily available commodity chemical, making this compound an accessible starting material. The reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅N | |
| Molecular Weight | 183.34 g/mol | |
| logP (calculated) | ~3.5-4.0 | |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 |
The high lipophilicity (logP) and low polar surface area are characteristic of such large hydrocarbon-rich macrocycles. The single secondary amine provides a crucial handle for further functionalization, allowing for its integration into more complex molecular architectures.
Conformational Landscape
Unlike small, rigid rings (e.g., cyclohexane), large macrocycles like this compound possess a high degree of conformational flexibility.[8] Their energy landscape is characterized by multiple low-energy conformations separated by small energy barriers. This flexibility is a double-edged sword in drug design: it can allow the molecule to adapt its shape to a binding site (the "chameleon effect"), but it also comes with an entropic penalty upon binding.
The conformations of this compound are governed by a balance of several factors:
-
Torsional Strain: Strain arising from eclipsing C-C and C-N bonds.
-
Van der Waals Strain: Repulsive interactions between atoms across the ring (transannular interactions).
-
Angle Strain: Deviation from ideal bond angles, which is generally minimal in large rings.
Computational studies are essential to probe the accessible conformations. The diagram below illustrates a hypothetical low-energy, "square-like" conformation, which minimizes transannular strain by placing hydrogen atoms in the corners.
This compound as a Building Block in Macrocyclic Drug Design
While this compound itself is not a therapeutic agent, its core structure represents a "privileged scaffold" — a molecular framework that can be elaborated to bind to multiple biological targets.[9] The 13-membered ring can serve as a template to position pharmacophoric groups in a specific three-dimensional arrangement, a key strategy in modern drug design.
Conceptual Framework: The Role of the Macrocyclic Scaffold
Incorporating a large aza-macrocycle like this compound into a drug molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties:
-
Solubility and Permeability: The flexible, lipophilic nature of the macrocycle can help to shield polar functional groups (like amides or hydroxyls) from the aqueous environment, facilitating passive diffusion across cell membranes. This is a crucial strategy for achieving oral bioavailability in molecules that are "beyond the Rule of Five".[3]
-
Metabolic Stability: The macrocyclic structure can sterically hinder sites that are susceptible to metabolic enzymes (e.g., cytochrome P450s), thereby increasing the drug's half-life.
-
Binding Affinity: By constraining the molecule's overall conformation, the entropic cost of binding to a target is reduced, which can lead to a significant increase in binding affinity and potency.
Synthetic Strategies for Incorporating Aza-Macrocycles
The synthesis of complex macrocycles is a significant challenge. Several robust methods have been developed to form the large ring structure, often as the final key step in the synthesis.[1][10]
-
Macrolactamization: This is one of the most common methods, involving the formation of an amide bond to close the ring. A linear precursor with a terminal amine and a terminal carboxylic acid is cyclized, often using peptide coupling reagents under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
-
Ring-Closing Metathesis (RCM): A powerful carbon-carbon bond-forming reaction catalyzed by ruthenium complexes. A linear precursor with two terminal alkenes is cyclized to form a macrocyclic alkene.
-
Click Chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) are highly efficient and orthogonal to many other functional groups, making them ideal for late-stage macrocyclization.
Case Study: Lorlatinib - A Macrocyclic Kinase Inhibitor
While not containing an this compound ring, the FDA-approved drug Lorlatinib (Lorbrena®) is an excellent example of a nitrogen-containing macrocycle in oncology and illustrates the principles discussed above.[2]
Lorlatinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, two tyrosine kinases that are drivers in certain types of non-small cell lung cancer (NSCLC). A key challenge in ALK inhibitor therapy is the development of resistance mutations in the kinase domain. The macrocyclic structure of lorlatinib was specifically designed to overcome this.
-
Structural Contribution: The 12-membered macrocycle of Lorlatinib constrains the molecule into a conformation that can fit into the ATP-binding pocket of both wild-type and mutated ALK. This pre-organization allows it to form key interactions that are less affected by the resistance mutations that plague earlier-generation, more flexible, linear inhibitors.
-
Pharmacokinetic Advantages: The macrocyclic structure also contributes to its ability to cross the blood-brain barrier, a critical feature for treating brain metastases, which are common in ALK-positive NSCLC.
The success of Lorlatinib and other macrocyclic drugs underscores the immense potential of this drug class and provides a compelling rationale for exploring novel macrocyclic scaffolds, including those derived from this compound.[9][11][12]
Exemplary Experimental Protocols
The following are generalized protocols for key experiments in macrocycle synthesis and evaluation.
Protocol 1: General Procedure for Macrolactamization
This protocol describes a typical procedure for the ring-closing of a linear amino-acid precursor.
-
Preparation of the Precursor Solution: Dissolve the linear precursor (containing a free amine and a carboxylic acid) in a suitable solvent (e.g., dichloromethane or dimethylformamide) to a final concentration of 0.001 M. This high dilution is critical to minimize intermolecular side reactions.
-
Initiation of the Reaction: To a separate flask containing a larger volume of the same solvent, add the coupling reagents (e.g., HATU and DIPEA).
-
Slow Addition: Using a syringe pump, add the precursor solution to the solution of coupling reagents over a period of 8-12 hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to observe the consumption of the linear precursor and the formation of the macrocyclic product.
-
Work-up and Purification: Once the reaction is complete, quench the reaction, perform an aqueous work-up to remove excess reagents, and purify the crude product by flash column chromatography or preparative HPLC to isolate the pure macrocycle.
Protocol 2: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across biological membranes.
-
Preparation of the Donor Plate: Add a solution of the test macrocycle in a buffered solution (e.g., PBS at pH 7.4) to the wells of a 96-well donor plate.
-
Preparation of the Acceptor Plate: The acceptor plate contains a filter membrane coated with a lipid solution (e.g., lecithin in dodecane) that mimics a biological membrane. Add fresh buffer to the wells of the acceptor plate.
-
Assembly and Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The effective permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor wells and the incubation time. This value provides an estimate of the compound's ability to passively diffuse across a cell membrane.
Conclusion and Future Perspectives
This compound, as a fundamental 13-membered aza-macrocycle, provides a valuable model for understanding the chemical and physical principles that govern the behavior of large, flexible ring systems in a biological context. While the direct application of this specific scaffold in approved therapeutics is not widely reported, the overarching principles of macrocyclic drug design are clear. The ability to create conformationally constrained molecules that can effectively target challenging protein surfaces is a powerful strategy in modern medicinal chemistry.
The success of nitrogen-containing macrocycles like Lorlatinib validates the approach of using a macrocyclic framework to achieve desirable pharmacological properties. Future research will undoubtedly focus on exploring a wider range of macrocyclic scaffolds, including larger and more diverse aza-macrocycles. Advances in synthetic chemistry, computational modeling, and our understanding of the properties that govern oral bioavailability will continue to drive the development of this exciting class of drugs, potentially unlocking new treatments for a wide range of diseases.
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Methodological & Application
Step-by-step synthesis of azacyclotridecane from cyclododecanone.
< Application Note & Protocol
Topic: High-Yield Synthesis of Azacyclotridecan-2-one (Laurolactam) from Cyclododecanone
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of azacyclotridecan-2-one, commonly known as laurolactam, a critical monomer for Nylon-12 and a valuable macrocyclic scaffold in medicinal chemistry. The synthesis commences with the oximation of cyclododecanone to yield cyclododecanone oxime, which subsequently undergoes a catalytic Beckmann rearrangement to afford the target lactam. This guide emphasizes the causality behind procedural choices, robust self-validating protocols, and safety considerations, grounded in authoritative references to ensure reproducibility and scientific integrity.
Introduction
Laurolactam is the macrocyclic lactam precursor to the engineering thermoplastic Polyamide-12 (Nylon-12).[1] The industrial synthesis of this monomer is a cornerstone of polymer chemistry, typically proceeding from cyclododecanone.[2] The key transformation is the Beckmann rearrangement, a classic and powerful reaction in organic chemistry that converts a ketoxime into an amide or lactam.[3][4] This application note details a reliable and high-yielding laboratory-scale procedure adapted from established methods, which is suitable for producing high-purity laurolactam for research and development purposes.[5][6] The process is divided into two primary stages: the formation of cyclododecanone oxime and its subsequent acid-catalyzed rearrangement.
Overall Reaction Scheme
Figure 1. Two-step synthesis of azacyclotridecan-2-one (Laurolactam) from cyclododecanone via an oxime intermediate.
Part 1: Synthesis of Cyclododecanone Oxime
Principle and Rationale
The first step involves the conversion of the ketone functional group in cyclododecanone into an oxime. This is a nucleophilic addition-elimination reaction where hydroxylamine (NH₂OH) attacks the carbonyl carbon. The resulting intermediate then eliminates a molecule of water to form the C=N double bond of the oxime. This transformation is critical as the oxime is the direct precursor required for the Beckmann rearrangement. The use of hydroxylamine hydrochloride requires a base (e.g., NaOH) to liberate the free hydroxylamine nucleophile in situ. The reaction is driven to completion by the precipitation of the crystalline oxime product from the aqueous ethanol solution.[1][5]
Experimental Protocol: Oximation
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.5 g of cyclododecanone in 8 mL of 95% ethanol.[5]
-
Reagent Addition: To the stirred solution, add 0.6 g of hydroxylamine hydrochloride, followed by 25 mL of deionized water. Finally, add 15 mL of a 10% (w/w) aqueous sodium hydroxide solution.[1]
-
Reflux: Heat the mixture to reflux (approximately 100°C) using a heating mantle. Maintain a gentle reflux for 30-40 minutes.[1][5] The completion of the reaction is often indicated by the formation of a significant amount of white, crystalline solid that may float on the surface of the mixture.[5]
-
Isolation: After the reflux period, remove the heating mantle and allow the flask to cool slightly. Then, cool the mixture in an ice-water bath to ensure complete crystallization of the oxime.[1]
-
Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water to remove any inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper or, for best results, dry under vacuum. The expected yield of crude cyclododecanone oxime is high, typically around 95%.[5][6] The product can be used directly in the next step or purified further by recrystallization.
-
(Optional) Recrystallization: Dissolve the crude oxime in a minimal amount of hot 95% ethanol (approx. 10 mL per gram of crude product). Add deionized water (approx. 15 mL per gram of crude product) and cool the mixture in an ice-water bath to induce crystallization. Filter and dry the purified crystals as before.[1] The reported melting point of pure cyclododecanone oxime is 132–133 °C.[5]
Part 2: Beckmann Rearrangement to Laurolactam
Mechanism and Causality
The Beckmann rearrangement is the acid-catalyzed isomerization of an oxime to an amide.[4] The classical industrial route often employs strong acids like oleum (fuming sulfuric acid).[7] The mechanism involves the following key steps:
-
Protonation: The oxime's hydroxyl group is protonated by the strong acid, converting it into a good leaving group (H₂O).[4][8]
-
Rearrangement/Migration: In a concerted step, the alkyl group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom as the leaving group departs. This simultaneous migration-elimination step is the hallmark of the rearrangement and forms a nitrilium ion intermediate.
-
Hydration: A water molecule attacks the electrophilic carbon of the nitrilium ion.
-
Tautomerization: The resulting intermediate undergoes deprotonation and tautomerization to yield the final, stable lactam product.[4]
The choice of catalyst is critical. While strong mineral acids are effective, modern methods often employ catalytic systems to improve efficiency and reduce waste.[3] The protocol described here uses a highly efficient catalytic system of cyanuric chloride and zinc chloride in acetonitrile, which promotes the rearrangement under milder conditions than concentrated sulfuric acid.[5][6]
Experimental Protocol: Rearrangement
-
Catalyst Solution Preparation: Prepare a stock solution by dissolving 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride in 12 mL of acetonitrile. Note: This solution should be prepared fresh.
-
Reaction Setup: To a dry round-bottom flask containing the cyclododecanone oxime from Part 1, add the 12 mL of the prepared catalyst solution.[1][5]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of acetonitrile is ~82°C) for approximately 60 minutes.[1][5]
-
Reaction Monitoring (Optional): The reaction's progress can be monitored by Thin Layer Chromatography (TLC), using a 1:1 mixture of diethyl ether/hexane as the eluent. The reaction is complete when the starting oxime spot is no longer visible and a new, more polar spot corresponding to the lactam has appeared.[1]
-
Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the acetonitrile.
-
Purification by Recrystallization: Dissolve the crude solid residue in 95% ethanol (approximately 7 mL per gram of crude material). The product can be crystallized by adding two parts of deionized water (i.e., 14 mL of water for every 7 mL of ethanol used).[5]
-
Filtration and Drying: Cool the mixture in an ice-water bath to complete crystallization. Collect the white, crystalline laurolactam product by vacuum filtration, wash with cold water, and dry thoroughly. The expected yield for this step is approximately 90%.[5][6] The reported melting point of pure laurolactam is 148–149 °C[5] (literature values may vary slightly, e.g., 152.5 °C[2]).
Data Summary
| Compound | Formula | Molar Mass ( g/mol ) | M.P. (°C) | Role |
| Cyclododecanone | C₁₂H₂₂O | 182.30 | 59–61 | Starting Material |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | ~155 (dec.) | Oximation Reagent |
| Cyclododecanone Oxime | C₁₂H₂₃NO | 197.32 | 132–133 | Intermediate |
| Azacyclotridecan-2-one | C₁₂H₂₃NO | 197.32 | 148–152.5 | Final Product |
Workflow Visualization
Caption: Experimental workflow for the two-step synthesis of Laurolactam.
Safety and Handling Precautions
-
Hydroxylamine Hydrochloride: Harmful if swallowed and may cause skin irritation or an allergic skin reaction.[9] It is also suspected of causing cancer. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Work in a well-ventilated fume hood.
-
Sodium Hydroxide: A corrosive base. Avoid contact with skin and eyes.
-
Cyanuric Chloride: Can cause skin irritation.[5] Wear gloves during handling.
-
Acetonitrile: A flammable solvent with moderate toxicity. Use in a fume hood and away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed at all times. Ensure eyewash stations and safety showers are accessible.[11]
References
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Fenk, C. J. (2010). The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. Journal of Chemical Education, 87(12), 1398-1399. [Link]
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Chemistry Online. (2023). Synthesis of laurolactam from cyclododecanone. [Link]
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ACS Publications. The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. [Link]
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American Chemical Society. (2010). The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. [Link]
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Höcker, J., & Agel, F. (2004). Beckmann-rearrangement of cyclododecanone oxime to ω-laurolactam in the gas phase. ResearchGate. [Link]
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Slideshare. (2015). Feasibility Studies: Laurolactam Manufacturing. [Link]
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LEAP Online. (2005). Material Safety Data Sheet - Hydroxylamine Hydrochloride. [Link]
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Royal Society of Chemistry. (1997). Mechanism of the Beckmann rearrangement in sulfuric acid solution. [Link]
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Intratec.us. Laurolactam from Cyclododecane (Oximation with Hydroxylamine). [Link]
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High-Yield Synthesis of N-Substituted Azacyclotridecanes: Application Notes and Protocols
Introduction: The Significance of N-Substituted Azacyclotridecanes
N-substituted azacyclotridecanes represent a critical class of macrocyclic compounds with broad applications in medicinal chemistry, materials science, and catalysis. Their 13-membered ring structure imparts unique conformational properties, making them valuable scaffolds for the design of novel therapeutic agents, ionophores, and phase-transfer catalysts.[1] The nature of the N-substituent can profoundly influence the molecule's biological activity, solubility, and complexation properties, driving the demand for versatile and high-yielding synthetic methodologies.[2][3][4] This guide provides an in-depth exploration of robust and efficient synthetic strategies for accessing these valuable molecules, with a focus on practical, high-yield protocols for a research and drug development audience.
Strategic Approaches to the Azacyclotridecane Core
The synthesis of large rings like this compound presents inherent challenges, primarily the entropic cost of bringing two reactive ends of a long chain together. Successful strategies must overcome this barrier to favor intramolecular cyclization over intermolecular polymerization. This guide will detail three principal and effective strategies:
-
Ring-Closing Metathesis (RCM): A powerful and versatile method for the formation of unsaturated macrocycles, which can be subsequently reduced.
-
Beckmann Rearrangement: A classic yet highly effective method for creating large-ring lactams from cyclic ketones, which are immediate precursors to N-substituted azacyclotridecanes.
-
Reductive Amination and Lactamization: A convergent approach that constructs the macrocycle through the formation of an amine or amide bond in the cyclization step.
Method 1: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a premier tool for the synthesis of macrocycles, including large nitrogen heterocycles.[5] The reaction utilizes transition metal catalysts, typically ruthenium-based, to form a new carbon-carbon double bond within a diene precursor, releasing ethylene as the only byproduct.[5][6][7] The resulting unsaturated macrocycle can then be readily hydrogenated to yield the saturated this compound ring.
Causality of Experimental Choices in RCM
The success of an RCM reaction is highly dependent on the choice of catalyst and reaction conditions. Modern Grubbs-type and Hoveyda-Grubbs catalysts offer high activity and functional group tolerance.[8][9] For large ring synthesis, the reaction is typically run at high dilution (0.001–0.05 M) to favor the intramolecular cyclization over competing intermolecular oligomerization. The choice of solvent is also critical; chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, but toluene is often used for higher boiling points to drive the reaction.
Visualizing the RCM Workflow
Caption: Workflow for the synthesis of N-substituted azacyclotridecanes via RCM.
Protocol: Synthesis of N-Tosyl-azacyclotridec-11-en-2-one via RCM
This protocol outlines the synthesis of an unsaturated 13-membered lactam, a versatile intermediate.
Step 1: Synthesis of the Diene Precursor
-
To a solution of 10-undecenoic acid (1.0 eq) in DCM (0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting acid chloride in fresh DCM (0.5 M) and cool to 0 °C.
-
Add a solution of N-tosylallylamine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the diene precursor. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Ring-Closing Metathesis
-
In a flask equipped with a reflux condenser, dissolve the diene precursor in dry, degassed toluene (0.005 M).
-
Add Grubbs' second-generation catalyst (2-5 mol%).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.
-
Concentrate the solvent and purify the crude product by flash column chromatography to obtain the unsaturated macrocyclic lactam.
Step 3: Reduction to N-Tosyl-azacyclotridecane
-
Dissolve the unsaturated lactam (1.0 eq) in methanol.
-
Add Pd/C (10 mol%) and stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the saturated lactam.
-
For the reduction of the lactam to the amine, dissolve the saturated lactam in dry THF and carefully add LiAlH₄ (2.0 eq) at 0 °C.
-
Reflux the mixture for 6 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting solids and extract the filtrate with ethyl acetate. Dry the organic layer and concentrate to give N-tosyl-azacyclotridecane.
| Method | Typical Yields | Key Advantages | Key Disadvantages |
| RCM | 60-85% | High functional group tolerance, mild conditions | Cost of catalyst, requires high dilution |
Method 2: Beckmann Rearrangement
The Beckmann rearrangement is a venerable reaction in organic chemistry that converts a ketoxime into an amide.[10][11] For the synthesis of azacyclotridecanes, this involves the ring expansion of cyclododecanone oxime to the 13-membered lactam, azacyclotridecan-2-one. This lactam is a key precursor that can be N-substituted and optionally reduced.
Causality of Experimental Choices in Beckmann Rearrangement
The choice of acid catalyst is paramount. Strong protic acids like sulfuric acid or polyphosphoric acid are traditionally used.[11] However, milder and more selective reagents like cyanuric chloride can also effect the rearrangement, often under more controlled conditions.[11] The reaction mechanism involves the protonation of the oxime hydroxyl group, followed by a concerted migration of the alkyl group anti to the leaving group. For symmetrical ketones like cyclododecanone, only one lactam product is possible.
Visualizing the Beckmann Rearrangement Workflow
Caption: Workflow for N-substituted this compound synthesis via Beckmann Rearrangement.
Protocol: Synthesis of Azacyclotridecan-2-one and subsequent N-Benzylation
Step 1: Synthesis of Cyclododecanone Oxime
-
In a round-bottom flask, dissolve cyclododecanone (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain cyclododecanone oxime.
Step 2: Beckmann Rearrangement
-
Carefully add cyclododecanone oxime (1.0 eq) in small portions to concentrated sulfuric acid (3.0 eq) at 0 °C, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, heat the mixture to 100-120 °C for 30 minutes.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with aqueous ammonia.
-
Collect the precipitated azacyclotridecan-2-one by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Step 3: N-Benzylation of Azacyclotridecan-2-one
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry DMF.
-
Add a solution of azacyclotridecan-2-one (1.0 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add benzyl bromide (1.1 eq) dropwise and continue stirring for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield N-benzyl-azacyclotridecan-2-one.
| Method | Typical Yields | Key Advantages | Key Disadvantages |
| Beckmann Rearrangement | 80-95% | High yielding, inexpensive starting materials | Harsh acidic conditions, limited functional group tolerance |
Method 3: Reductive Amination/Lactamization Cascade
Tandem reactions that form multiple bonds in a single pot offer significant advantages in terms of efficiency and sustainability. A reductive amination followed by an intramolecular lactamization provides a direct route to large-ring lactams from linear keto-acid or keto-ester precursors.[12][13][14]
Causality of Experimental Choices in Reductive Amination
This strategy hinges on the chemoselective reduction of an imine in the presence of a carboxylic acid or ester. Sodium triacetoxyborohydride (STAB) is an excellent reducing agent for this transformation as it is mild and tolerant of many functional groups.[12] The reaction is typically run in a solvent like dichloromethane or dichloroethane. The spontaneous lactamization that follows the reductive amination is driven by the proximity of the newly formed secondary amine and the terminal ester or carboxylic acid.
Protocol: One-Pot Synthesis of an N-Substituted Azacyclotridecan-2-one
Step 1: Synthesis of the Keto-Ester Precursor
(This precursor can be synthesized through various multi-step routes, for instance, by the acylation of a Grignard reagent derived from a long-chain bromoester with a suitable acid chloride.)
Step 2: Tandem Reductive Amination/Lactamization
-
Dissolve the 12-keto-tridecanoic acid ethyl ester (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in 1,2-dichloroethane (0.1 M).
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting N-substituted lactam by column chromatography.
| Method | Typical Yields | Key Advantages | Key Disadvantages |
| Reductive Amination/Lactamization | 50-75% | One-pot procedure, convergent | Requires synthesis of a long-chain precursor |
Conclusion and Future Outlook
The synthesis of N-substituted azacyclotridecanes can be achieved through several high-yield methodologies. Ring-closing metathesis offers the greatest flexibility and functional group tolerance, albeit at a higher cost. The Beckmann rearrangement remains a highly efficient and economical route from simple starting materials, ideal for large-scale synthesis. Finally, reductive amination cascades provide an elegant and convergent one-pot solution. The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired scale. As catalytic methods continue to advance, even more efficient and sustainable routes to these important macrocycles are anticipated.
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Application Note: A Strategic Protocol for the Chromatographic Purification of Azacyclotridecane
Abstract & Introduction
Azacyclotridecane, a 13-membered macrocyclic secondary amine, serves as a valuable building block in supramolecular chemistry and the synthesis of complex organic molecules. The utility of this compound is directly contingent on its purity, as residual starting materials, byproducts, or synthetic artifacts can interfere with downstream applications. However, the purification of amines via traditional silica gel chromatography is notoriously challenging due to strong, non-ideal interactions between the basic amine and the acidic silanol groups of the stationary phase. These interactions often lead to significant peak tailing, poor resolution, and irreversible adsorption, resulting in low recovery and purity.[1]
This application note provides a detailed, field-proven protocol for the purification of this compound. We will dissect the physicochemical properties of the target molecule to inform our methodological choices, presenting a primary protocol based on Reversed-Phase (RP) chromatography, which circumvents the issues associated with normal-phase silica. An alternative, modified Normal-Phase (NP) protocol is also provided for laboratories where RP may not be readily available. The causality behind each step is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Foundational Principles: Analyte Characterization
A successful purification strategy begins with a thorough understanding of the analyte. The key physicochemical properties of this compound are summarized below and form the basis for our protocol design.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₁₂H₂₅N | - |
| Molecular Weight | 183.33 g/mol [2] | Suitable for standard chromatographic techniques. |
| Structure | 12-carbon aliphatic ring with a secondary amine. | The long carbon chain imparts significant hydrophobic (non-polar) character, while the secondary amine provides a polar, basic site. |
| XLogP3 | 4.2[2] | Indicates high hydrophobicity, suggesting strong retention in a reversed-phase system. |
| pKa (Conjugate Acid) | ~11 (Estimated for secondary amines) | The compound is basic. At neutral or acidic pH, it will be protonated (cationic). At pH > 11, it will be in its neutral, free-base form. |
| Solubility | Soluble in many organic solvents; low water solubility.[3] | Dictates solvent choice for sample loading and mobile phase composition. |
The dual nature of this compound—a large hydrophobic body with a polar, basic head—is the central challenge. Standard normal-phase chromatography on silica, a polar acidic stationary phase, leads to a powerful acid-base interaction that disrupts efficient elution. Therefore, our primary strategy will be to use a reversed-phase approach where the dominant separation mechanism is partitioning based on hydrophobicity.
Primary Protocol: Reversed-Phase Flash Chromatography
This method is recommended for its high resolution, excellent recovery, and predictability for hydrophobic amines. The core principle is to use a non-polar stationary phase (C18-functionalized silica) and a polar mobile phase. To ensure optimal performance, we will manipulate the mobile phase pH to suppress the ionization of the amine, thereby increasing its hydrophobicity and retention.[1]
Workflow Overview
Caption: Workflow for Reversed-Phase Purification.
Materials and Equipment
-
Chromatography System: Automated flash chromatography system with gradient capability and a UV-Vis or Evaporative Light Scattering Detector (ELSD).
-
Stationary Phase: C18-functionalized silica gel flash column.
-
Mobile Phase A: Deionized water with 0.1% (v/v) Triethylamine (TEA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% (v/v) Triethylamine (TEA).
-
Sample Solvent: Methanol or Tetrahydrofuran (THF).
-
Analysis: C18 TLC plates, LC-MS system.
Causality of Component Selection
-
C18 Stationary Phase: The long alkyl chains provide a non-polar environment, retaining the hydrophobic this compound via van der Waals forces.[4]
-
Triethylamine (TEA) Additive: The pKa of this compound's conjugate acid is ~11. To ensure it remains in its neutral, more hydrophobic free-base form, the mobile phase pH must be raised. The "2 pH rule" suggests operating at a pH two units above the pKa for complete deprotonation.[1] While a pH of 13 is impractical, adding 0.1% TEA (pH ≈ 11) is sufficient to suppress protonation, dramatically improving peak shape and retention.[1]
Step-by-Step Experimental Protocol
-
Method Development (Analytical Scale):
-
On a C18-functionalized TLC plate, spot the crude sample.
-
Develop the plate in a chamber with a pre-mixed mobile phase, for example, 70:30 ACN/Water with 0.1% TEA.
-
Adjust the ACN/Water ratio until the desired compound has an Rf value of approximately 0.2-0.3. This will be the starting point for your preparative gradient.
-
-
Sample Preparation:
-
Dissolve the crude material (~100 mg) in a minimal amount of methanol or THF (e.g., 1-2 mL).
-
If the sample does not fully dissolve, it can be dry-loaded by adsorbing the dissolved crude mixture onto a small amount of C18 silica or Celite, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Column Preparation and Equilibration:
-
Select a C18 flash column appropriately sized for your sample mass.
-
Equilibrate the column with 3-5 column volumes (CV) of the initial mobile phase composition determined from your TLC analysis (e.g., 70% ACN / 30% Water / 0.1% TEA).
-
-
Chromatographic Run:
-
Load the prepared sample onto the equilibrated column.
-
Begin the elution with the following gradient profile as a starting point. Adjust based on analytical results.
-
Step 1: 2 CV of the initial mobile phase (isocratic).
-
Step 2: Linear gradient from initial conditions to 100% Mobile Phase B (ACN + 0.1% TEA) over 10-15 CV.
-
Step 3: 3 CV of 100% Mobile Phase B to elute any remaining non-polar impurities.
-
-
Monitor the elution using a suitable detector and collect fractions.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions using C18 TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the acetonitrile and water via rotary evaporation. The TEA will also be removed as it is volatile.
-
Alternative Protocol: Modified Normal-Phase Chromatography
This method is a viable alternative if reversed-phase columns are unavailable. The strategy is to mitigate the undesirable interactions with the acidic silica by deactivating the stationary phase with a basic additive in the mobile phase.[1][5]
Materials and Equipment
-
Stationary Phase: Standard silica gel flash column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane (DCM)) and a polar solvent (e.g., Ethyl Acetate (EtOAc) or Methanol (MeOH)) containing 1-2% (v/v) Triethylamine or Ammonium Hydroxide.
Step-by-Step Experimental Protocol
-
Method Development (TLC):
-
On a standard silica TLC plate, spot the crude sample.
-
Develop the plate in a solvent system such as 90:9:1 DCM/MeOH/TEA.[6]
-
Adjust the ratio of DCM to MeOH to achieve an Rf of 0.2-0.3 for the target compound.
-
-
Column Deactivation and Equilibration:
-
Pack a silica gel column with the chosen mobile phase system (containing TEA).
-
Flush the column with at least 3-5 CV of this mobile phase. This allows the TEA to adsorb to the acidic sites on the silica, effectively neutralizing them.[5]
-
-
Purification and Isolation:
-
Load the sample (dissolved in a minimal amount of the mobile phase or dry-loaded).
-
Elute with the optimized mobile phase, using either an isocratic or gradient method.
-
Collect and analyze fractions as described in the reversed-phase protocol (Section 3.4, Step 5).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (Broad Peaks) | (RP): Insufficient TEA, causing protonation. (NP): Insufficient competing base; strong interaction with silica. | (RP): Ensure 0.1% TEA is in both water and ACN. (NP): Increase TEA or NH₄OH concentration to 2%. Consider using an amino-functionalized silica column.[7] |
| Poor Separation | Inappropriate mobile phase composition. | Re-optimize the mobile phase gradient. For RP, try a shallower gradient. For NP, try a different solvent system (e.g., Hexane/EtOAc + TEA). |
| No Elution of Compound | (RP): Mobile phase is too weak (too much water). (NP): Mobile phase is too non-polar. | (RP): Increase the starting percentage of acetonitrile. (NP): Increase the percentage of the polar solvent (e.g., MeOH). |
| Low Recovery | Irreversible adsorption to the stationary phase. | This is more common in NP. Ensure the column is thoroughly deactivated with TEA before loading. RP is generally better for recovery of amines. |
Conclusion
The successful purification of this compound hinges on a strategy that directly addresses its basicity and hydrophobicity. The recommended Reversed-Phase Chromatography protocol, utilizing a C18 stationary phase with a high-pH mobile phase modified with triethylamine, provides a robust and high-resolution method for obtaining this compound in high purity. By neutralizing the amine functionality, the separation is driven by the compound's hydrophobic character, leading to predictable elution and sharp peaks. The modified normal-phase method serves as a functional alternative, provided care is taken to deactivate the acidic silica surface. Adherence to these principles will enable researchers to reliably purify this compound and other challenging macrocyclic amines for their critical research and development needs.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Laurolactam. PubChem Compound Summary for CID 13690. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 67523. Retrieved from [Link]
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Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]
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Wikipedia. (n.d.). Laurolactam. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
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King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Polyamide-12 via Ring-Opening Polymerization of Azacyclotridecane (Laurolactam)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamide-12 (PA12), commonly known as Nylon-12, is a high-performance semi-crystalline thermoplastic polymer distinguished by its exceptional physical and chemical properties.[1] These include low moisture absorption, excellent dimensional stability, high chemical resistance, particularly against oils and fuels, and remarkable toughness and flexibility, even at low temperatures.[1][2] These characteristics make PA12 an indispensable material in demanding sectors such as the automotive industry for fuel and brake lines, electronics for cable sheathing, and advanced manufacturing, including 3D printing.[2][3] The synthesis of PA12 is achieved through the ring-opening polymerization (ROP) of its 12-carbon monomer, azacyclotridecane, more commonly known as laurolactam.[1][4] This guide provides a detailed exploration of the two predominant industrial methods for this synthesis: hydrolytic polymerization and anionic ring-opening polymerization (AROP). It offers in-depth mechanistic insights, explains the rationale behind experimental choices, and presents detailed, step-by-step laboratory protocols for each method.
The Monomer: this compound (Laurolactam)
This compound, or laurolactam, is a cyclic amide with a 12-membered ring. It is the foundational monomer for producing Polyamide-12.[4] Industrially, laurolactam is synthesized from cyclododecatriene, a derivative of butadiene.[5] The process involves hydrogenating cyclododecatriene to cyclododecane, which is then oxidized to a mixture of cyclododecanol and cyclododecanone. This mixture is dehydrogenated to yield cyclododecanone, which is subsequently reacted with hydroxylamine to form cyclododecanone oxime. The final step is a Beckmann rearrangement of the oxime in the presence of a strong acid to produce laurolactam.[5]
Polyamide-12: A Profile of a High-Performance Polymer
The unique properties of PA12 stem from its long hydrocarbon chain length, which results in a lower density of amide groups compared to other common polyamides like PA6 or PA66.[4][6] This structural feature reduces hydrogen bonding, leading to significantly lower water absorption and conferring a dimensional stability that is critical in humid environments.[2][3]
Table 1: Key Properties of Polyamide-12
| Property | Typical Value | Significance & References |
|---|---|---|
| Tensile Strength | 40-60 MPa | Provides durability and resistance to deformation under load, making it suitable for demanding mechanical parts.[7] |
| Melting Point | 178-180 °C | The lowest among major polyamides, allowing for lower processing temperatures.[4] |
| Density | ~1.01 g/mL | Its low density contributes to the production of lightweight components, crucial in automotive and aerospace applications.[4][8] |
| Water Absorption (23°C) | ~0.25% (at 50% RH) | Significantly lower than PA6 or PA66, ensuring dimensional stability and consistent mechanical properties in varying humidity.[2][3][6] |
| Chemical Resistance | Excellent | Highly resistant to oils, fuels, greases, hydraulic fluids, and many solvents, which is vital for automotive and industrial tubing.[1][3][7] |
| Flexibility | High | Retains toughness and flexibility even at very low temperatures, preventing brittleness.[1][3] |
Synthesis Mechanisms: The Ring-Opening Polymerization (ROP) of Laurolactam
The conversion of the stable, cyclic laurolactam monomer into the linear Polyamide-12 polymer is accomplished via Ring-Opening Polymerization (ROP). This process can be initiated through several chemical pathways, with hydrolytic and anionic routes being the most commercially significant.[1][4]
Hydrolytic Polymerization
This robust method is a cornerstone of industrial PA12 production. It utilizes water as an initiator under high temperature (250-300°C) and pressure.[1] The rationale for high pressure is to maintain water in the liquid phase at temperatures well above its atmospheric boiling point, ensuring it can effectively participate in the reaction. The mechanism proceeds in three interconnected stages.[9][10]
-
Ring-Opening: A water molecule hydrolyzes the amide bond in the laurolactam ring, opening it to form 12-aminododecanoic acid. This initial step is the slowest and rate-determining.[9][10]
-
Polycondensation: The newly formed linear amino acid monomers react with each other. The amine group of one monomer attacks the carboxylic acid group of another, forming an amide bond and eliminating a water molecule. This step-growth reaction builds the polymer chain.[9][10]
-
Polyaddition: The growing polymer chains (and the initial amino acid) can also react with remaining laurolactam monomers, further extending the polymer length.[9][10]
Anionic Ring-Opening Polymerization (AROP)
AROP is a highly efficient and rapid alternative for synthesizing PA12.[11] This method operates at lower temperatures than hydrolytic polymerization (e.g., 150°C) and relies on a two-component catalyst system under anhydrous conditions.[11] The absence of water is critical; trace amounts will terminate the highly reactive anionic species.
-
Initiation: A strong, non-nucleophilic base (the initiator), such as sodium hydride (NaH), deprotonates a laurolactam monomer. This creates a highly reactive lactamate anion.[11][12]
-
Activation & Propagation: An activator (or co-catalyst), typically an N-acyllactam like N-acetyl-laurolactam, is introduced. The lactamate anion attacks the highly electrophilic carbonyl carbon of the activator, opening its ring and creating a new, highly reactive acylated lactam site. This new site is then attacked by another lactamate anion, propagating the chain reaction rapidly.[11][13] The activator provides a much more reactive site for nucleophilic attack than a standard lactam ring, dramatically accelerating the polymerization rate.
Experimental Protocols
Protocol for Continuous Hydrolytic Polymerization of Laurolactam
This protocol outlines a bench-scale continuous process, mirroring industrial production principles to ensure consistent product quality.[9] Careful control over temperature, pressure, and residence time is paramount.[9]
Principle: Laurolactam is polymerized in a multi-stage process. An initial high-pressure, high-temperature prepolymerization stage initiates ring-opening and builds a low molecular weight prepolymer. A subsequent pressure release removes excess water, and a final post-polymerization stage at lower pressure increases the molecular weight to the desired level.[9][14]
Materials and Equipment:
-
Laurolactam (high purity)
-
Deionized water
-
High-pressure feed pump
-
Prepolymerization reactor (e.g., heated column or CSTR) capable of high temperature and pressure
-
Flash vessel for pressure reduction
-
Post-polymerization reactor (e.g., agitated horizontal vessel)
-
Extruder and pelletizer
-
Nitrogen gas supply
Step-by-Step Methodology:
-
Feed Preparation: Prepare a homogenous mixture of molten laurolactam and deionized water. The water content is a critical parameter influencing reaction kinetics.[16]
-
Prepolymerization: Continuously feed the mixture into the prepolymerization reactor using the high-pressure pump. Maintain the reactor at high temperature and pressure. The residence time in this stage is typically several hours to achieve a high conversion rate.[9][14]
-
Intermediate Pressure Release: Continuously transfer the resulting prepolymer from the reactor to a flash vessel. The sudden pressure drop to atmospheric pressure removes a significant portion of the unreacted water and volatile oligomers.[9]
-
Post-Polymerization: Feed the oligomer mixture from the flash vessel into the agitated post-polymerization reactor. Maintain a high temperature under a nitrogen atmosphere or vacuum to facilitate the removal of condensation water, driving the polymerization reaction to completion and achieving the target molecular weight.[9]
-
Product Extrusion: Continuously discharge the final Polyamide-12 melt from the reactor, cool it (e.g., in a water bath), and pelletize it for storage and further processing.[9]
Table 2: Typical Parameters for Hydrolytic Polymerization
| Parameter | Value Range | Rationale & References |
|---|---|---|
| Water Content (Feed) | 1 - 10% by weight | Acts as the initiator for ring-opening. Higher content can accelerate the initial reaction but must be removed later.[14][16] |
| Prepolymerization Temp. | 270 - 320 °C | Ensures rapid hydrolysis and polymerization kinetics.[14][16] |
| Prepolymerization Pressure | >15 atm | Keeps water in the liquid phase and drives the reaction.[10] |
| Residence Time (Prepoly.) | 5 - 10 hours | Required to achieve high monomer conversion (>99%).[9][14] |
| Post-Polymerization Temp. | 220 - 280 °C | Promotes polycondensation while minimizing thermal degradation.[9] |
Protocol for Anionic Ring-Opening Polymerization (AROP) of Laurolactam
This protocol describes a lab-scale batch process for the rapid synthesis of PA12.
Principle: A strong base initiator generates a lactamate anion from laurolactam in situ. An activator is then added to trigger a rapid polymerization cascade, leading to high molecular weight PA12 in a much shorter timeframe than the hydrolytic method. The entire process must be conducted under an inert, anhydrous atmosphere.[11]
Materials and Equipment:
-
Laurolactam (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (Initiator)
-
N-acetyl-laurolactam (Activator)
-
Anhydrous toluene or other suitable solvent for washing
-
Three-neck round-bottom flask
-
Mechanical stirrer, heating mantle, condenser
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes for liquid transfer
Safety Precautions: Sodium hydride (NaH) is highly reactive and flammable upon contact with water or air. Handle only under an inert atmosphere (e.g., nitrogen or argon) by trained personnel. Wear appropriate personal protective equipment (PPE).
Step-by-Step Methodology:
-
Monomer Preparation: Place the desired amount of laurolactam into the three-neck flask. Heat the flask under vacuum to melt the monomer and remove any residual moisture, which is crucial for the success of the reaction.[11]
-
Inert Atmosphere: Once the laurolactam is molten and degassed, switch the atmosphere to dry nitrogen. Maintain a positive nitrogen pressure throughout the experiment.
-
Initiator Addition: Under a positive nitrogen flow and with vigorous stirring, carefully add the calculated amount of sodium hydride to the molten laurolactam. The NaH will react to form the sodium lactamate initiator. Allow this reaction to proceed for 15-30 minutes.[11]
-
Activator Addition & Polymerization: Inject the calculated amount of the N-acetyl-laurolactam activator into the mixture. Maintain the reaction temperature (e.g., 150°C). The polymerization will commence rapidly, indicated by a significant increase in the viscosity of the mixture. The reaction time depends on the desired molecular weight.[11]
-
Polymer Isolation and Purification: After the desired time, cool the reaction mixture to room temperature. The resulting solid polymer can be removed from the flask.[11]
-
Purification: To remove unreacted monomer and catalyst residues, the polymer can be purified. A typical method involves washing the crushed polymer with a suitable solvent (e.g., anhydrous toluene) to remove the mineral oil from the NaH dispersion, followed by drying in a vacuum oven until a constant weight is achieved.[11]
Characterization of Polyamide-12
Validation of a successful synthesis involves characterizing the final polymer product. Key analytical techniques include:
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Used to determine the molecular weight averages (Mn, Mw) and the molecular weight distribution (polydispersity index) of the polymer.[9]
-
Differential Scanning Calorimetry (DSC): Measures the thermal properties of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm), which are characteristic of PA12.[6]
-
Gravimetric Analysis: The conversion of laurolactam can be determined by solvent extraction of a weighed polymer sample to remove and quantify any unreacted monomer.[9]
References
-
Badico Trading GmbH. Polyamide 12 (PA12) - properties, applications and advantages. Available from: [Link]
-
OPM Laser. PA 12 (Nylon 12): Properties & Applications 2025. Available from: [Link]
-
EUROTEC. What Is PA12 (Nylon 12)? Properties, Benefits, and Key Industrial Applications. Available from: [Link]
-
Umeda, R. E., et al. (2022). Simulation of Hydrolytic Ring Opening Polymerization of Nylon 12 from Laurolactam. Chemical Engineering Transactions, 92, 613-618. Available from: [Link]
-
Umeda, R. E., et al. (2022). Simulation of Hydrolytic Ring Opening Polymerization of Nylon 12 from Laurolactam. AIDIC - The Italian Association of Chemical Engineering. Available from: [Link]
-
Wikipedia. Nylon 12. Available from: [Link]
-
Taylor & Francis. Laurolactam – Knowledge and References. Available from: [Link]
-
Gaggione. What is polyamide 12? Available from: [Link]
-
NETZSCH Analyzing & Testing. PA12: Polyamide 12. Available from: [Link]
- Google Patents. CA2142667C - Process for the continuous hydrolytic polymerization of laurolactam.
- Google Patents. US5283315A - Continuous hydrolytic polymerization of laurolactam.
-
Handtmann Elteka. PA 12C Lauramid ®: Casting without limits. Available from: [Link]
-
Wikipedia. Laurolactam. Available from: [Link]
-
The Royal Society of Chemistry. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Available from: [Link]
- Google Patents. US8124686B2 - Process for the manufacture of polyamide-12 powder with a high melting point.
-
MDPI. (2020). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Available from: [Link]
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- 2. Polyamide 12 (PA12) - properties, applications and advantages [badico-trading.com]
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- 4. Nylon 12 - Wikipedia [en.wikipedia.org]
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- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. opmtlaser.com [opmtlaser.com]
- 8. hpp.arkema.com [hpp.arkema.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. US5283315A - Continuous hydrolytic polymerization of laurolactam - Google Patents [patents.google.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. CA2142667C - Process for the continuous hydrolytic polymerization of laurolactam - Google Patents [patents.google.com]
Application Notes and Protocols for Azacyclotridecane Functionalization in Advanced Drug Delivery Systems
Introduction: The Promise of Azacyclotridecane as a Drug Delivery Scaffold
In the landscape of advanced drug delivery, the quest for versatile and biocompatible carrier molecules is paramount. Macrocyclic compounds, with their unique structural and functional properties, have emerged as significant contenders in this field.[1][2][3] Among these, this compound, a 13-membered saturated azamacrocycle, presents a compelling scaffold for the development of novel drug delivery systems. Its large ring structure offers a foundation for chemical modification, allowing for the attachment of therapeutic agents, targeting moieties, and solubility enhancers.[4][5]
The inherent flexibility of the this compound ring, combined with the reactivity of its secondary amine, provides a versatile platform for functionalization. This allows for the creation of drug-macrocycle conjugates with tailored properties, such as controlled drug release kinetics, improved bioavailability of poorly soluble drugs, and targeted delivery to specific tissues or cells.[6][7] These attributes are critical for enhancing therapeutic efficacy while minimizing off-target toxicity.[2]
This technical guide provides a comprehensive overview of the methodologies for the functionalization of this compound and its derivatives for applications in drug delivery. We will delve into the core chemical strategies, present detailed experimental protocols, and discuss the essential characterization techniques for the resulting drug-carrier conjugates. The causality behind experimental choices will be elucidated to provide researchers with a robust framework for developing their own this compound-based drug delivery systems.
Core Functionalization Strategies for this compound
The secondary amine within the this compound ring is the primary site for functionalization. This allows for the introduction of a wide array of functional groups, linkers, and ultimately, drug molecules. The choice of functionalization strategy is dictated by the nature of the drug, the desired release mechanism, and the overall physicochemical properties of the final conjugate.
N-Alkylation and N-Acylation: The Foundational Steps
Direct N-alkylation or N-acylation of the this compound nitrogen serves as the initial step to introduce a reactive handle for subsequent conjugation.[7] These reactions are typically straightforward and form the basis for more complex functionalization schemes.
-
N-Alkylation: This involves the reaction of this compound with an alkyl halide or a similar electrophile. By choosing a bifunctional alkylating agent (e.g., containing a terminal azide, alkyne, or protected amine), a reactive group for further modification can be installed.
-
N-Acylation: Reaction with an acyl chloride or anhydride introduces a carbonyl group adjacent to the ring nitrogen. This can be used to attach linkers with varying hydrolytic stabilities, thereby influencing the drug release profile.
"Click Chemistry": A Bioorthogonal Approach
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for conjugating drugs to the this compound scaffold.[2][8][9] These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for working with complex drug molecules.[2][9]
The general workflow involves two key steps:
-
Functionalization of this compound: Introduction of either an azide or an alkyne group onto the this compound ring via N-alkylation.
-
Functionalization of the Drug Molecule: The complementary functional group (alkyne or azide) is attached to the drug molecule, often through a linker.
-
Conjugation: The two components are then "clicked" together to form a stable triazole linkage.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: "Click Chemistry" workflow for this compound-drug conjugation.
Experimental Protocols
The following protocols are provided as a detailed guide for the functionalization of this compound and its conjugation to a model drug. These protocols are based on established methodologies for the N-functionalization of large-ring lactams and bioconjugation techniques.[4][7][10] Researchers should consider these as a starting point and optimize the conditions for their specific drug and application.
Protocol 1: Synthesis of N-(2-azidoethyl)azacyclotridecan-2-one
This protocol describes the introduction of an azide functional group onto the this compound ring, preparing it for "click chemistry" conjugation.
Materials:
-
Azacyclotridecan-2-one (Laurolactam)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromo-2-azidoethane
-
Dry toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
To this suspension, add a solution of azacyclotridecan-2-one (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium salt of the lactam should be observed.
-
Cool the reaction mixture back to 0 °C and add 1-bromo-2-azidoethane (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-(2-azidoethyl)azacyclotridecan-2-one.
Causality of Experimental Choices:
-
Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere prevents its decomposition and ensures the desired reaction.
-
Anhydrous DMF: The use of an anhydrous solvent is crucial to prevent the quenching of the strong base (NaH) and the reactive lactam anion.
-
Excess Alkylating Agent: Using a slight excess of 1-bromo-2-azidoethane helps to drive the reaction to completion.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation
This protocol details the conjugation of the azido-functionalized this compound to an alkyne-modified drug molecule.
Materials:
-
N-(2-azidoethyl)azacyclotridecan-2-one (from Protocol 1)
-
Alkyne-functionalized drug molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve the alkyne-functionalized drug (1.0 equivalent) and N-(2-azidoethyl)azacyclotridecan-2-one (1.1 equivalents) in a mixture of tert-butanol and water (1:1 v/v).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
To the solution of the drug and this compound derivative, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel or reverse-phase, depending on the polarity of the conjugate) to obtain the this compound-drug conjugate.
Causality of Experimental Choices:
-
Sodium Ascorbate: This reducing agent is essential to reduce Cu(II) to the catalytically active Cu(I) species in situ.
-
tert-Butanol/Water Solvent System: This solvent mixture is commonly used for CuAAC reactions as it can dissolve a wide range of organic substrates and the inorganic catalyst components.
-
Catalytic Amount of Copper: A substoichiometric amount of copper is sufficient to catalyze the reaction, minimizing potential toxicity concerns if the conjugate is for biological use.
dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Experimental workflow for the synthesis of an this compound-drug conjugate.
Characterization of this compound-Drug Conjugates
Thorough characterization of the synthesized conjugates is crucial to confirm their structure, purity, and suitability for drug delivery applications. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the functionalized this compound and the final conjugate. | Appearance of new signals corresponding to the attached linker and drug, and shifts in the signals of the this compound protons and carbons adjacent to the nitrogen. |
| Mass Spectrometry (MS) | To determine the molecular weight of the products and confirm successful conjugation. | Observation of the molecular ion peak corresponding to the calculated mass of the functionalized intermediate and the final conjugate. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of key functional groups. | Appearance of a characteristic azide stretch (~2100 cm⁻¹) after functionalization, and its disappearance after the "click" reaction. Appearance of bands corresponding to the drug molecule. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compounds. | A single major peak in the chromatogram indicates a high degree of purity. |
| Dynamic Light Scattering (DLS) | To determine the size and size distribution of self-assembled nanoparticles or aggregates of the conjugate in aqueous media. | Provides information on the hydrodynamic diameter and polydispersity index (PDI), which are critical for in vivo applications. |
| Zeta Potential Analysis | To measure the surface charge of the nanoparticles or aggregates. | The zeta potential value can predict the stability of the colloidal dispersion and its potential interaction with biological membranes. |
In Vitro Drug Release Studies
Evaluating the drug release profile from the this compound-drug conjugate is a critical step in assessing its potential as a drug delivery system. The release kinetics can be influenced by the nature of the linker, the pH of the release medium, and the presence of enzymes.[7][11]
Protocol 3: In Vitro Drug Release Assay
Materials:
-
This compound-drug conjugate
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal/lysosomal environment)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Prepare a stock solution of the this compound-drug conjugate in a suitable solvent and then dilute it into the release medium (e.g., PBS) to form a solution or a nanoparticle dispersion.
-
Transfer a known volume of the conjugate solution/dispersion into a dialysis bag.
-
Place the dialysis bag in a larger volume of the release medium (e.g., 500 mL of PBS) to ensure sink conditions.
-
Incubate the system at 37 °C with gentle agitation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
Data Analysis: The drug release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11]
Biocompatibility and Toxicological Considerations
Before any in vivo application, the biocompatibility and potential toxicity of the this compound-based drug delivery system must be thoroughly evaluated.[12][13][14] Standard in vitro cytotoxicity assays (e.g., MTT or LDH assays) on relevant cell lines should be performed to assess the toxicity of the functionalized macrocycle itself and the drug conjugate. These studies are crucial to ensure the safety and therapeutic potential of the developed system.
Conclusion and Future Perspectives
This compound offers a promising and versatile platform for the development of advanced drug delivery systems. Its straightforward functionalization chemistry, particularly through robust methods like "click chemistry," allows for the precise attachment of a wide range of therapeutic agents. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in creating novel, effective, and safe drug carriers. Future research in this area will likely focus on the development of stimuli-responsive this compound conjugates, the incorporation of targeting ligands for cell-specific delivery, and comprehensive in vivo studies to validate the therapeutic efficacy of these systems.
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Macrocycles and Drug Delivery Systems - ResearchGate. Available from: [Link]
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Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review - MDPI. Available from: [Link]
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Regioselective N-Functionalization of Tetraazacycloalkanes - Sci-Hub. Available from: [Link]
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Solid-Phase Assisted N-1 Functionalization of Azamacrocycles | Request PDF. Available from: [Link]
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N-Functionalization of 1,2-Azaborines - PMC - NIH. Available from: [Link]
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Modeling of in vitro drug release from polymeric microparticle carriers. Available from: [Link]
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Azacyclotridecan-2-one - the NIST WebBook. Available from: [Link]
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Controlled Drug Release from Pharmaceutical Nanocarriers - PMC - PubMed Central. Available from: [Link]
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Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization - PubMed. Available from: [Link]
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A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC - NIH. Available from: [Link]
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Laurolactam | C12H23NO - PubChem - NIH. Available from: [Link]
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Conjugation of azide- and amine-functionalised neoglycosides - ResearchGate. Available from: [Link]
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Characterization of particulate drug delivery systems for oral delivery of Peptide and protein drugs - PubMed. Available from: [Link]
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Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes - MDPI. Available from: [Link]
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(PDF) Synthesis and Characterization of Polymer‐Drug Conjugates by Strain‐Promoted Azide‐Alkyne Cycloaddition‐Mediated Polymerization - ResearchGate. Available from: [Link]
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Direct Amidation of Tertiary N-Benzylamines - American Chemical Society. Available from: [Link]
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Evaluating the utility of the Threshold of Toxicological Concern (TTC) and its exclusions in the biocompatibility assessment of extractable chemical substances from medical devices - PubMed. Available from: [Link]
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Large ring-forming alkylations provide facile access to composite macrocycles - Chemical Science (RSC Publishing). Available from: [Link]
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Azaphilones as Activation-Free Primary-Amine-Specific Bioconjugation Reagents for Peptides, Proteins and Lipids - PubMed. Available from: [Link]
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Cyclodextrins as Drug Release Modulators and Toxic Compound Removal Agents - PMC. Available from: [Link]
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Assembly properties of complex drug delivery systems | British Journal of Pharmacy. Available from: [Link]
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Application Notes and Protocols: Harnessing Click Chemistry with Azacyclotridecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Synergy of Macrocycles and Click Chemistry
The convergence of macrocyclic chemistry with the principles of "click" chemistry has opened new frontiers in the construction of complex molecular architectures for biomedical and materials science applications. Azacyclotridecane, a 13-membered nitrogen-containing macrocycle, offers a unique scaffold that combines conformational pre-organization with a versatile point for chemical modification. When derivatized with bioorthogonal handles, such as azides or alkynes, this macrocycle becomes a powerful building block for modular synthesis via click chemistry.
This guide provides an in-depth exploration of the applications of this compound derivatives in click chemistry, focusing on the two most prominent variations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the causality behind experimental choices to empower researchers in their drug discovery and development endeavors.
Part 1: Synthesis of a "Click-Ready" this compound Scaffold
The foundational step for employing this compound in click chemistry is the introduction of a reactive handle—typically a terminal alkyne or an azide group—onto the macrocyclic nitrogen. The secondary amine of this compound is a nucleophilic site amenable to direct alkylation.[1] The synthesis of an alkyne-functionalized derivative is presented below, drawing upon established protocols for the N-alkylation of azamacrocycles.[2][3]
Application Note: Synthesis of N-Propargyl-Azacyclotridecane
The introduction of a propargyl group provides a terminal alkyne essential for CuAAC and SPAAC reactions. The choice of propargyl bromide as the alkylating agent is based on its commercial availability and appropriate reactivity.[4][5] A biphasic reaction system using an aqueous base and an organic solvent can be highly effective for the N-alkylation of macrocycles, often leading to high yields and simplified purification.[3]
Causality Behind Experimental Choices:
-
Biphasic System (Acetonitrile/Aqueous NaOH): This system is employed to dissolve both the organic-soluble this compound and the water-soluble base. The reaction occurs at the interface, and as the N-alkylated product is formed, its increased hydrophobicity drives it into the organic phase, often leading to precipitation of the pure product, which simplifies isolation.[3]
-
Shaking vs. Stirring: For biphasic reactions involving macrocycles, vigorous shaking can be more effective than magnetic stirring at creating a large interfacial area for the reaction to occur, leading to faster reaction times and higher yields.[3]
-
Excess Propargyl Bromide: A molar excess of the alkylating agent is used to ensure complete conversion of the this compound starting material.
Experimental Protocol: Synthesis of 1-(Prop-2-yn-1-yl)this compound
Materials:
-
This compound (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.5 eq)
-
Sodium hydroxide (NaOH, 2.0 M aqueous solution)
-
Acetonitrile (MeCN)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 eq) in acetonitrile.
-
Add an equal volume of 2.0 M aqueous sodium hydroxide solution.
-
To the biphasic mixture, add propargyl bromide (1.5 eq) dropwise at room temperature.
-
Seal the flask and shake the mixture vigorously for 6-8 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and dilute with deionized water.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(Prop-2-yn-1-yl)this compound as a pure compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of the characteristic alkyne proton signal around 2.2 ppm in the ¹H NMR spectrum is a key indicator of successful propargylation.
Part 2: Applications in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[6][7] This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it ideal for bioconjugation and drug delivery applications.[8][9]
Application Note: Bioconjugation of this compound to a Peptide
This application demonstrates the use of N-propargyl-azacyclotridecane to conjugate the macrocycle to an azide-modified peptide. This could be a strategy to improve the pharmacokinetic properties of the peptide, enhance its cell permeability, or introduce a metal-chelating moiety for imaging or therapeutic purposes.
Causality Behind Experimental Choices:
-
Copper(II) Sulfate and Sodium Ascorbate: This is the most common method for generating the active Cu(I) catalyst in situ. Sodium ascorbate reduces Cu(II) to Cu(I), which is then maintained in its active state throughout the reaction.[7]
-
THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) catalyst, preventing its disproportionation and oxidation. In biological applications, it also mitigates the cytotoxicity of copper and protects biomolecules from oxidative damage.[10]
-
Aqueous Buffer System: The reaction is performed in a biocompatible buffer to maintain the stability and solubility of the peptide.
Experimental Workflow: CuAAC Bioconjugation
Caption: Workflow for CuAAC conjugation of this compound to a peptide.
Experimental Protocol: CuAAC Conjugation of 1-(Prop-2-yn-1-yl)this compound to an Azide-Modified Peptide
Materials:
-
1-(Prop-2-yn-1-yl)this compound (5-10 eq relative to peptide)
-
Azide-modified peptide (1 eq)
-
Copper(II) sulfate (CuSO₄), 20 mM stock in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water
-
Sodium ascorbate, 100 mM stock in water (freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the macrocycle if necessary)
Procedure:
-
Prepare a stock solution of 1-(Prop-2-yn-1-yl)this compound in DMSO or PBS.
-
In a microcentrifuge tube, dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.
-
Add the solution of 1-(Prop-2-yn-1-yl)this compound to the peptide solution.
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture to a final concentration of 0.1-0.5 mM Cu(II).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Purify the resulting conjugate using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and catalyst.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant Ratio | 5-10 eq. Macrocycle per eq. Peptide | [11] |
| Catalyst Conc. | 0.1-0.5 mM CuSO₄ | [11] |
| Ligand:Copper Ratio | 5:1 THPTA:Cu | [10] |
| Reductant Conc. | 1-5 mM Sodium Ascorbate | [7] |
| Reaction Time | 1-4 hours | [9] |
| Typical Yield | >90% (by LC-MS) | [9] |
Part 3: Applications in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide.[6] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems, such as live-cell imaging and in vivo drug delivery.[6]
Application Note: Surface Functionalization of Liposomes for Targeted Drug Delivery
In this application, an azide-functionalized this compound derivative is synthesized and then "clicked" onto the surface of liposomes decorated with a DBCO-lipid. This strategy allows for the modular construction of targeted drug delivery vehicles, where the this compound moiety could serve as a chelator for a diagnostic radionuclide or as a component of a targeting ligand.
Causality Behind Experimental Choices:
-
DBCO-Lipid: A lipid conjugated to DBCO is incorporated into the liposome formulation. The strained alkyne of DBCO is highly reactive towards azides, driving the reaction forward without a catalyst.
-
Azide-Functionalized this compound: An azide handle is installed on the macrocycle. This can be achieved through a two-step process: N-alkylation with a protected amino-alcohol, deprotection, and subsequent conversion of the amine to an azide.
-
Physiological Buffer: The reaction is performed in a buffer such as PBS at physiological pH to maintain the integrity of the liposomes.
Experimental Workflow: SPAAC for Liposome Functionalization
Caption: Workflow for SPAAC functionalization of liposomes with this compound.
Experimental Protocol: SPAAC Conjugation of an Azide-Functionalized this compound to DBCO-Liposomes
Materials:
-
DBCO-functionalized liposomes (prepared by standard methods, incorporating a DBCO-lipid)
-
Azide-functionalized this compound (e.g., 1-(2-azidoethyl)this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a suspension of DBCO-functionalized liposomes in PBS.
-
Dissolve the azide-functionalized this compound in PBS.
-
Add the azide-macrocycle solution to the liposome suspension in a molar excess relative to the DBCO-lipid content.
-
Incubate the mixture at 37°C for 2-12 hours with gentle agitation.
-
Monitor the conjugation efficiency by a suitable method, such as a fluorescence-based assay if one of the components is fluorescently tagged.
-
Remove the unreacted azide-macrocycle by dialysis against PBS or by size-exclusion chromatography.
-
Characterize the functionalized liposomes for size, polydispersity, and surface charge (zeta potential) using dynamic light scattering (DLS).
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant Ratio | 10-50 eq. Azide-Macrocycle | (General practice) |
| Reaction Temperature | 37°C | [6] |
| Reaction Time | 2-12 hours | [6] |
| pH | 7.4 | [6] |
| Catalyst | None | [6] |
Conclusion
This compound derivatives, when equipped with click chemistry handles, become exceptionally versatile building blocks for a myriad of applications in research and drug development. The CuAAC and SPAAC reactions provide robust and orthogonal methods for their conjugation to biomolecules, nanoparticles, and surfaces. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to design and execute their own innovative applications of this powerful chemical synergy.
References
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Mason, A. F., et al. (2016). A direct method for the N-tetraalkylation of azamacrocycles. Beilstein Journal of Organic Chemistry, 12, 2457–2461. Available at: [Link]
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Carreira, E. M., et al. (2018). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Journal of the American Chemical Society, 140(38), 11894–11898. Available at: [Link]
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New, E. J., et al. (2016). A direct method for the N-tetraalkylation of azamacrocycles. Beilstein Journal of Organic Chemistry, 12, 2457–2461. Available at: [Link]
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Pasini, D. (2013). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 18(8), 9512–9530. Available at: [Link]
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Moses, J. E., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. Available at: [Link]
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Reddy, V. P. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. Available at: [Link]
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Wikipedia. (2023). Click chemistry. Available at: [Link]
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Seela, F., et al. (2018). Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Beilstein Journal of Organic Chemistry, 14, 2336–2344. Available at: [Link]
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Moses, J. E., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. Available at: [Link]
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Chemical Communications. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Available at: [Link]
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Wikipedia. (2023). Click chemistry. Available at: [Link]
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Taylor & Francis. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. In Carbohydrate Chemistry. Available at: [Link]
-
Koder, R. L., et al. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 30(2), 284–295. Available at: [Link]
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Moses, J. E., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. Available at: [Link]
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Available at: [Link]
-
MacMillan, D. W. C., et al. (2022). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 144(1), 395–405. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Goldup, S. M., et al. (2020). Large scale macrocyclisation and AT-CuAAC reactions. Chemical Science, 11(42), 11501–11506. Available at: [Link]
-
Aggarwal, V. K., et al. (2021). The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry, 19(34), 7305–7328. Available at: [Link]
-
Johnston, J. N., et al. (2016). Synthesis of Functionalized 1-Azaspirocyclic Cyclopentanones Using Bronsted Acid or N-Bromosuccinimide Promoted Ring Expansions. The Journal of Organic Chemistry, 81(11), 4588–4597. Available at: [Link]
-
Skwarczynski, M., & Toth, I. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 21(6), 697. Available at: [Link]
-
Donaldson, W. A. (2015). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 11, 1068–1074. Available at: [Link]
-
Wei, B.-G., et al. (2022). Y(OTf)3‐CuI Catalyzed N‐α Alkynylation of Cyclic Imines with Alkynes. Advanced Synthesis & Catalysis, 364(23), 4055–4060. Available at: [Link]
-
Gevorgyan, V., et al. (2012). Click-alkynylation of N- and P-nucleophiles by oxidative cross-coupling with alkynylcopper reagents: a general synthesis of ynamides and alkynylphosphonates. Chemical Science, 3(9), 2774–2778. Available at: [Link]
-
Chen, P. R., & Wu, P. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Current Opinion in Chemical Biology, 35, 12–21. Available at: [Link]
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Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Available at: [Link]
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Wengel, J., et al. (2022). Synthesis of an Azide- and Tetrazine-FunctionalizedFullerene and Its Controlled Decoration with Biomolecules. The Journal of Organic Chemistry, 87(1), 585–591. Available at: [Link]
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Synthesis of Azacyclotridecane-Based Ligands for Enhanced Metal Chelation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Azacyclotridecanes in Coordination Chemistry
Azacyclotridecanes, 13-membered macrocyclic polyamines, represent a pivotal class of ligands in the field of coordination chemistry. Their unique conformational pre-organization and the presence of multiple nitrogen donor atoms within a constrained cyclic framework enable the formation of exceptionally stable and kinetically inert complexes with a variety of metal ions. This inherent stability is a direct consequence of the macrocyclic and chelate effects, which thermodynamically favor the complexation of metal ions within the ligand's cavity over coordination with monodentate or acyclic polydentate ligands.[1] The judicious design of azacyclotridecane-based ligands, often involving the incorporation of pendant arms with additional donor groups (e.g., carboxylates, phosphonates), allows for the fine-tuning of their metal ion selectivity and the modulation of the resulting complex's properties for specific applications.[2][3]
These tailored metal complexes are at the forefront of advancements in medicine and industry. In the pharmaceutical realm, they are indispensable as chelating agents for radiometals in diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy.[4] Furthermore, their ability to sequester specific metal ions has been explored in the treatment of diseases associated with metal overload and as components of novel therapeutic agents. This application note provides a comprehensive overview of the synthetic strategies for preparing this compound-based ligands and a detailed protocol for a representative synthesis, alongside methods for characterization and metal complexation.
Synthetic Strategies: Crafting the Macrocyclic Architecture
The synthesis of aza-macrocycles, including azacyclotridecanes, presents a significant challenge due to the entropic unfavorability of ring closure. Several strategic approaches have been developed to overcome this hurdle, with the Richman-Atkins cyclization being a prominent and widely utilized method.[5][6][7][8][9]
The Richman-Atkins Cyclization: A Cornerstone of Aza-Macrocycle Synthesis
The Richman-Atkins reaction is a powerful method for the formation of macrocyclic polyamines. This strategy involves the cyclization of a linear polyamine precursor, where the amine functionalities are protected as sulfonamides (typically tosylamides), with a di-electrophile. The sulfonamide groups serve a dual purpose: they activate the terminal nitrogens for nucleophilic attack and prevent unwanted side reactions. The cyclization is typically carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate or cesium carbonate. The subsequent deprotection of the resulting sulfonated macrocycle, usually under harsh acidic conditions, yields the desired polyamine macrocycle.
Template-Assisted Synthesis
An alternative approach involves the use of a metal ion as a template to pre-organize the linear precursors in a conformation that favors cyclization. The metal ion coordinates to the donor atoms of the reactants, bringing the reactive ends into proximity and effectively increasing the chances of intramolecular ring closure over intermolecular polymerization. While effective, this method necessitates the removal of the template metal ion from the final macrocycle, which can sometimes be challenging.
Visualizing the Synthetic Workflow
The general synthetic pathway for this compound-based ligands via the Richman-Atkins methodology can be visualized as a multi-step process involving protection, cyclization, and deprotection, followed by functionalization of the macrocyclic scaffold.
Caption: Generalized workflow for this compound ligand synthesis.
Detailed Protocol: Synthesis of 1,4,7-Trithis compound-1,4,7-triacetic acid (TRITA)
This protocol details a representative synthesis of a functionalized this compound ligand, 1,4,7-trithis compound-1,4,7-triacetic acid (TRITA), which is an excellent chelator for various metal ions. The synthesis is based on the Richman-Atkins cyclization followed by functionalization of the secondary amine groups.
Materials and Reagents
| Reagent | Supplier | Purity |
| Diethylenetriamine | Sigma-Aldrich | ≥99% |
| p-Toluenesulfonyl chloride | Acros Organics | 99% |
| 1,6-Dibromohexane | TCI | >98% |
| Cesium carbonate | Oakwood Chemical | 99% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous, 99.8% |
| Hydrobromic acid in acetic acid | Sigma-Aldrich | 33 wt. % |
| Bromoacetic acid | Alfa Aesar | 99% |
| Lithium hydroxide | Sigma-Aldrich | ≥98% |
| Diethyl ether | Fisher Scientific | ACS Grade |
| Dichloromethane | VWR | ACS Grade |
| Sodium sulfate | Fisher Scientific | Anhydrous |
Step-by-Step Methodology
Part 1: Synthesis of the N-protected Linear Precursor
-
Protection of Diethylenetriamine: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethylenetriamine (1 eq.) in a 2:1 mixture of dichloromethane and saturated aqueous sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (3.1 eq.) in dichloromethane dropwise over 2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the tri-tosylated diethylenetriamine as a white solid.
Part 2: Richman-Atkins Cyclization
-
Cyclization Reaction: To a large 3-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the tri-tosylated diethylenetriamine (1 eq.) and cesium carbonate (3 eq.) to anhydrous DMF.
-
Heat the suspension to 110 °C with vigorous stirring.
-
Slowly add a solution of 1,6-dibromohexane (1.1 eq.) in anhydrous DMF via a syringe pump over 24 hours.
-
After the addition is complete, continue to stir the reaction mixture at 110 °C for another 24 hours.
-
Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the DMF under high vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the tosylated 1,4,7-trithis compound.
Part 3: Deprotection of the Macrocycle
-
Removal of Tosyl Groups: In a round-bottom flask, suspend the tosylated macrocycle in a 33% solution of hydrobromic acid in acetic acid.
-
Heat the mixture to 70 °C and stir for 48 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of diethyl ether to precipitate the hydrobromide salt of the macrocycle.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain 1,4,7-trithis compound as its hydrobromide salt.
Part 4: Functionalization of the Macrocycle
-
Alkylation with Bromoacetic Acid: Dissolve the 1,4,7-trithis compound hydrobromide salt in water and adjust the pH to 11 with a concentrated solution of lithium hydroxide.
-
Add a solution of bromoacetic acid (3.3 eq.) in water, maintaining the pH at 11 by the dropwise addition of lithium hydroxide solution.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Cool the solution to room temperature and acidify to pH 2 with concentrated HCl.
-
The product, TRITA, can be purified by ion-exchange chromatography.
Characterization of the Ligand and its Metal Complexes
A comprehensive characterization is crucial to confirm the identity and purity of the synthesized ligand and its metal complexes.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation of the ligand. | Characteristic shifts for the macrocyclic ring protons and the acetate pendant arms.[9][10] |
| Mass Spectrometry (ESI-MS) | Determination of the molecular weight of the ligand and its metal complexes. | Peaks corresponding to [L+H]⁺ for the ligand and [M+L]ⁿ⁺ for the complex. |
| FT-IR Spectroscopy | Identification of functional groups. | Presence of N-H, C-H, and C=O (from carboxylate) stretching vibrations.[10] |
| Elemental Analysis | Determination of the elemental composition. | Experimental values should be within ±0.4% of the calculated values. |
| UV-Vis Spectroscopy | To study the metal complex formation. | Shifts in the absorption maxima upon coordination of the metal ion. |
| X-ray Crystallography | To determine the solid-state structure of the metal complex. | Provides precise bond lengths, bond angles, and coordination geometry. |
Metal Chelation Studies
The affinity and selectivity of the synthesized this compound-based ligand for various metal ions can be investigated through several techniques.
Potentiometric Titration
Potentiometric titration is a standard method to determine the stability constants of metal complexes. By titrating a solution containing the ligand and a metal ion with a standard base, the protonation constants of the ligand and the formation constants of the metal complexes can be calculated.
Spectrophotometric Titration
If the metal complex exhibits a distinct UV-Vis absorption spectrum compared to the free ligand, spectrophotometric titration can be employed. The change in absorbance at a specific wavelength is monitored as a function of the metal-to-ligand ratio to determine the stoichiometry and stability of the complex.
Logical Framework for Ligand-Metal Interaction
The interaction between an this compound-based ligand and a metal ion is a multi-step process governed by the principles of coordination chemistry.
Caption: Key factors influencing metal chelation by this compound ligands.
Conclusion and Future Perspectives
The synthesis of this compound-based ligands provides a versatile platform for the development of highly stable and selective metal chelators. The Richman-Atkins cyclization remains a robust and reliable method for constructing the macrocyclic core, which can be further functionalized to tailor the ligand's properties for specific applications. The detailed protocol provided herein for the synthesis of TRITA serves as a practical guide for researchers in this field. Future research will likely focus on the development of novel this compound derivatives with enhanced metal-binding kinetics and in vivo stability for next-generation radiopharmaceuticals and therapeutic agents. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly expand the utility of these remarkable macrocyclic ligands.
References
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Hoye, R. C., Richman, J. E., Dantas, G. A., Lightbourne, M. F., & Shinneman, L. S. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722–2725. [Link]
-
Yousif, E., Majeed, A., Al-Sammarrae, K., Salih, N., & Al-Jeboori, M. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2013, 1-6. [Link]
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Lindhorst, T. K., & Milius, A. (2017). Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors. Beilstein Journal of Organic Chemistry, 13, 108–116. [Link]
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Lindhorst, T. K., & Milius, A. (2017). Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors. ResearchGate. [Link]
-
Hoye, R. C., Richman, J. E., Dantas, G. A., Lightbourne, M. F., & Shinneman, L. S. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of β-trimethylsilylethanesulfonamides. Washington University School of Medicine Research Profiles. [Link]
-
Wang, Y., Liu, H., Li, Y., Liu, Y., Zhang, H., & Liu, J. (2022). Synthesis and evaluation of novel 1,4,7-triazacyclononane derivatives as Cu2+ and Ga3+ chelators. Bioorganic & Medicinal Chemistry, 53, 116528. [Link]
-
Yang, Y., Wu, J., & Liu, S. (2016). A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm. Molecules, 21(11), 1548. [Link]
-
Hoye, R. C., Richman, J. E., Dantas, G. A., Lightbourne, M. F., & Shinneman, L. S. (2001). Synthesis of Polyazamacrocyclic Compounds via Modified Richman−Atkins Cyclization of β-Trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722–2725. [Link]
-
Chaudhari, N. D., & Patil, P. R. (2013). Synthesis, characterization, thermal and 3D molecular modeling studies of transition metal complexes supported by ONN / ONO. Der Pharma Chemica, 5(3), 115-124. [Link]
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Baranyai, Z., Uggeri, F., Maiocchi, A., Aime, S., & Platas-Iglesias, C. (2012). Complexation of metal ions with TRAP (1,4,7-triazacyclononane phosphinic acid) ligands and 1,4,7-triazacyclononane-1,4,7-triacetic acid: phosphinate-containing ligands as unique chelators for trivalent gallium. Inorganic Chemistry, 51(1), 577–590. [Link]
-
Blake, A. J., Fallis, I. A., Gould, R. O., Parsons, S., Ross, S. A., & Schröder, M. (2001). Synthesis of novel derivatives of 1,4,7-triazacyclononane. Organic Letters, 3(18), 2855–2858. [Link]
-
Hifnawy, M. S., & van der Schyf, C. J. (1995). Improved synthesis of 1,4,7-triazacyclononane. European Patent Office. [Link]
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Yang, Y., Wu, J., & Liu, S. (2016). A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm. MDPI. [Link]
- Hifnawy, M. S., & van der Schyf, C. J. (1994). Improved synthesis of 1,4,7-triazacyclononane.
- Hifnawy, M. S., & van der Schyf, C. J. (1995). Synthesis of 1,4,7-triazacyclononane derivatives.
- CN104529922A - Preparation method of 1,4,7-triazacyclononane hydrochloride.
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Ibrahim, S. K., Al-Noor, T. H., & Al-Karawi, A. J. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(11), 1632-1641. [Link]
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Woods, M., Kiefer, G. E., & Sherry, A. D. (2004). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Bioconjugate Chemistry, 15(4), 755–764. [Link]
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Singh, V. K., Singh, S., & Singh, P. (2020). Synthesis and Characterization of some Metal Complexes prepared from Schiff Base Ligand having Heterocyclic unit. International Journal of Advanced Research in Science, Communication and Technology, 1-6. [Link]
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Karimi, A. (2017). How to Analyze Metal Organic Complexes, what kind of characterization do I need to use? ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Azacyclotridecane
Welcome to the Technical Support Center for Azacyclotridecane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for improving the yield of this valuable macrocyclic scaffold.
Introduction
The synthesis of medium to large-sized rings like this compound is a significant challenge in organic chemistry. The primary obstacle is overcoming the entropic barrier to intramolecular cyclization, which often competes with more favorable intermolecular polymerization.[1][2] This guide provides a comprehensive overview of common synthetic strategies and practical solutions to frequently encountered problems, ensuring you can confidently navigate the complexities of macrocyclization and achieve higher yields in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound and its precursors.
Issue 1: Low or No Yield in Ring-Closing Metathesis (RCM)
Q: I am attempting a ring-closing metathesis to form an unsaturated precursor to this compound, but I'm observing very low conversion and/or decomposition of my starting diene. What's going wrong?
A: Low yields in RCM for large rings are a common issue, often stemming from catalyst deactivation, unfavorable reaction kinetics, or steric hindrance. Here’s a systematic approach to troubleshooting:
-
Catalyst Selection is Crucial: The choice of the ruthenium catalyst is paramount. For substrates containing a nitrogen atom, especially an unprotected or weakly protected amine, the Lewis basicity of the nitrogen can lead to catalyst poisoning.
-
First-Generation Grubbs Catalyst (G-I): Generally less active but can be effective for simple, unhindered dienes.
-
Second-Generation Grubbs Catalysts (G-II, HG-II): Offer higher activity and better tolerance for a wider range of functional groups. The Hoveyda-Grubbs second-generation catalyst (HG-II) is often a good starting point due to its increased stability.[3]
-
Specialized Catalysts: For sterically demanding substrates or those prone to catalyst deactivation, consider catalysts with modified N-heterocyclic carbene (NHC) ligands, such as the Stewart-Grubbs catalyst, which has reduced steric bulk.[4] Catalysts with cyclic alkyl amino carbene (CAAC) ligands can also offer different selectivity for macrocyclization versus oligomerization.[5][6]
-
-
The High Dilution Principle is Non-Negotiable: To favor intramolecular cyclization over intermolecular polymerization, high dilution is essential.[2]
-
Practical Setup: The most effective method is to use a syringe pump for the slow addition of the diene substrate and the catalyst (in separate syringes) to a large volume of refluxing solvent. This pseudo-high dilution technique maintains a very low concentration of the reactants at any given time.[7][8] A typical concentration to aim for in the reaction vessel is 0.001 M to 0.01 M.[9]
-
-
Solvent and Temperature Optimization:
-
Solvent Choice: Anhydrous, degassed solvents are critical to prevent catalyst deactivation. Toluene and dichloromethane (DCM) are commonly used.
-
Temperature: While many RCM reactions proceed at room temperature, for challenging macrocyclizations, elevated temperatures (40-80 °C) can be beneficial. However, be aware that higher temperatures can also lead to faster catalyst decomposition.
-
-
Protecting Group Strategy: The nature of the amine protecting group can significantly influence the reaction's success.
dot
Caption: Troubleshooting workflow for low-yield RCM reactions.
Issue 2: Beckmann Rearrangement of Cyclododecanone Oxime Yields Byproducts
Q: I'm performing a Beckmann rearrangement to synthesize laurolactam (azacyclotridecan-2-one), but my yield is compromised by the formation of the original ketone and a nitrile byproduct. How can I suppress these side reactions?
A: The Beckmann rearrangement is a powerful tool for synthesizing lactams from cyclic oximes.[12][13][14] However, it is susceptible to two main side reactions: hydrolysis of the oxime or intermediate back to the ketone, and fragmentation of the C-C bond alpha to the oxime, leading to a seco-nitrile.[15][16]
-
Minimizing Hydrolysis:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the oxime starting material or the nitrilium ion intermediate back to cyclododecanone. Ensure all reagents and solvents are scrupulously dried.
-
Milder Catalysts: While strong acids like concentrated sulfuric acid or oleum are traditionally used, they can promote hydrolysis.[17] Consider milder, non-aqueous conditions. A highly effective system is the use of cyanuric chloride with a zinc chloride co-catalyst in refluxing acetonitrile.[18][19][20] This system avoids strongly acidic aqueous conditions, thus minimizing hydrolysis.
-
-
Preventing Fragmentation:
-
Reaction Temperature: Fragmentation is often favored at higher temperatures. If using strongly acidic conditions, maintaining the lowest possible temperature that still allows for rearrangement is key. The cyanuric chloride/ZnCl₂ system typically operates at the boiling point of acetonitrile (~82 °C), which is generally mild enough to disfavor fragmentation for this substrate.[19]
-
Substrate Structure: Fragmentation is more likely if the migrating carbon can form a stable carbocation. For cyclododecanone oxime, this is less of a concern than with substrates that have a quaternary carbon or other carbocation-stabilizing features alpha to the oxime.[12][15]
-
Experimental Protocol: High-Yield Synthesis of Laurolactam via Beckmann Rearrangement [18][19]
-
Oxime Formation:
-
Dissolve cyclododecanone (1.0 eq) in 95% ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and an aqueous solution of sodium hydroxide.
-
Reflux the mixture for approximately 30-45 minutes until the crystalline oxime product precipitates.
-
Cool the mixture in an ice bath and collect the cyclododecanone oxime by vacuum filtration. The crude product can be recrystallized from ethanol/water to high purity.
-
-
Beckmann Rearrangement:
-
To a solution of the dried cyclododecanone oxime (1.0 eq) in anhydrous acetonitrile, add cyanuric chloride (catalytic, e.g., 2-5 mol%) and anhydrous zinc chloride (catalytic, e.g., 2-5 mol%).
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC for the disappearance of the oxime.
-
Upon completion, cool the reaction, quench with water, and extract the laurolactam product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude lactam can be purified by recrystallization.
-
| Catalyst System | Typical Conditions | Common Issues | Yield |
| Conc. H₂SO₄ / Oleum | >70 °C | Hydrolysis, charring | Variable, can be high in optimized industrial processes[17] |
| Cyanuric Chloride / ZnCl₂ | Acetonitrile, Reflux (~82 °C) | Requires anhydrous conditions | >90%[18] |
| PCl₅, SOCl₂, TsCl | Various aprotic solvents | Stoichiometric, waste | Good to excellent, substrate dependent[12] |
Table 1. Comparison of catalyst systems for the Beckmann rearrangement of cyclododecanone oxime.
Frequently Asked Questions (FAQs)
Q1: What is the best strategy for amine protection during this compound synthesis?
A1: The choice of protecting group is critical and depends on the subsequent reaction conditions you plan to employ.
-
For RCM: As mentioned, a strongly electron-withdrawing and sterically robust group like p-toluenesulfonyl (Tosyl, Ts) is ideal. It reduces the nitrogen's nucleophilicity, preventing catalyst poisoning.[21]
-
For Amide Bond Formation: If you are forming the macrocycle via an intramolecular amide coupling, common carbamate protecting groups like tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz) are excellent choices.[22] They are stable under many coupling conditions and can be removed under acidic (Boc) or hydrogenolysis (Cbz) conditions, respectively.[23]
Deprotection of Tosylamides: The removal of a tosyl group can be challenging. Standard acidic or basic hydrolysis is often ineffective.
-
Reductive Cleavage: Conditions such as sodium in liquid ammonia, or milder methods like samarium(II) iodide (SmI₂) with an amine and water, are effective for cleaving the N-S bond.[24] Magnesium in methanol has also been reported for the deprotection of bis(tosylamides).[25]
dot
Caption: Selection of amine protecting groups for different cyclization strategies.
Q2: My intramolecular amide coupling to form the macrocycle is giving low yields, with significant amounts of starting material recovered or oligomers formed. How can I improve this?
A2: This is a classic challenge in macrocyclization via amide bond formation. The issues are similar to RCM: competing intermolecular reactions and slow intramolecular reaction rates.[26]
-
High Dilution: As with RCM, using a syringe pump for slow addition of the linear precursor to a large volume of solvent is the most effective strategy to suppress oligomerization.[9][27]
-
Coupling Reagents: For sterically hindered or otherwise challenging couplings, standard reagents like EDC/HOBt may not be sufficient. More potent coupling reagents are often required:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent. Pre-activation of the carboxylic acid with HATU and a non-nucleophilic base like DIPEA for 15-30 minutes before adding the amine is recommended.[26][28]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also excellent for difficult couplings and can help suppress racemization.[28]
-
-
Anhydrous Conditions: Water will hydrolyze the activated carboxylic acid intermediate, leading to recovery of the starting material. Use anhydrous solvents (DMF, DCM) and ensure all glassware is thoroughly dried.[26]
-
Temperature: While many couplings are run at room temperature, gentle heating (e.g., 40-60 °C) can sometimes overcome the activation barrier for hindered substrates, but this should be balanced against the potential for side reactions or racemization.[9]
-
Anion Templation: In some cases, the presence of a templating anion, such as chloride, can pre-organize the linear precursor into a conformation favorable for cyclization, thereby increasing the reaction rate and yield.[29]
Q3: How do I effectively purify the final this compound product from unreacted starting material and oligomeric byproducts?
A3: Purification is a critical final step. The similar polarity of the desired macrocycle and its oligomers can make separation challenging.
-
Column Chromatography: This is the most common method. A shallow solvent gradient on silica gel is often necessary to resolve the macrocycle from closely-eluting oligomers. Careful monitoring of fractions by TLC or LC-MS is essential.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities, especially for separating the crystalline monomer from amorphous oligomers. For laurolactam, recrystallization from ethanol/water is effective.[18][19]
-
Acid-Base Extraction: A useful technique for purifying amines is to protonate the amine with an acid (e.g., HCl) to form the ammonium salt, which can be extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The free amine is then regenerated by basifying the aqueous layer and re-extracting into an organic solvent.[30] This can help separate the monomeric amine from non-basic oligomers that may have formed through side reactions.
References
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In the Laboratory - University of Delaware. (n.d.). The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. Retrieved from [Link]
- BenchChem. (2025).
- Process for the production of laurin lactam. (1967).
-
Chemistry Online. (2023). Synthesis of laurolactam from cyclododecanone. Retrieved from [Link]
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-
Wikipedia. (2024). Beckmann rearrangement. Retrieved from [Link]
- The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry.
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Wikipedia. (2024). High dilution principle. Retrieved from [Link]
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Wikipedia. (2024). Acyloin condensation. Retrieved from [Link]
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- BenchChem. (2025). Side reactions in the Beckmann rearrangement of ketoximes. BenchChem.
- Holderich, W. F., & Heitmann, G. (1998). Beckmann-rearrangement of cyclododecanone oxime to ω-laurolactam in the gas phase.
-
ZambiaWiki. (n.d.). High dilution principle. Retrieved from [Link]
- Martí, J., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8736–8834.
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- An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. (2004).
- Tilstam, U., & Weinmann, H. (2002). The Beckmann rearrangement in the industrial synthesis of ε-caprolactam and laurolactam. Organic Process Research & Development, 6(6), 906-910.
- The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. (n.d.).
-
Master Organic Chemistry. (2024). Beckmann Rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- What are the highest yielding conditions to close up a 14-membered macrocycle by forming an amide bond? (2014).
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- Gao, H., et al. (2006). Optimization of the abnormal Beckmann rearrangement: application to steroid 17-oximes. Tetrahedron Letters, 47(49), 8745-8748.
- Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis.
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
- Tips and tricks for difficult amide bond form
- BenchChem. (2025).
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Wikipedia. (2024). Grubbs catalyst. Retrieved from [Link]
- Trzaskowski, B., et al. (2017). Cyclic Alkyl Amino Ruthenium Complexes—Efficient Catalysts for Macrocyclization and Acrylonitrile Cross Metathesis.
- Borrós, S., et al. (2014). Macrocycle Synthesis by Chloride-Templated Amide Bond Formation. The Journal of Organic Chemistry, 79(18), 8631-8638.
-
Organic Chemistry Portal. (n.d.). Acyloin Condensation. Retrieved from [Link]
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Common byproducts in azacyclotridecane synthesis and their removal.
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of azacyclotridecane. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges, particularly the formation and removal of synthesis byproducts.
Introduction to Synthetic Challenges
The synthesis of large macrocycles like this compound, a 13-membered saturated amine, is inherently challenging. The primary obstacle is overcoming the entropic barrier to intramolecular cyclization while suppressing competing intermolecular reactions. Failure to do so results in the formation of linear and cyclic oligomers (dimers, trimers, etc.), which are often the most significant and difficult-to-remove byproducts.
This guide focuses on the most prevalent industrial and laboratory-scale synthetic route: the reduction of the corresponding lactam, azacyclotridecan-2-one (commonly known as laurolactam). We will address issues arising from both the synthesis of laurolactam and its subsequent reduction to the target macrocyclic amine.
Troubleshooting Guide & FAQs
This section is structured to help you diagnose and solve common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Yield and Oligomer Formation During Cyclization
Question: My initial cyclization reaction to form laurolactam (or another precursor) resulted in a low yield of the desired monomer, and I have a waxy, difficult-to-purify mixture. What is happening and how can I fix it?
Answer: This is a classic problem in macrocyclization. The waxy or oily consistency of your crude product strongly suggests the presence of linear and/or cyclic oligomers. These form when molecules react with each other (intermolecularly) instead of with themselves (intramolecularly).
Causality: The probability of intermolecular reactions increases with concentration. At high concentrations, the reactive ends of different molecules are statistically more likely to find each other than the two ends of the same molecule.
Solutions:
-
High-Dilution Conditions: This is the most critical parameter. To favor intramolecular cyclization, the reaction must be performed at very low concentrations (typically 0.001–0.05 M). This is often achieved by the slow addition of the linear precursor to a large volume of refluxing solvent using a syringe pump over several hours.
-
Template Effects: In some syntheses, the use of metal cations (e.g., Li⁺, Cu²⁺, Zn²⁺) can act as a template, pre-organizing the linear precursor into a conformation that favors cyclization. This can sometimes allow for reactions at higher concentrations.[1]
-
Choice of Coupling Reagents: For macrolactamization (forming the amide bond), a variety of coupling reagents can be used (e.g., HATU, PyBOP). The ideal reagent can be substrate-dependent, and screening may be necessary. Yields in the 40-70% range for 14-membered rings are often considered good.[1]
dot
Caption: Troubleshooting workflow for low yields due to oligomerization.
Issue 2: Incomplete Reduction of Laurolactam
Question: I performed the reduction of laurolactam to this compound, but my TLC and NMR show the presence of starting material. How can I drive the reaction to completion?
Answer: Incomplete reduction is a common issue, especially with powerful but sensitive reducing agents like Lithium Aluminum Hydride (LiAlH₄).
Causality & Solutions:
-
Inactive Reducing Agent: LiAlH₄ is extremely sensitive to moisture and can be deactivated by atmospheric humidity or wet solvents. If your reagent is old or has been improperly handled (e.g., appears as a dark grey powder instead of light grey), it may have lost its potency.
-
Insufficient Stoichiometry: While the reaction requires 1 equivalent of LiAlH₄, an excess is typically used to ensure completion. If you are getting incomplete conversion, a modest increase in the amount of LiAlH₄ may be necessary.[2]
-
Reaction Temperature: While these reductions are often started at 0 °C for safety, they typically require heating (e.g., refluxing in THF) to go to completion. Ensure you are running the reaction for a sufficient time at an elevated temperature.[2]
-
Workup Issues: The aluminum salts formed during the LiAlH₄ workup can sometimes trap the product. A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is designed to produce a granular, easily filterable aluminum salt precipitate, ensuring better recovery of the amine product.[6]
TLC Monitoring: You can monitor the reaction using Thin Layer Chromatography (TLC).
-
Stationary Phase: Silica gel
-
Mobile Phase: A mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate with a small amount of triethylamine (e.g., 70:30:1 v/v/v).
-
Visualization:
-
Laurolactam (starting material): Will have a lower Rf value. It is UV active if your plates have a fluorescent indicator.[7] It can also be visualized with a p-anisaldehyde stain (will turn a color upon heating).[8]
-
This compound (product): As a saturated amine, it is often not UV active.[8] It will have a higher Rf value than the lactam. It can be visualized using an iodine chamber (will appear as a brown spot) or a ninhydrin stain (may give a color, often yellow or faint purple for secondary amines).[9][10][11]
-
Issue 3: Purification - Removing Byproducts from this compound
Question: My crude this compound is an oil/waxy solid and contains several impurities. What are they and what is the best way to purify my product?
Answer: The most common impurities are unreacted laurolactam and cyclic oligomers (dimer, trimer). The physical properties of these byproducts are often very similar to the desired this compound, making purification challenging.
| Impurity Type | Common Cause | Recommended Removal Method |
| Unreacted Laurolactam | Incomplete reduction | Flash Column Chromatography, Recrystallization |
| Cyclic Dimer/Oligomers | Intermolecular side reactions | Flash Column Chromatography, Size Exclusion Chromatography |
| Ring-Opened Byproducts | Side reactions during reduction | Flash Column Chromatography, Acid-Base Extraction |
dot
Caption: General purification strategies for crude this compound.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This method is effective for separating the monomeric this compound from both the more polar starting material (laurolactam) and the less polar, larger cyclic oligomers.
Rationale: Basic amines like this compound can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier (triethylamine) is added to the mobile phase to "neutralize" the silica surface.[12][13]
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine).
-
Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane, maintaining the 0.5% Triethylamine throughout.
-
The desired product, this compound, will typically elute after the non-polar oligomers but before the more polar, unreacted laurolactam.
-
-
Fraction Analysis:
-
Collect fractions and analyze them by TLC (using the system described in Issue 2).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification of this compound by Recrystallization
Recrystallization is an excellent method for final purification if a suitable solvent system can be found. The goal is to find a solvent in which this compound is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.[6][8][14][15]
Procedure:
-
Solvent Selection: Ethyl acetate is a good starting point for recrystallization.[14] Hexane or heptane can be used as an anti-solvent.
-
Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate, just enough to fully dissolve the solid at the boiling point.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Analytical Characterization of Byproducts
-
GC-MS: Gas Chromatography-Mass Spectrometry is a powerful tool for identifying byproducts. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 183.33. Common fragmentation patterns for cyclic amines involve the loss of alkyl fragments.[16] Oligomers would appear as peaks with higher retention times and molecular ions corresponding to multiples of the monomer unit.
-
HPLC/LC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry can be used to separate and identify components of the reaction mixture. This is particularly useful for monitoring reaction progress.[17]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Scribd. (n.d.). Catalytic Hydrogenation in Organic Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
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International Journal of Biomedical Investigation. (2024). Reaction mechanism of a new variant of selective reduction using sodium borohydride (NaBH4) and iodine (I2). Retrieved from [Link]
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ResearchGate. (2014). What are the highest yielding conditions to close up a 14-membered macrocycle by forming an amide bond?. Retrieved from [Link]
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Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
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Reddit. (2023). How do I recrystallize this product?. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, November 19). Continuous Flow Synthesis of Anticancer Drugs. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, August 26). Byproducts of LiAlH4 reduction of amides. Retrieved from [Link]
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AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
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Kanth, J. V. B., & Periasamy, M. (1991). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2. The Journal of Organic Chemistry, 56(20), 5964-5965. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Study of Macrocyclic β-Hairpin Peptides for Investigating Amyloid Oligomers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of optically active folded cyclic dimers and trimers. Retrieved from [Link]
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
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Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
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Reddit. (2023). Low yield LAH reactions. Retrieved from [Link]
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YouTube. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). Retrieved from [Link]
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International Journal of Biomedical Investigation. (2024). Reaction mechanism of a new variant of “selective reduction” using sodium borohydride (NaBH4) and iodine (I2). Retrieved from [Link]
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Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
- Haldar, P., Barman, G., & Ray, J. K. (2007). Sodium borohydride–iodine mediated reduction of γ-lactam carboxylic acids followed by DDQ mediated oxidative aromatisation: a simple approach towards N-aryl-formylpyrroles and 1,3-diaryl-formylpyrroles. Tetrahedron, 63(14), 3049-3056.
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Oladimeji, O. H. (2024). Reaction Mechanism of A New Variant of “Selective Reduction” Using Sodium borohydride (NaBH4) and Iodine (I2). International Journal of Biomedical Investigation, 7(1). Retrieved from [Link]
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Wang, T., et al. (2023). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry. Retrieved from [Link]
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
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Pure. (2018, February 21). Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. Retrieved from [Link]
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MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and mechanistic insights into triclosan derived dimers as potential anti-plasmodials. Retrieved from [Link]
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IntechOpen. (2018). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of cyclic dimer, trimer, and tetramer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hydrogenation of Lactic Acid to 1,2‐Propanediol over Ru‐Based Catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look?. Retrieved from [Link]
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ChemRxiv. (n.d.). Building Lactams by a Driven Highly Selective and General Deoxygenative Hydrogenation of Cyclic Imides Using an Alumina- Support. Retrieved from [Link]
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Overcoming challenges in the purification of azacyclotridecane.
Welcome to the technical support center for the purification of azacyclotridecane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this macrocyclic amine. Here, you will find in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the synthesis and purification of this compound. Our approach is grounded in established chemical principles and field-proven techniques to ensure you can achieve the desired purity for your critical applications.
Introduction to Purification Challenges
This compound, a 13-membered macrocyclic amine, presents a unique set of purification challenges primarily stemming from its synthesis, which typically involves the reduction of laurolactam. The inherent properties of this large, flexible ring structure, and the nature of the chemical reactions involved, can lead to a variety of impurities. These may include unreacted starting materials, byproducts of the reduction process, and oligomeric species. The goal of any effective purification strategy is to remove these contaminants efficiently while maximizing the yield of the final product.
This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for the most effective purification techniques.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My final product is an oil or a low-melting solid with a broad melting point range, indicating significant impurities.
Answer: This is a common observation when residual starting materials or byproducts are present. The typical synthetic route to this compound is the reduction of laurolactam. Therefore, the primary impurity is often unreacted laurolactam. Other potential impurities include oligomers formed during the synthesis of laurolactam or byproducts from the reducing agent used.
A multi-step purification approach is often necessary. We recommend a combination of distillation followed by recrystallization.
Recommended Protocol: Two-Step Purification
Step 1: Vacuum Distillation
-
Rationale: Vacuum distillation is highly effective for separating compounds with different boiling points. This compound has a significantly different boiling point from its common precursor, laurolactam, and other potential low-molecular-weight impurities.
-
Procedure:
-
Ensure your crude this compound is free of any residual solvent from the reaction work-up by rotary evaporation.
-
Set up a fractional distillation apparatus rated for high vacuum. Use a short path distillation head to minimize product loss.
-
Apply a high vacuum (e.g., <1 mmHg).
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction corresponding to the boiling point of this compound. The exact temperature will depend on the vacuum achieved.
-
Monitor the purity of the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4]
-
Step 2: Recrystallization
-
Rationale: Recrystallization is an excellent technique for removing impurities that have similar boiling points but different solubilities.[5] This step will further purify the distilled this compound by selectively crystallizing the desired product from a suitable solvent system, leaving impurities behind in the mother liquor.
-
Procedure:
-
Dissolve the distilled this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., a non-polar solvent like hexane or heptane).
-
If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once crystal formation appears to have ceased at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Assess the purity of the recrystallized product by melting point analysis and spectroscopic methods (e.g., NMR, GC-MS).[6][7]
-
Issue 2: My NMR spectrum shows broad peaks and an incorrect integration ratio, suggesting the presence of multiple components.
Answer: Broad peaks in an NMR spectrum can indicate the presence of impurities, conformational isomers, or proton exchange with residual water or acidic/basic species. An incorrect integration ratio confirms the presence of impurities.
Troubleshooting Steps:
-
Identify the Impurities: Compare your spectrum to a reference spectrum of pure this compound.[6][7] Look for characteristic peaks of potential impurities. For example, the presence of a peak around δ 7-8 ppm in the ¹H NMR could indicate residual amide protons from unreacted laurolactam.[8][9]
-
Purification Strategy Selection: Based on the suspected impurities, choose an appropriate purification method.
-
For unreacted laurolactam: Vacuum distillation is the preferred first step, as described in Issue 1.
-
For oligomeric impurities: Column chromatography may be necessary.
-
For residual salts (from work-up): An aqueous wash of an organic solution of your product, followed by drying and solvent removal, can be effective.
-
Recommended Protocol: Column Chromatography
-
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating compounds with similar physical properties that are difficult to separate by distillation or recrystallization.
-
Procedure:
-
Stationary Phase Selection: A silica gel stationary phase is typically effective for separating amines and amides.
-
Mobile Phase Selection: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution is often most effective. The optimal solvent system should be determined by TLC analysis first.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is a white to off-white crystalline solid. Its melting point is in the range of 30-34 °C. A broad or depressed melting point is a strong indicator of impurities.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The most common impurities depend on the synthetic route. If you are synthesizing this compound via the reduction of laurolactam, you should anticipate:
-
Unreacted Laurolactam: The amide precursor to this compound.[5][9]
-
Byproducts from the Reducing Agent: For example, if using lithium aluminum hydride (LAH), aluminum salts will be present and must be removed during the work-up.
-
Oligomers: These can be carry-overs from the laurolactam synthesis.
-
Solvent Residues: From the reaction and work-up steps.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis if an internal standard is used. ¹H and ¹³C NMR are standard.[6][7][8][10]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction and the separation during column chromatography.
Q4: Are there any specific safety precautions I should take when handling and purifying this compound?
A4: Yes. This compound is classified as a skin and eye irritant.[6] It may also cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 183.34[6] | ~120-130 at ~1 mmHg | 30-34 |
| Laurolactam | 197.32[9] | 155-160 at 2 mmHg | 152-154[5] |
Experimental Workflows
Workflow for Purification of Crude this compound
Caption: A decision-making workflow for the purification of this compound.
References
-
This compound. PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Azacyclotridecan-2-one, 1-[3-[[3-(methylamino)propyl]amino]propyl]-, dihydrochloride - Optional[13C NMR]. SpectraBase. Available from: [Link]
-
Laurolactam. PubChem. National Center for Biotechnology Information. Available from: [Link]
-
This compound - Optional[1H NMR]. SpectraBase. Available from: [Link]
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Laurolactam. Wikipedia. Wikimedia Foundation. Available from: [Link]
-
Mass spectrometry behaviour of different constituents of specific LC and GC amenable pesticides. European Union Reference Laboratory for Pesticides. Available from: [Link]
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Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides. ResearchGate. Available from: [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available from: [Link]
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Gas Chromatography-Mass Spectrometry Fingerprint and in vitroCytotoxic Studies of Rubus steudneri Leaf Fractions. Pharmacognosy Magazine. Available from: [Link]
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Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlust. ResearchGate. Available from: [Link]
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GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. National Center for Biotechnology Information. Available from: [Link]
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GC-MS and in silico analyses revealed the potential inhibitory activity of compounds isolated from Ciplukan herb (Physalis angul). Journal of Applied Pharmaceutical Science. Available from: [Link]
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Technical Support Center: Optimizing N-alkylation of Azacyclotridecane
Welcome to the technical support center dedicated to the N-alkylation of azacyclotridecane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this large macrocyclic amine. This compound presents unique challenges due to its steric bulk and conformational flexibility. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and achieve optimal reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the N-alkylation of this compound, offering causative explanations and actionable solutions.
Question 1: My reaction shows very low or no conversion to the desired N-alkylated product. What are the likely causes and how can I fix it?
Answer: Low conversion is the most common issue when alkylating sterically hindered secondary amines like this compound. The problem typically stems from a combination of insufficient nucleophilicity, steric hindrance, and suboptimal reaction conditions.[1][2]
Causality & Troubleshooting Steps:
-
Inadequate Deprotonation: The secondary amine must be deprotonated to form the more nucleophilic amide anion. If the base is too weak, the equilibrium will favor the neutral, less reactive amine.
-
Solution: Switch to a stronger base. While inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially with reactive alkylating agents, stronger bases like sodium hydride (NaH) are often required to ensure complete deprotonation.[3][4] Use an anhydrous aprotic solvent like DMF or THF when working with NaH.
-
-
Poor Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical.
-
Solution: The reactivity order for alkyl halides is I > Br > Cl.[5] If you are using an alkyl chloride with slow kinetics, consider switching to the corresponding bromide or iodide. For very challenging alkylations, highly reactive agents like triflates (R-OTf) can be used, though their cost and stability are considerations.
-
-
Steric Hindrance: The bulky 12-membered ring of this compound can sterically shield the nitrogen atom, slowing down the Sₙ2 reaction.[1][6][7]
-
Solution: Increase the reaction temperature. Higher temperatures provide the necessary activation energy to overcome the steric barrier. Reactions that are sluggish at room temperature often proceed smoothly at 80-120°C in a high-boiling solvent like DMF or DMSO.[5][8] Microwave irradiation can also be highly effective for accelerating reactions in sterically demanding systems.[9]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in dissolving reactants and influencing reaction rates.
-
Solution: Polar aprotic solvents such as DMF, DMSO, and acetonitrile (MeCN) are generally the best choices.[3][8][10] They effectively solvate the cation of the base (e.g., K⁺, Na⁺) without solvating the nucleophilic anion, thus increasing its reactivity. Avoid protic solvents like ethanol or water, as they will protonate the amine anion and inhibit the reaction.
-
Question 2: My reaction produces a significant amount of an elimination byproduct. How can I favor substitution over elimination?
Answer: Elimination (E2 reaction) is a common competing pathway with substitution (Sₙ2), especially when using sterically hindered alkyl halides or strong, bulky bases.[11][12]
Causality & Troubleshooting Steps:
-
Nature of the Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to act as a base (abstracting a proton) rather than a nucleophile. While you are deprotonating the amine, the resulting amide anion can also promote elimination on the alkyl halide.
-
Solution: Use a strong, but less sterically bulky base like NaH. Alternatively, inorganic carbonate bases (K₂CO₃, Cs₂CO₃) are less prone to inducing elimination than alkoxides.
-
-
Structure of the Alkyl Halide: Elimination is more favorable with secondary and tertiary alkyl halides. For primary alkyl halides, it is favored by branching at the β-carbon.
-
Solution: If your synthesis allows, use a primary, unbranched alkyl halide. If you must use a secondary halide, use less forcing conditions (lower temperature) and a less-hindered base.
-
-
High Temperature: Higher temperatures tend to favor elimination over substitution.
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable substitution rate. It is a balancing act, as higher temperatures are also needed to overcome steric hindrance for the substitution reaction. Monitor the reaction carefully by TLC or LC-MS to find the optimal temperature.[11]
-
Question 3: I am observing the formation of a quaternary ammonium salt. How can I prevent this overalkylation?
Answer: Overalkylation occurs when the newly formed tertiary amine product reacts again with the alkylating agent to form a quaternary ammonium salt.[13] This happens because the tertiary amine product can sometimes be more nucleophilic than the starting secondary amine.[5][14]
Causality & Troubleshooting Steps:
-
Stoichiometry: Using an excess of the alkylating agent drives the reaction towards the quaternary salt.[5]
-
Solution: Carefully control the stoichiometry. Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react significantly with the tertiary amine product.[15]
-
-
Reaction Monitoring: Allowing the reaction to run for too long after the starting material is consumed can lead to the slow formation of the quaternary salt.
-
Solution: Monitor the reaction progress closely using TLC, GC-MS, or LC-MS.[11] Quench the reaction as soon as the starting this compound is fully consumed.
-
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing reaction pathways in the N-alkylation of this compound.
Caption: Troubleshooting decision tree for low-yield N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for this reaction? A good starting point is to use this compound (1.0 equiv.), sodium hydride (1.2 equiv.), and the alkyl bromide (1.1 equiv.) in anhydrous DMF at 60-80°C. Monitor the reaction every hour by TLC until the starting amine is consumed.
Q2: How do I choose between K₂CO₃, Cs₂CO₃, and NaH as a base? The choice depends on the reactivity of your alkylating agent and the solubility of the base.
-
K₂CO₃: A good, cost-effective first choice for reactive alkylating agents like benzyl bromide or allyl iodide. It has limited solubility in some organic solvents.[10]
-
Cs₂CO₃: More soluble and more basic than K₂CO₃, often leading to faster reactions at lower temperatures. It is, however, more expensive.[3]
-
NaH: A very strong, non-nucleophilic base ideal for ensuring complete deprotonation, especially with less reactive alkylating agents (e.g., alkyl chlorides) or when steric hindrance is high. Requires anhydrous conditions.[4]
Q3: Which analytical techniques are best for monitoring the reaction? Thin-Layer Chromatography (TLC) is the quickest method.[11] Use a mobile phase like 10:1 Dichloromethane:Methanol. The product, being more substituted, should have a higher Rf value than the starting secondary amine. For more quantitative analysis and to identify side products, LC-MS or GC-MS are ideal.
Q4: Are there "greener" or safer alternatives to solvents like DMF? Yes, while DMF is effective, concerns about its toxicity are valid.[16] For some reactions, acetonitrile (MeCN) can be a suitable alternative, although it has a lower boiling point. Another emerging green alternative is the use of propylene carbonate, which can sometimes act as both the solvent and alkylating agent under neat conditions, though this would require specific substrate activation.[17]
Q5: My purified product is a persistent oil. How can I get it to solidify? N-alkylated macrocycles are often oils or low-melting solids.
-
Trituration: Try dissolving the oil in a minimal amount of a polar solvent (like ethyl acetate) and then slowly adding a non-polar solvent (like hexanes) while scratching the inside of the flask. This can induce crystallization.[18]
-
Salt Formation: If the freebase is an oil, converting it to a salt (e.g., hydrochloride or trifluoroacetate) will almost certainly produce a solid that can be easily handled and purified by recrystallization.
Data Summary: Influence of Reaction Parameters
The following table provides a generalized summary of how changing reaction parameters can affect reaction outcomes for the N-alkylation of this compound with a model primary alkyl bromide.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome | Rationale |
| Base | K₂CO₃ | Cs₂CO₃ | NaH | Yield: C > B > A | Base strength and deprotonation efficiency increase from A to C.[3][4] |
| Solvent | Toluene | Acetonitrile | DMF | Rate: C > B > A | Reaction rates in Sₙ2 reactions are enhanced by polar aprotic solvents.[16] |
| Temperature | 25 °C (RT) | 60 °C | 100 °C | Rate: C > B > A | Higher temperature overcomes the activation energy barrier, especially for sterically hindered substrates.[5] |
| Alkyl Halide | R-Cl | R-Br | R-I | Rate: C > B > A | Leaving group ability increases down the halogens (I⁻ > Br⁻ > Cl⁻).[5] |
Detailed Experimental Protocols
Protocol 1: General N-Alkylation using NaH in DMF
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 equiv., e.g., 183 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous DMF (0.1 M concentration, e.g., 10 mL) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv., e.g., 48 mg, 1.2 mmol) portion-wise. Caution: H₂ gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 equiv., e.g., 1.1 mmol) dropwise via syringe at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) in an oil bath. Monitor the reaction's progress by TLC until the starting amine spot has disappeared.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[18]
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% to 30% ethyl acetate). The less polar product should elute before any remaining polar starting material.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-alkylated this compound.[18]
References
- Benchchem. Troubleshooting side reactions in the N-alkylation of aniline.
- Benchchem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- Benchchem. common side products in ethoxy(ethyl)amine N-alkylation reactions.
- YouTube. Alkylation of Amines, Part 1: with Alkyl Halides.
- Benchchem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Reddit. Difficulties with N-Alkylations using alkyl bromides.
- RSC Publishing. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
- ACS GCI Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide.
- Sciencemadness.org. Best Conditions For N-Alkylation?.
- SciSpace. Alkylation, acylation and silylation of azoles.
- ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation.
- PubMed. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines.
- Wikipedia. Amine alkylation.
- Master Organic Chemistry. Alkylation of Amines (Sucks!).
- MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions.
- NIH. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
- RSC Publishing. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
- OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure.
- MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.
- Benchchem. Technical Support Center: Purification of N-Alkylated Isatins.
Sources
- 1. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 12. m.youtube.com [m.youtube.com]
- 13. Amine alkylation - Wikipedia [en.wikipedia.org]
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- 15. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 16. N-alkylation - Wordpress [reagents.acsgcipr.org]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Preventing side reactions during the synthesis of azacyclotridecane derivatives.
Technical Support Center: Synthesis of Azacyclotridecane Derivatives
Welcome to the technical support center for the synthesis of this compound derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of macrocyclic compounds. Here, we address common challenges and side reactions encountered during macrocyclization, providing in-depth explanations, troubleshooting strategies, and validated protocols to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when synthesizing large-ring macrocycles like azacyclotridecanes?
The primary challenge in any macrocyclization is overcoming the entropic barrier to favor intramolecular ring-closure over intermolecular reactions.[1][2] For a 13-membered ring, the two reactive ends of the linear precursor must be brought into proximity. However, these ends are more likely to encounter the reactive end of another molecule in the flask, leading to dimerization or polymerization.[3][4] Therefore, the core issue is managing reaction kinetics to ensure the intramolecular reaction rate surpasses the intermolecular rate. This fundamental principle, known as the high-dilution principle, is the cornerstone of successful macrocyclization.[3][4]
Q2: Which synthetic strategies are most commonly employed for constructing the this compound backbone?
Two dominant strategies for forming the macrocyclic ring are:
-
Macrolactamization: This involves the formation of an amide bond between a terminal amine and a terminal carboxylic acid (or its activated form) on a linear precursor. This is a robust and widely used method.
-
Ring-Closing Metathesis (RCM): This powerful reaction uses a ruthenium-based catalyst to form a carbon-carbon double bond between two terminal alkenes on the precursor, closing the ring and releasing ethylene gas.[5][6] RCM is prized for its high functional group tolerance and mild reaction conditions.[1]
The choice between these methods depends on the overall synthetic route, available starting materials, and the desired final structure.
Troubleshooting Guide: Specific Side Reactions
Issue 1: Low Yields in Macrolactamization due to Dimer/Polymer Formation
Q: My macrolactamization reaction is producing very low yields of the desired 13-membered ring. TLC and LC-MS analysis shows significant amounts of a product with double the mass (dimer) and a baseline smear (polymer). What is happening and how can I fix it?
A: Causality & Explanation
This is the classic problem of intermolecular reactions outcompeting the desired intramolecular cyclization. The rate of reaction is dependent on concentration. Intermolecular reactions are second-order processes (rate ∝ [precursor]²), while intramolecular cyclization is a first-order process (rate ∝ [precursor]). Therefore, at high concentrations, the second-order polymerization pathway dominates.
To favor the first-order cyclization, you must maintain an extremely low concentration of the reactive linear precursor throughout the reaction. This is the practical application of the High-Dilution Principle .[3][4]
Preventative Strategy: High-Dilution Conditions via Syringe Pump Addition
The most effective way to achieve pseudo-high dilution is to slowly add a solution of the linear precursor to a large volume of heated solvent containing the coupling reagents.[4] This ensures that at any given moment, the concentration of the unreacted precursor is infinitesimally small, drastically reducing the probability of intermolecular encounters.
Experimental Protocol: Syringe-Pump Mediated High-Dilution Macrolactamization
-
Setup: In a large, round-bottom flask equipped with a condenser and magnetic stirrer, add the chosen solvent (e.g., DCM or Toluene) to achieve a final precursor concentration of approximately 0.001–0.005 M. Heat the solvent to reflux.
-
Precursor Solution: Dissolve the amine-carboxylic acid precursor and the coupling reagent (e.g., HATU) in a separate flask using the same solvent.
-
Base Solution: In the main reaction flask, add the non-nucleophilic base (e.g., DIPEA).
-
Slow Addition: Using a syringe pump, add the precursor/coupling reagent solution to the refluxing solvent over a period of 8-24 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the solution, perform an appropriate aqueous wash to remove byproducts, dry the organic layer, and concentrate in vacuo. Purify the resulting crude product via column chromatography.
Logical Workflow for Suppressing Dimerization
Caption: Troubleshooting dimerization in macrolactamization.
Issue 2: Epimerization at Chiral Centers During Amide Coupling
Q: I am synthesizing a chiral this compound derivative, but I'm observing significant epimerization at the α-carbon of the carboxylic acid moiety after macrolactamization. How can I preserve stereochemical integrity?
A: Causality & Explanation
Epimerization during amide bond formation is a well-documented side reaction, particularly for amino acid-derived precursors.[7] It occurs when the carboxylic acid is activated by the coupling reagent. The activated intermediate can facilitate the deprotonation of the α-carbon, leading to a planar enolate or ketene intermediate, which can be re-protonated from either face, resulting in a loss of stereochemical purity.[7] The formation of an intermediate oxazolone is a common pathway for this racemization.[7][8]
Preventative Strategy: Judicious Choice of Coupling Reagents and Additives
The key is to use a coupling system that either activates the carboxyl group in a way that disfavors α-proton abstraction or proceeds so rapidly that there is no time for epimerization to occur.
-
Uronium/Phosphonium Salts with Additives: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to react quickly with less epimerization.[9]
-
Specialized Reagents: For particularly sensitive substrates, reagents like DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been specifically designed to cause very little epimerization.[9] COMU is another modern reagent known for high coupling efficiency and reduced epimerization.[10]
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Relative Speed | Propensity for Epimerization | Key Features |
| DCC/DIC | HOBt/HOAt | Moderate | Moderate to High | Can form insoluble urea byproducts.[9] |
| HBTU/TBTU | HOBt | Fast | Low to Moderate | Common and effective workhorse reagents. |
| HATU | None Req. | Very Fast | Low | Reacts faster with less epimerization than HBTU.[9] |
| DEPBT | None Req. | Moderate | Very Low | Excellent choice for easily epimerized substrates.[9] |
| COMU | DIPEA | Very Fast | Very Low | High solubility and efficiency, often considered "green".[10] |
Issue 3: Failure or Low Yield in Ring-Closing Metathesis (RCM)
Q: My RCM reaction to form an this compound is not working. I'm either recovering starting material or observing catalyst decomposition. What are the common points of failure?
A: Causality & Explanation
RCM, while powerful, can be sensitive to several factors:
-
Catalyst Poisoning: The Ruthenium catalyst is a soft metal and can be poisoned by impurities containing sulfur or by coordinating functional groups on the substrate itself, such as unprotected amines or phosphines.[6]
-
Substrate Conformation: The linear diene precursor must be able to adopt a conformation that brings the two terminal alkenes into proximity for the catalyst to engage both. Steric hindrance near the alkenes can prevent this.
-
Catalyst Degradation: Under the high-dilution conditions often required for macrocyclization, the catalyst concentration is also low, making it susceptible to degradation before it can effectively catalyze the reaction.[5]
-
Ethylene Inhibition: RCM is an equilibrium reaction that produces volatile ethylene gas.[5] If this gas is not removed, it can drive the equilibrium back towards the starting material (ring-opening).
Preventative Strategy: Systematic Optimization
A systematic approach is required to troubleshoot a failing RCM reaction. This involves protecting potential catalyst poisons, selecting the right catalyst, and optimizing reaction conditions.
Experimental Protocol: Troubleshooting a Failed RCM Reaction
-
Protect Coordinating Groups: Ensure that the nitrogen atom in your this compound precursor is protected with a non-coordinating group. Carbamates (like Boc or Cbz) are excellent choices as they withdraw electron density from the nitrogen, preventing it from poisoning the Ru catalyst.[11]
-
Catalyst Screening: Not all catalysts are equal. If a first-generation Grubbs catalyst fails, move to more robust second or third-generation catalysts (e.g., Grubbs-II, Hoveyda-Grubbs II, Zhan catalysts) which have higher activity and stability.[6]
-
Solvent and Temperature: Toluene is a common solvent for RCM and allows for higher reaction temperatures (80-110 °C), which can help overcome conformational barriers.
-
Remove Ethylene: Perform the reaction under a gentle stream of nitrogen or argon, or under vacuum, to actively remove the ethylene byproduct and drive the reaction to completion.[6]
-
Concentration: While high dilution is often necessary to prevent dimerization, excessively dilute conditions can hinder the reaction.[5][6] If dimerization is not observed, try incrementally increasing the concentration (e.g., from 0.001 M to 0.01 M).
Decision Tree for RCM Troubleshooting
Caption: A systematic guide for troubleshooting RCM reactions.
References
- Synthesis of Macrocyclic Molecules (Macrocycles). (2022). YouTube.
- High dilution principle.Wikipedia.
- Coupling Reagents.Aapptec Peptides.
- Ring-closing metathesis.Wikipedia.
- How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? (2025). Apeiron Synthesis.
- High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge.PubMed Central (PMC).
- Synthesis by high dilution principle.
- Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). Drug Hunter.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). ACS Publications - Organic Process Research & Development.
- Contemporary strategies for peptide macrocyclization. (2011). Nature Chemistry.
- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
- Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry.
- Epimerisation in Peptide Synthesis. (2023). PubMed Central (PMC) - NIH.
Sources
- 1. apeiron-synthesis.com [apeiron-synthesis.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. m.youtube.com [m.youtube.com]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. drughunter.com [drughunter.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.uniurb.it [people.uniurb.it]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Laurolactam Polymerization
Welcome to the technical support center for laurolactam polymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low monomer conversion in the synthesis of Polyamide 12 (PA12). Here, we provide in-depth, field-proven insights in a question-and-answer format to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My laurolactam polymerization has resulted in a very low yield. What are the primary factors I should investigate?
A low polymer yield, indicating poor monomer conversion, is a frequent challenge in laurolactam polymerization. The root causes often trace back to a few critical parameters that govern the reaction's success. The polymerization of laurolactam to Polyamide 12 can be achieved through several methods, with hydrolytic and anionic polymerization being the most common.[1][2] The sensitivity of these methods to reaction conditions and impurities is a key factor to consider.
Your investigation should systematically address the following areas:
-
Monomer Purity: The presence of impurities, especially water, can be highly detrimental, particularly in anionic polymerization.[3]
-
Catalyst/Initiator System: The type, concentration, and ratio of catalysts and initiators are crucial for reaction kinetics.[4][5]
-
Reaction Conditions: Temperature, pressure, and reaction time must be precisely controlled to favor polymerization.[6][7]
-
Reaction Environment: The presence of oxygen and atmospheric moisture can inhibit the polymerization process.[8]
Below is a troubleshooting workflow to guide your investigation.
Caption: Initial troubleshooting workflow for low conversion rates.
Q2: I suspect water contamination in my anionic polymerization of laurolactam. How does water affect the reaction, and how can I mitigate this?
This is a very common and critical issue. Anionic polymerization of lactams is notoriously sensitive to moisture.[8][9] Even trace amounts of water can severely inhibit or completely halt the polymerization process.
Causality: The Role of Water as an Inhibitor
Water acts as a potent inhibitor in anionic polymerization through two primary mechanisms:
-
Deactivation of the Initiator (Catalyst): The highly basic initiator (e.g., sodium lactamate) readily reacts with water in an acid-base reaction. This protonation neutralizes the initiator, rendering it incapable of initiating the polymerization.
-
Termination of Growing Polymer Chains: Water can protonate the anionic propagating chain ends, terminating their growth prematurely. This leads to a lower molecular weight polymer and, in cases of significant contamination, a drastic reduction in conversion.[8]
The detrimental effect of water is so pronounced that a water content below 100 ppm is often recommended for the laurolactam monomer.[8]
Troubleshooting and Mitigation Protocol
Step 1: Quantify Water Content Before starting your experiment, it is crucial to determine the water content of your laurolactam monomer.
-
Recommended Technique: Karl Fischer titration is the gold standard for accurately quantifying low levels of water in solids.[8]
Step 2: Rigorous Drying of Monomer and Reagents If the water content is above the acceptable limit, or as a standard precautionary measure, rigorous drying is essential.
-
Method 1: Vacuum Oven Drying:
-
Place the laurolactam in a shallow glass dish inside a vacuum oven.
-
Heat the oven to 100-110°C (below the melting point of laurolactam, which is approximately 153°C).[8]
-
Apply a high vacuum (<1 mbar) for at least 24 hours.[8]
-
Allow the monomer to cool to room temperature under vacuum before transferring it to an inert atmosphere (e.g., a glovebox).
-
-
Method 2: Distillation from a Drying Agent (for extremely low water content):
-
In a flame-dried, inert-atmosphere distillation apparatus, add the laurolactam and a drying agent like calcium hydride (CaH₂).
-
Stir the mixture under an inert atmosphere for several hours to allow the CaH₂ to react with residual water.
-
Heat the flask to melt the laurolactam and distill it under high vacuum.[8]
-
Collect the purified, dry laurolactam in a pre-dried receiving flask under an inert atmosphere.[8]
-
Step 3: Ensure an Inert Reaction Environment Atmospheric moisture can easily contaminate your reaction.
-
Glassware: All glassware must be thoroughly dried, for instance, by flame-drying under vacuum and cooling under a stream of dry nitrogen or argon.
-
Inert Gas: The reaction must be conducted under a high-purity inert atmosphere (nitrogen or argon) to prevent exposure to air.[8]
Data Presentation: Impact of Water on Polymerization
The following table, based on analogous data from caprolactam polymerization, illustrates the significant impact of water content on conversion.
| Water Content (ppm) | Monomer Conversion (%) | Observations |
| < 100 | > 98% | Successful polymerization, high molecular weight polymer. |
| 200 | ~90% | Incomplete conversion, lower molecular weight. |
| 500 | < 50% | Significantly inhibited reaction, very low yield. |
| > 1000 | ~0% | Polymerization fails to initiate. |
| This data is illustrative and based on trends observed in lactam polymerization.[8] |
Q3: My hydrolytic polymerization of laurolactam shows low conversion. What are the key parameters to optimize?
Hydrolytic polymerization is another major route for synthesizing Polyamide 12.[10] Unlike anionic polymerization, it uses water as an initiator.[11] However, achieving high conversion still requires careful control of several parameters.
Causality: The Mechanism of Hydrolytic Polymerization
The hydrolytic polymerization of laurolactam proceeds in three main stages:[11]
-
Ring-Opening: Laurolactam reacts with water at high temperatures and pressures to form 12-aminododecanoic acid. This is often the rate-limiting step.
-
Polycondensation: The amino and carboxylic acid end groups of the formed 12-aminododecanoic acid molecules react with each other, eliminating water and forming amide bonds to build the polymer chain.
-
Polyaddition: The growing polymer chains can also react with laurolactam monomers.
Low conversion in this process often points to issues in the initial ring-opening step or inefficient removal of water during the polycondensation stage.
Troubleshooting and Optimization Protocol
Step 1: Verify Initiator (Water) Concentration The amount of water is critical. Too little water will result in a slow ring-opening reaction, while too much can hinder the polycondensation step by shifting the equilibrium.
-
Recommended Range: The water concentration is typically between 1% and 10% by weight relative to the laurolactam.[7]
Step 2: Optimize Reaction Temperature and Pressure High temperatures and pressures are necessary to facilitate the initial ring-opening of the stable laurolactam ring.
-
Pre-polymerization Temperature: Typically ranges from 250°C to 300°C.[7][12] Temperatures above 300°C can lead to thermal degradation.[7]
-
Pressure: The reaction is usually carried out under pressure (e.g., 10 to 50 kg/cm ²) to maintain the water in the liquid phase and promote the ring-opening reaction.[7]
Step 3: Ensure Sufficient Reaction Time The ring-opening of laurolactam is slower than that of other lactams like caprolactam.[7]
-
Residence Time: In a continuous process, the residence time in the pre-polymerization stage is generally between 5 to 10 hours.[11] In a batch process, similar reaction times should be considered.
Step 4: Facilitate Water Removal in the Polycondensation Stage After the initial ring-opening, the removal of water is crucial to drive the polycondensation reaction towards a high molecular weight polymer.
-
Pressure Reduction: A sudden release of pressure after the pre-polymerization stage helps to remove a significant amount of water.[11]
-
Vacuum Application: The final polycondensation is often carried out under atmospheric pressure or reduced pressure to effectively remove the water formed during the reaction.[7]
Caption: Key stages in the hydrolytic polymerization of laurolactam.
Q4: How do I accurately determine the monomer conversion rate?
Accurately quantifying the conversion of laurolactam is essential for troubleshooting and optimizing your polymerization. The most common method is gravimetric analysis via solvent extraction.[11][13]
Experimental Protocol: Gravimetric Determination of Laurolactam Conversion
Objective: To quantify the amount of unreacted laurolactam in the final polyamide product.
Materials:
-
Polymer sample (2-3 g)
-
Soxhlet extraction apparatus
-
Extraction thimble
-
Suitable solvent (e.g., methanol, ethanol, or toluene)[11][13]
-
Analytical balance
-
Vacuum oven
Procedure:
-
Accurately weigh a sample of the dried polymer (W_initial).
-
Place the polymer sample into a Soxhlet extraction thimble.
-
Assemble the Soxhlet apparatus and add the solvent to the boiling flask.
-
Perform the extraction for a sufficient duration (e.g., 24-40 hours) to ensure all unreacted monomer is removed.[11][13]
-
After extraction, carefully remove the thimble containing the polymer.
-
Dry the polymer sample in a vacuum oven at approximately 80°C until a constant weight is achieved (W_final).[11]
-
Calculate the monomer conversion rate using the following formula:
Conversion (%) = (W_final / W_initial) * 100
Alternative Analytical Techniques: For a more detailed analysis, other techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Can be used to identify and quantify the residual monomer, as well as cyclic dimers and trimers.[14]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Suitable for the detection of laurolactam in various samples.[14]
-
Thermogravimetric Analysis (TGA): Can be used to determine the residual monomer content by identifying the weight loss at the boiling temperature of laurolactam.[13]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Continuous Hydrolytic Polymerization of Laurolactam.
- BenchChem. (n.d.). Controlling for water content in anionic polymerization of Laurolactam.
- G. de A. Rodrigues, C. A. O. do Nascimento, F. V. da S. Mariano, A. C. S. de O. Dantas. (2020). Simulation of Hydrolytic Ring Opening Polymerization of Nylon 12 from Laurolactam. Chemical Engineering Transactions.
- BenchChem. (2025). Optimizing catalyst and initiator concentrations in Laurolactam polymerization.
- BenchChem. (n.d.). Technical Support Center: Anionic Polymerization of Laurolactam.
- MDPI. (n.d.). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends.
- Google Patents. (n.d.). US5283315A - Continuous hydrolytic polymerization of laurolactam.
- ResearchGate. (2021). The effect of variation in initial laurolactam concentration on conversion, reduced viscosity and density of the nylon 6/12 copolymers.
- PubMed. (n.d.). Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials.
- Google Patents. (2019). US20190177478A1 - Process for preparing polymers from monomers comprising laurolactam.
- Longdom Publishing. (2016). Statistical Analysis of the Catalyst and Activator Level on In Situ Polymerization of Laurolactam during Reactive Melt Blending.
- BenchChem. (n.d.). Laurolactam | 947-04-6.
- Omnexus. (n.d.). The complete guide of Nylon 12 PA.
- ResearchGate. (2025). Polymerization of lactams. 98: Influence of water on the non-activated polymerization of ε-caprolactam.
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- 14. Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Azacyclotridecane and its Analogs
Welcome to the technical support center for azacyclotridecane. This guide is designed for researchers, scientists, and drug development professionals who are working with this macrocycle and may encounter stability challenges. We will delve into the chemical behavior of this molecule, focusing on its stability under the acidic and basic conditions frequently encountered in experimental settings.
A Note on Scope: this compound vs. Azacyclotridecan-2-one
It is critical to distinguish between two related structures. This compound (also known as dodecamethylene imine) is a saturated 13-membered cyclic amine.[1] As a secondary amine, it is a relatively stable base that will protonate under acidic conditions but is generally robust.
However, many stability-related queries arise from work with its lactam analog, azacyclotridecan-2-one (commonly known as laurolactam). This molecule contains a cyclic amide (lactam) functional group, which is susceptible to hydrolysis. This guide will focus primarily on the stability of azacyclotridecan-2-one , as its degradation via ring-opening hydrolysis is a common and significant experimental hurdle.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of your macrocycle.
Q1: Why is azacyclotridecan-2-one susceptible to degradation while the parent amine is stable?
The key difference lies in the amide bond within the lactam ring of azacyclotridecan-2-one. While amides are generally stable due to resonance stabilization, they can undergo hydrolysis to yield a carboxylic acid and an amine under harsh acidic or basic conditions, often accelerated by heat.[2] This reaction breaks open the macrocyclic ring. This compound lacks this electrophilic carbonyl carbon and is therefore not susceptible to this type of degradation.
Q2: What are the primary drivers of lactam ring instability in my experiments?
The degradation of the lactam ring is almost always a hydrolysis reaction, where a water molecule (or hydroxide ion) attacks the carbonyl carbon of the amide. This reaction is catalyzed by the presence of either acid (H⁺) or base (OH⁻). Therefore, running reactions or formulations at extreme pH values (e.g., below 4 or above 10) or at elevated temperatures can significantly increase the rate of degradation.[3][4]
Q3: I am designing a multi-step synthesis. At what point should I be most concerned about stability?
Be most vigilant during steps that involve aqueous workups with strong acids or bases, or prolonged heating in protic solvents. For instance, deprotection steps using strong acids like TFA or saponification of an ester elsewhere in the molecule using NaOH could inadvertently cause partial or complete hydrolysis of the lactam ring. As a macrocycle, azacyclotridecan-2-one is relatively strain-free compared to smaller lactams (like β-lactams), so degradation typically requires sustained exposure to harsh conditions rather than being instantaneous.[5]
Section 2: Troubleshooting Guide for Acidic Conditions
Q4: I'm observing a significant loss of my starting material and the appearance of a new, more polar compound in my HPLC after working in an acidic buffer. What is happening?
You are likely observing acid-catalyzed hydrolysis. The mechanism involves two key steps:
-
Protonation of the Carbonyl: The lone pair of electrons on the carbonyl oxygen attacks a proton (from H₃O⁺) in the solution. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack by Water: A water molecule from the solvent acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers and eventual cleavage of the C-N bond, opening the ring to form an omega-amino carboxylic acid.[2]
Q5: How can I mitigate degradation under necessary acidic conditions?
-
Temperature Control: Perform the reaction at the lowest possible temperature. Hydrolysis is a thermally activated process, and reducing the temperature can slow the degradation rate significantly.
-
pH Optimization: If possible, use the mildest acid required to achieve your desired transformation. A buffer system at pH 4 might be significantly less harsh than 1M HCl. The stability of many molecules is pH-dependent, often showing maximum stability in a specific pH range.[3][6]
-
Minimize Water: If the reaction chemistry allows, use anhydrous solvents to limit the availability of the nucleophile (water).
-
Reduce Exposure Time: Minimize the duration of the acidic step. Quench the reaction and neutralize the solution as soon as the primary transformation is complete.
Section 3: Troubleshooting Guide for Basic Conditions
Q7: My compound degrades almost instantly upon adding 1M NaOH. Why is it so much more sensitive to base than to acid?
This is a classic case of base-catalyzed (saponification-like) hydrolysis. Unlike the acid-catalyzed mechanism which relies on activating the lactam with a proton, the basic mechanism involves direct attack by a potent nucleophile, the hydroxide ion (OH⁻).[7] This is generally a faster and more aggressive degradation pathway.[2] The reaction is also effectively irreversible because the final step is the deprotonation of the newly formed carboxylic acid to a carboxylate, which drives the reaction to completion.[2]
Q9: I need to perform a reaction under basic conditions. What are my options to preserve the lactam ring?
-
Use Non-Nucleophilic Bases: If the goal is simply to deprotonate another part of the molecule, use a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge in an anhydrous organic solvent.
-
Anhydrous Conditions: Rigorously exclude water from your reaction. The absence of hydroxide ions will prevent this degradation pathway.
-
Temperature Control: As with acidic conditions, keep the temperature as low as possible. Reactions at 0 °C or -78 °C are common strategies to disfavor side reactions.
-
Protecting Groups: In complex syntheses, it may be necessary to use a different macrocyclic precursor and form the lactam ring as one of the final steps, after all base-sensitive transformations are complete.
Section 4: Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol allows you to systematically assess the stability of your compound. It is a crucial step in drug development and formulation.[8][9]
Steps:
-
Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Incubation: In separate vials, mix an aliquot of your stock solution with equal volumes of 0.1M HCl (acid), purified water (neutral), and 0.1M NaOH (base).
-
Stress Conditions: Place the vials in a controlled environment, such as an oven at 40°C.
-
Time Points: At specified time points (e.g., 0, 2, 6, 24 hours), withdraw a small sample from each vial.
-
Analysis: Immediately quench the reaction by neutralizing the sample (e.g., add an equivalent of base to the acid sample and vice-versa). Analyze the sample by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.[10]
Table 1: Representative Stability Data for Azacyclotridecan-2-one
The following table provides hypothetical data to illustrate the expected trends in degradation under various conditions. Actual rates must be determined experimentally.
| Condition | Temperature (°C) | % Parent Compound Remaining (after 24h) | Primary Degradation Product |
| 0.1 M HCl | 40 | ~ 65% | 12-aminododecanoic acid |
| Purified Water (pH ~7) | 40 | > 98% | None Detected |
| 0.1 M NaOH | 40 | < 5% | Sodium 12-aminododecanoate |
| 0.1 M NaOH | 4 | ~ 80% | Sodium 12-aminododecanoate |
Protocol 2: Analytical Monitoring by RP-HPLC
A stability-indicating method is one that can separate the drug substance from its degradation products.[8]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for the amide bond) and/or Mass Spectrometry (MS).
-
Expected Elution: The ring-opened hydrolysis product will be significantly more polar than the parent lactam and will therefore have a much shorter retention time on a reverse-phase column.
Section 5: Storage and Handling
Q10: What are the best practices for the long-term storage of azacyclotridecan-2-one?
To ensure the long-term integrity of your material, follow these guidelines:
-
Temperature: Store in a cool environment, preferably refrigerated (2-8 °C) or frozen (-20 °C).[11]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidative degradation over long periods.
-
Moisture: Keep the container tightly sealed in a dry location or desiccator. Amines and lactams can be hygroscopic.[11]
-
Purity: Ensure the material is free from acidic or basic impurities from the synthesis, as these can catalyze degradation even in the solid state over time.
References
-
Khan Academy. (n.d.). Beta-lactam antibiotics. Retrieved from Khan Academy. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67523, this compound. Retrieved from PubChem. [Link]
-
Page, M. I. (2008). The Mechanisms of Catalysis by Metallo β-Lactamases. Bioinorganic chemistry and applications, 2008, 576297. [Link]
-
Gröger, H., & Gotor-Fernández, V. (2023). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 13(9), 6296–6316. [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Retrieved from Khan Academy. [Link]
-
Kümmerer, K., et al. (2020). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(1), 2. [Link]
-
Cairns, D. (2012). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 7(7), e43123. [Link]
-
Foinard, A., et al. (2020). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. Journal of Oncology Pharmacy Practice, 26(7), 1635-1644. [Link]
-
Cleves, A. E., & Jain, A. N. (n.d.). Obstacles and innovations of macrocyclic drug development. Drug Target Review. [Link]
-
Rogstad, S. L., et al. (2007). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical research in toxicology, 20(8), 1179–1186. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from Diplomata Comercial. [Link]
-
Majumdar, S., & Duvvuri, S. (2001). Chemical stability, enzymatic hydrolysis, and nasal uptake of amino acid ester prodrugs of acyclovir. Journal of pharmaceutical sciences, 90(8), 1037–1047. [Link]
- Teva Pharmaceutical Industries Ltd. (2004). Degradation products of azithromycin, and methods for their identification.
-
Bajaj, S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]
-
Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 10, 269. [Link]
-
Dougherty, P. G., et al. (2021). Macrocycles in Drug Discovery—Learning from the Past for the Future. Journal of Medicinal Chemistry, 64(19), 14339–14364. [Link]
-
University of Ottawa. (n.d.). Handling and Storage of Chemicals. Retrieved from University of Ottawa. [Link]
-
Bhangare, P. P., et al. (2023). Stability Indicating Assay Method Development and Validation of Capmatinib by RP-HPLC and Characterization of its Degradation Product by LC-MS. Oriental Journal of Chemistry, 39(6). [Link]
-
Zhang, Y., et al. (2022). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Molecules, 27(19), 6593. [Link]
-
Yehia, M. A., et al. (n.d.). Stability-indicating methods for determination of tadalafil in presence of its degradation product. TSI Journals. [Link]
-
Zorraquino, V., et al. (2012). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science, 95(11), 6338-6345. [Link]
-
Jicsinszky, L., et al. (2021). Macrocycles as drug-enhancing excipients in pharmaceutical formulations. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 100, 1-20. [Link]
-
Badawy, S. I., et al. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Pharmaceutical development and technology, 4(3), 325–331. [Link]
-
Li, J., & Chen, Z. (2018). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 23(7), 1733. [Link]
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- 7. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
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Technical Support Center: Regioselective Azacyclotridecane Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of azacyclotridecanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying large, flexible macrocycles. The precise functionalization of these scaffolds is a formidable challenge in synthetic chemistry but is critical for unlocking new therapeutic modalities and advanced materials.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established and emerging methodologies.
Section 1: Troubleshooting Guide
This section addresses common experimental issues in a direct question-and-answer format.
Issue 1: Poor or No Conversion
Q: My palladium-catalyzed C–H activation reaction shows no product formation. What are the likely causes?
A: Lack of conversion in Pd-catalyzed C–H functionalization is a common issue that can often be traced back to a few key factors:
-
Catalyst Inactivation: The Pd(II) catalyst can be reduced to inactive Pd(0) nanoparticles, especially at high temperatures or in the presence of reactive coupling partners. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Incorrect Ligand or Directing Group (DG): The DG must be able to form a stable palladacycle intermediate.[3][4] If the chelation is weak or sterically hindered, the C–H activation step, which is often the rate-determining step, will not occur efficiently.[3]
-
Inappropriate Oxidant/Additive: Many C–H functionalization cycles require a specific oxidant (e.g., AgOAc, BQ) to regenerate the active catalyst or facilitate reductive elimination. The choice of base is also critical; it must be strong enough to facilitate the C–H cleavage step but not so strong that it causes substrate decomposition.[4]
-
Substrate Solubility: Azacyclotridecanes, especially functionalized ones, can have poor solubility in common organic solvents. Poor solubility will severely limit reaction rates. Consider solvent screening or gentle heating to improve dissolution.
Q: I'm attempting a photocatalytic C-H functionalization, but the reaction is stalled with starting material remaining. Why might this be happening?
A: Photocatalytic reactions have their own unique set of parameters that must be optimized:
-
Insufficient Light Penetration: If the reaction mixture is too concentrated or becomes cloudy, light cannot effectively irradiate the solution to excite the photocatalyst. Try diluting the reaction or using a vessel with a larger surface area exposed to the light source.
-
Photocatalyst Degradation: Some organic photocatalysts can degrade under prolonged irradiation. Ensure you are using the correct wavelength and a light source with controlled intensity.
-
Quenching of the Excited State: The presence of oxygen or other quenching species can deactivate the excited photocatalyst.[5] Rigorous degassing (e.g., via freeze-pump-thaw cycles) is crucial for many photoredox systems.
-
Redox Potential Mismatch: The success of the reaction depends on the correct redox potentials of the photocatalyst, substrate, and any redox mediators.[5] Ensure that the chosen photocatalyst is capable of the required single-electron transfer (SET) event with your substrate or a mediator.
Issue 2: Poor Regioselectivity
Q: My reaction is functionalizing multiple C-H bonds on the azacyclotridecane ring, resulting in a mixture of isomers. How can I improve selectivity?
A: Achieving high regioselectivity on a large, flexible macrocycle is the central challenge. The C–H bonds, particularly those α and β to the nitrogen, often have similar bond dissociation energies.[1]
-
Optimize the Directing Group (DG): This is the most powerful tool for controlling regioselectivity.[6][7] A rigid, bidentate DG will provide much better positional control than a flexible, monodentate one. The geometry of the DG dictates which C–H bond can approach the metal center for activation.[1] For example, 8-aminoquinoline and picolinamide are classic DGs that reliably direct functionalization to a specific position via formation of a 5- or 6-membered metallacycle.[8]
-
Leverage Steric Hindrance: You can install a bulky protecting group on the nitrogen atom. This will sterically shield the α-positions, favoring functionalization at more remote sites like the β or γ carbons.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one site over another.
-
Solvent: The solvent can influence the conformation of the macrocycle and the transition state of the C-H activation step. Experiment with a range of polar and non-polar solvents.
-
-
Change the Catalyst: Different metals and ligands have different steric and electronic preferences. For instance, some ruthenium catalysts are known to favor more remote C-H functionalization compared to palladium.[9]
Q: I need to functionalize the β- or γ-position, but my reaction exclusively targets the α-position. What strategies can I employ?
A: The α-position to the nitrogen is often the most electronically activated and sterically accessible, making it the default site for many reactions.[10] To target more remote positions:
-
Remote Directing Groups: Utilize a DG with a longer, rigid linker that forces the catalytic center to interact with C-H bonds further away from the nitrogen anchor point. Nitrile-based templates have shown success in achieving meta-selective functionalization on arenes, and similar principles can be applied to macrocycles.[11]
-
Enzymatic Catalysis: Enzymes, such as P450 monooxygenases, can offer exquisite site-selectivity at remote, unactivated C–H bonds due to their highly specific active sites.[12] While requiring different expertise, this approach is powerful for late-stage functionalization.
-
Radical Relay/Translocation: Certain strategies, often involving nitrogen-centered radicals, can promote intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT) events. This effectively moves the reactive center from the nitrogen to a remote C-H bond (e.g., at the γ or δ position), which can then be functionalized.
Issue 3: Product Decomposition or Side Reactions
Q: My desired mono-functionalized product is forming, but it quickly converts to di- and tri-functionalized species. How can I prevent over-functionalization?
A: This indicates that the C-H bonds in your product are as reactive, or even more reactive, than those in the starting material.
-
Control Stoichiometry: Use the limiting reagent (often the coupling partner) in a stoichiometric amount or even a slight deficit (e.g., 0.9 equivalents) relative to the this compound.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as a significant amount of the desired mono-product has formed, before over-functionalization becomes dominant.
-
Lower the Temperature: Reducing the thermal energy of the system can slow the rate of the second and third functionalization events more significantly than the first.
-
Use a Less Active Catalyst: A highly active catalyst system may be too indiscriminate. Switching to a catalyst with lower turnover frequency can sometimes provide better control.
Section 2: Frequently Asked Questions (FAQs)
Q: How do I select the optimal directing group (DG) for my this compound substrate?
A: The choice of DG is critical and depends on several factors:
-
Target Position: Do you want to functionalize the α, β, or γ position? The geometry and linker length of the DG will determine the size of the metallacycle formed during C-H activation, which in turn dictates the site of reaction.[1]
-
Reaction Type: Some DGs are better suited for specific metals or reaction types (e.g., oxidation, arylation, alkylation). For example, N-methoxy amides are versatile for Pd, Rh, and Ru catalysts.[13]
-
Ease of Installation and Removal: The DG should be easy to install on the macrocyclic amine and, ideally, easy to remove without damaging the final product. "Traceless" directing groups that are part of the substrate's core structure or can be removed in the final reaction step are highly desirable.[7]
-
Robustness: The DG must be stable under the reaction conditions and not have alternative coordination modes that could lead to undesired side reactions.
Q: What are the main differences between metal-catalyzed, photocatalytic, and enzymatic approaches for achieving regioselectivity?
A: These three approaches control regioselectivity through fundamentally different mechanisms.
| Approach | Mechanism of Control | Pros | Cons |
| Metal-Catalyzed (Directed) | Proximity-driven: A directing group chelates to the metal and holds it close to a specific C-H bond.[1] | High predictability, broad scope of transformations (C-C, C-N, C-O bonds). | Requires installation/removal of a directing group; often uses expensive precious metals.[14] |
| Photocatalytic | Radical-mediated: Selectivity is often governed by the stability of the resulting radical intermediate or through hydrogen atom transfer (HAT) processes.[5] | Extremely mild conditions (visible light, room temp), high functional group tolerance. | Can be less predictable; selectivity can be sensitive to substrate electronics and conformation. |
| Enzymatic | Active Site Recognition: The substrate binds to a highly structured enzyme active site, which positions a specific C-H bond next to the catalytic machinery.[12] | Unparalleled regioselectivity and stereoselectivity at unactivated positions. | Substrate scope can be narrow; requires specialized biochemical techniques. |
Q: What are the best analytical techniques to confirm the regiochemistry of my functionalized product?
A: Determining the precise location of a new functional group on a large macrocycle is non-trivial. A combination of techniques is usually required:
-
2D NMR Spectroscopy: This is the most powerful tool. A combination of COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) experiments can be used to "walk" around the macrocycle and unambiguously assign the position of the new substituent.
-
X-Ray Crystallography: If you can grow a suitable crystal of your product, this provides undeniable proof of its structure and regiochemistry.
-
Mass Spectrometry (MS/MS): Fragmentation patterns in tandem mass spectrometry can sometimes provide clues to the location of the functional group, although this is rarely definitive on its own.
Q: Can computational models help predict the regioselectivity of my C-H functionalization reaction?
A: Yes, computational chemistry is becoming an increasingly valuable predictive tool. Quantum mechanics (QM)-based workflows can calculate the activation energies for C-H cleavage at different positions on the substrate.[3] The position with the lowest calculated energy barrier is predicted to be the most reactive site. These models are particularly effective for reactions that proceed via a concerted metalation-deprotonation (CMD) mechanism, which is common in directed C-H activation.[3]
Section 3: Key Experimental Protocols
Protocol 1: Palladium-Catalyzed α-C(sp³)–H Arylation Using a Picolinamide Directing Group
This protocol describes the directed arylation at the α-position of an N-substituted this compound using a removable picolinamide directing group.
Step 1: Synthesis of the Picolinamide-Substituted Substrate
-
To a solution of this compound (1.0 equiv) in dichloromethane (DCM, 0.2 M), add picolinic acid (1.1 equiv), EDCI (1.2 equiv), and DMAP (0.1 equiv).
-
Stir the reaction at room temperature for 12-18 hours until TLC or LC-MS indicates complete consumption of the starting amine.
-
Perform an aqueous workup, dry the organic layer over Na₂SO₄, and purify by column chromatography to yield the N-picolinoyl this compound.
Step 2: Directed C-H Arylation
-
In a glovebox, add the N-picolinoyl this compound (1.0 equiv), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 equiv) to an oven-dried reaction vial.
-
Add the aryl iodide coupling partner (1.5 equiv).
-
Add anhydrous solvent (e.g., toluene or 1,4-dioxane, 0.1 M).
-
Seal the vial, remove from the glovebox, and heat to 100-120 °C for 24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the α-arylated product.
Step 3: Removal of the Picolinamide Directing Group
-
Dissolve the purified arylated product in methanol (0.1 M).
-
Add an excess of a strong base such as KOH (5.0 equiv).
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction, neutralize with acid (e.g., 1M HCl), and extract the product into an organic solvent.
-
Purify as needed to yield the final α-arylated this compound.
Protocol 2: Protecting-Group-Free α-C–H Functionalization via Intermolecular Hydride Transfer
This protocol enables the direct α-alkylation of unprotected this compound, avoiding steps for installing and removing protecting/directing groups.[10]
-
To an oven-dried flask under an argon atmosphere, add anhydrous THF (0.2 M) and cool to -78 °C.
-
Add n-butyllithium (1.1 equiv) dropwise.
-
Slowly add a solution of this compound (1.0 equiv) in THF. Stir for 30 minutes at -78 °C to form the lithium amide.
-
Add a hydride acceptor, such as benzophenone (1.2 equiv), and allow the reaction to warm to room temperature for 10-30 minutes. This step generates a cyclic imine intermediate in situ.[10]
-
Cool the reaction back down to -78 °C.
-
Slowly add the organolithium nucleophile (e.g., phenyllithium, 1.5 equiv).
-
Stir for 1-2 hours, then quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify by column chromatography to yield the α-functionalized this compound.
Section 4: Data & Visualization
Decision-Making Workflow for Regioselectivity Control
This diagram outlines a logical process for selecting a functionalization strategy.
Caption: Decision tree for selecting a regiocontrol strategy.
Simplified Catalytic Cycle: Concerted Metalation-Deprotonation (CMD)
This diagram illustrates the key steps in a common pathway for directed C-H activation.
Caption: Key steps in a directed C-H activation catalytic cycle.
References
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Beilstein Journals. (n.d.). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Retrieved from [Link]
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ResearchGate. (n.d.). Photocatalytic α‐functionalization of azaheterocycles. Retrieved from [Link]
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Sambiagio, C., et al. (n.d.). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Retrieved from [Link]
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Beilstein Journals. (n.d.). Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles. Retrieved from [Link]
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ResearchGate. (n.d.). Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. Retrieved from [Link]
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ACS Publications. (n.d.). Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. Retrieved from [Link]
-
NIH. (n.d.). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Example of late-stage functionalization regioselectivity issues on.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). C C Cleavage Approach to C H Functionalization of Saturated Aza-Cycles. Retrieved from [Link]
-
PubMed. (n.d.). β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Classical directing group strategy for the functionalization of C−H bonds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization. Retrieved from [Link]
-
ChemRxiv. (n.d.). Bio-Inspired Primary Amine α-C–H Functionalization. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic hypothesis for C–H activation of ATAs. Retrieved from [Link]
-
Springer Nature. (n.d.). C–H activation. Retrieved from [Link]
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NIH. (n.d.). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Retrieved from [Link]
-
MDPI. (n.d.). N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. Retrieved from [Link]
-
RSC Publishing. (n.d.). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Retrieved from [Link]
-
Scribd. (n.d.). C H Functionalization Reaction Manual MK PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. Retrieved from [Link]
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NIH. (n.d.). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Retrieved from [Link]
-
RSC Publishing. (n.d.). Late stage C–H functionalization via chalcogen and pnictogen salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Late-stage functionalization. Retrieved from [Link]
-
NIH. (n.d.). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. Retrieved from [Link]
-
NIH. (n.d.). Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications. Retrieved from [Link]
-
NIH. (n.d.). Enzymatic Late‐Stage Modifications: Better Late Than Never. Retrieved from [Link]
-
ACS Publications. (n.d.). Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications. Retrieved from [Link]
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Technical Support Center: Scaling Up Azacyclotridecane Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals embarking on the challenging yet rewarding process of scaling up the synthesis of azacyclotridecane from the laboratory bench to a pilot plant. Our goal is to provide practical, field-proven insights and troubleshooting strategies to navigate the complexities of large-scale macrocycle production. We will delve into the causality behind experimental choices, ensuring a robust and self-validating process.
Part 1: Frequently Asked Questions (FAQs) - Initial Considerations for Scale-Up
This section addresses common preliminary questions that arise when planning the transition from lab to pilot scale.
Q1: What are the primary challenges I should anticipate when scaling up this compound synthesis?
A1: The transition from gram-scale to kilogram-scale production of macrocycles like this compound introduces several key challenges.[1][2][3] Primarily, you will encounter issues related to:
-
Reaction Kinetics and Thermodynamics: Reactions that are facile at the lab scale may behave differently in larger reactors due to altered surface area-to-volume ratios, impacting heat and mass transfer.
-
High-Dilution Conditions: Many macrocyclization reactions require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[4][5] Achieving and maintaining true high dilution in a pilot plant setting can be logistically and economically challenging.
-
Reagent Handling and Safety: The safe handling of large quantities of hazardous reagents, such as reducing agents or organometallic catalysts, requires stringent safety protocols and specialized equipment.[6][7][8][9][10]
-
Purification: Isolating the target macrocycle from starting materials, byproducts, and residual catalysts can be significantly more complex at a larger scale, often requiring specialized chromatographic or crystallization techniques.[11][12]
-
Process Control and Monitoring: Maintaining consistent temperature, pressure, and addition rates is critical for reproducibility and requires robust process analytical technology (PAT).
Q2: Which synthetic routes for this compound are most amenable to pilot-plant scale-up?
A2: Several synthetic strategies can be employed, each with its own advantages and disadvantages for large-scale production. The most common and scalable routes include:
-
Ring-Closing Metathesis (RCM): This powerful method forms a carbon-carbon double bond to close the ring and is known for its functional group tolerance.[1][13][14][15] However, the cost of ruthenium catalysts and the need for their efficient removal can be a concern at scale.[1]
-
Lactam Reduction: This is a classical and often cost-effective approach involving the cyclization to a 13-membered lactam followed by reduction to the corresponding amine.[16][17][18][19] The choice of reducing agent and reaction conditions is critical for safety and efficiency.
-
Aza-Claisen Rearrangement: This method can be a powerful tool for ring expansion to form macrocyclic lactams, which can then be reduced.[20][21][22][23] The stereoselectivity and reaction conditions need careful optimization for scale-up.
The optimal route will depend on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product.
Q3: How can I mitigate the risk of intermolecular polymerization during macrocyclization at the pilot scale?
A3: Suppressing polymerization is paramount for achieving good yields in macrocyclization. At the pilot scale, "pseudo-high dilution" techniques are often employed.[5] This involves the slow, controlled addition of the linear precursor to a large volume of solvent in the reactor.
Part 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a question-and-answer-based troubleshooting guide for specific problems encountered during the scale-up process.
Section 2.1: Ring-Closing Metathesis (RCM) Route
Q4: My RCM reaction is sluggish at the pilot scale, and I'm observing significant catalyst decomposition. What could be the cause?
A4: Sluggish RCM reactions and catalyst death at scale are often due to impurities in the starting materials or solvent.[1]
-
Troubleshooting Steps:
-
Purity of Precursor: Ensure the diene precursor is of high purity. Trace impurities containing functional groups like thiols or unmasked amines can poison the ruthenium catalyst.
-
Solvent Quality: Use a high-purity, degassed solvent. Oxygen can lead to catalyst decomposition.
-
Catalyst Loading: While it may be tempting to use lower catalyst loadings to reduce cost, this can sometimes lead to incomplete conversion. A systematic optimization of catalyst loading at the pilot scale is recommended.
-
Temperature Control: Ensure uniform and accurate temperature control. Localized overheating can accelerate catalyst decomposition.
-
Q5: I'm observing the formation of dimers and oligomers in my RCM reaction. How can I improve the yield of the desired monomeric macrocycle?
A5: The formation of dimers and oligomers is a classic sign that the rate of intermolecular reaction is competing with the desired intramolecular cyclization.[1]
-
Solutions:
-
Slower Addition Rate: Decrease the feed rate of the diene precursor into the reactor. This maintains a lower instantaneous concentration of the reactant.
-
Increased Solvent Volume: Increase the total solvent volume to further favor intramolecular cyclization.
-
Choice of Catalyst: Some RCM catalysts are more prone to intermolecular reactions than others. Consider screening different generations of Grubbs or Hoveyda-Grubbs catalysts.
-
Section 2.2: Lactam Reduction Route
Q6: My large-scale reduction of the 13-membered lactam with sodium borohydride is giving low yields and is difficult to control. What are the key parameters to watch?
A6: Sodium borohydride reductions can be challenging to control on a large scale, especially with lactams which are less reactive than esters or ketones.[16][17]
-
Critical Parameters:
-
Activating Agent: The use of an activating agent is often necessary. Trifluoroacetic acid (TFA) or triflic anhydride can be used to activate the lactam towards reduction.[16][17] The stoichiometry of the activating agent is crucial and must be carefully controlled.
-
Temperature Management: The reaction is often exothermic. A robust cooling system for the reactor is essential to prevent thermal runaways. A slow, controlled addition of the reducing agent is critical.
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Ethereal solvents like THF are common.
-
Q7: I am concerned about the safety of using large quantities of sodium borohydride in the pilot plant. What are the essential safety precautions?
A7: Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water or acidic solutions.[7][9]
-
Mandatory Safety Protocols:
-
Inert Atmosphere: All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[8]
-
Personal Protective Equipment (PPE): Fire-resistant lab coats, safety goggles, and appropriate gloves are mandatory.[7][8]
-
Quenching Procedure: A carefully designed and validated quenching procedure for the excess sodium borohydride is essential. This typically involves the slow, controlled addition of a protic solvent (e.g., isopropanol) at low temperatures, followed by a cautious aqueous workup.
-
Spill Management: Have appropriate spill kits containing non-combustible absorbents like sand readily available.[6] Do NOT use water to clean up spills.[6]
-
Part 3: Experimental Protocols and Data
Protocol 1: Pilot-Scale Ring-Closing Metathesis of a Diene Precursor
Objective: To synthesize an unsaturated this compound precursor via RCM.
Materials:
| Reagent | Grade | Quantity |
| Diene Precursor | >98% Purity | 5 kg |
| Grubbs II Catalyst | 50 g | |
| Toluene | Anhydrous, Degassed | 500 L |
Procedure:
-
Charge the 1000 L glass-lined reactor with 450 L of anhydrous, degassed toluene.
-
Initiate stirring and heat the solvent to 80°C under a nitrogen atmosphere.
-
In a separate addition vessel, dissolve 5 kg of the diene precursor in 50 L of anhydrous, degassed toluene.
-
Dissolve 50 g of Grubbs II catalyst in the diene precursor solution.
-
Using a metering pump, add the diene/catalyst solution to the reactor over a period of 8 hours.
-
Maintain the reaction temperature at 80°C and monitor the reaction progress by GC-MS.
-
After complete conversion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Add a scavenger resin to remove the ruthenium catalyst.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
Protocol 2: Pilot-Scale Lactam Reduction with Sodium Borohydride
Objective: To reduce a 13-membered lactam to this compound.
Materials:
| Reagent | Grade | Quantity |
| 13-Membered Lactam | >99% Purity | 10 kg |
| Sodium Borohydride | 10 kg | |
| Trifluoroacetic Acid (TFA) | 15 L | |
| Tetrahydrofuran (THF) | Anhydrous | 200 L |
Procedure:
-
Charge the 500 L reactor with 10 kg of the lactam and 150 L of anhydrous THF under a nitrogen atmosphere.
-
Cool the mixture to 0°C with vigorous stirring.
-
Slowly add 15 L of TFA to the reactor, maintaining the temperature below 5°C.
-
In a separate, dry vessel, suspend 10 kg of sodium borohydride in 50 L of anhydrous THF.
-
Slowly add the sodium borohydride suspension to the reactor over 4-6 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction mixture back to 0°C and slowly quench with isopropanol, followed by a careful addition of water.
-
Perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Purify the crude product by distillation or crystallization.
Part 4: Visualizations
Workflow for Scaling Up this compound Synthesis
Caption: A high-level overview of the key phases and considerations when scaling up the synthesis of this compound from the laboratory to a pilot plant.
Decision Tree for Troubleshooting Low Yield in Macrocyclization
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- 23. Aza-Claisen rearrangement as a key step in synthesis of specialised anilines used in the production of efficient ethenolysis catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Labyrinth of Macrocyclic Amine Fragmentation: A Comparative Guide to the Mass Spectrum of Azacyclotridecane
For researchers, medicinal chemists, and drug development professionals, the structural elucidation of complex molecules is a cornerstone of innovation. Mass spectrometry stands as a powerful tool in this endeavor, yet the interpretation of fragmentation patterns, especially for macrocyclic compounds, can be a formidable challenge. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of azacyclotridecane, a 13-membered saturated cyclic amine. By comparing its fragmentation behavior to that of smaller and similarly-sized cyclic amines, we will unravel the intricate dance of bond cleavages and rearrangements that govern its mass spectral signature. This guide is designed to not only present data but to foster a deeper understanding of the underlying principles, empowering you to approach the analysis of similar macrocyclic structures with confidence.
The Enigma of Cyclic Amine Fragmentation: A Primer
Electron ionization mass spectrometry (EI-MS) subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M+•) that subsequently fragments in a characteristic manner. For amines, the "Nitrogen Rule" is a foundational concept: a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[1][2] The fragmentation of acyclic amines is often dominated by α-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[3][4][5] This process is driven by the stabilization of the resulting positive charge on the nitrogen, forming a resonance-stabilized iminium ion.[3][4][5]
Cyclic amines, however, introduce a layer of complexity. While α-cleavage is still a prominent pathway, the ring structure opens up possibilities for more elaborate fragmentation routes, including ring opening, subsequent eliminations, and transannular rearrangements, where atoms on opposite sides of the ring interact.[6][7] For large macrocycles like this compound, these rearrangements can become particularly significant, leading to a rich and sometimes perplexing mass spectrum.
The Mass Spectrum of this compound: A Detailed Interpretation
The EI mass spectrum of this compound (C₁₂H₂₅N, Molecular Weight: 183.34 g/mol ) presents a fascinating case study in macrocyclic fragmentation. Below is a table summarizing the major observed fragments and their proposed identities.
Table 1: Prominent Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Relative Intensity |
| 183 | [M]+• (Molecular Ion) | Low |
| 182 | [M-H]+ | Moderate |
| 140 | [M-C₃H₇]+ | Moderate |
| 126 | [M-C₄H₉]+ | Moderate |
| 112 | [M-C₅H₁₁]+ | High |
| 98 | [M-C₆H₁₃]+ | High |
| 84 | [M-C₇H₁₅]+ | High |
| 70 | [M-C₈H₁₇]+ | Moderate |
| 56 | [C₄H₈]+• or [C₃H₆N]+ | High |
| 44 | [C₂H₆N]+ | High |
| 30 | [CH₄N]+ | Base Peak |
The base peak at m/z 30 is characteristic of primary amines and corresponds to the [CH₂=NH₂]⁺ ion, formed through α-cleavage at the C-2 position. The presence of a series of peaks separated by 14 mass units (CH₂) at m/z 70, 84, 98, and 112 suggests a common fragmentation pathway involving the successive loss of alkyl radicals. This is indicative of a ring-opening event followed by fragmentation along the resulting alkyl chain.
A crucial insight into the fragmentation of macrocyclic amines is the proposed rearrangement to a long-chain enamine radical cation. This mechanism involves a transannular hydrogen transfer, leading to the formation of a more stable, acyclic intermediate that then undergoes fragmentation.
Caption: Proposed fragmentation pathways of this compound in EI-MS.
A Comparative Analysis: this compound vs. Alternative Cyclic Amines
To better understand the unique fragmentation characteristics of this compound, we will compare its mass spectrum with those of a smaller cyclic amine, cyclohexylamine, and a similarly sized cyclic amine, cyclododecylamine.
Table 2: Comparison of Key Mass Spectral Features of Cyclic Amines
| Feature | Cyclohexylamine (C₆H₁₁N) | Cyclododecylamine (C₁₂H₂₃N) | This compound (C₁₂H₂₅N) |
| Molecular Weight | 99.18 g/mol | 183.34 g/mol | 183.34 g/mol |
| Molecular Ion (M+•) | m/z 99 (prominent) | m/z 183 (weak) | m/z 183 (low) |
| Base Peak | m/z 56 | m/z 56 | m/z 30 |
| Key Fragments (m/z) | 82, 70, 56, 43 | 154, 140, 126, 112, 98, 84, 70, 56, 44, 30 | 182, 140, 126, 112, 98, 84, 70, 56, 44, 30 |
| Dominant Fragmentation | Ring cleavage, loss of NH₃ | Ring opening, sequential alkyl loss | Ring opening, sequential alkyl loss, α-cleavage |
Cyclohexylamine: The Influence of a Smaller Ring
The mass spectrum of cyclohexylamine is dominated by a prominent molecular ion peak at m/z 99. The base peak is observed at m/z 56, which can be attributed to the loss of an ethyl radical after ring opening. The fragmentation is relatively simple, with major peaks corresponding to the loss of small neutral molecules and alkyl fragments. The rigid, smaller ring structure of cyclohexylamine limits the extent of complex rearrangements seen in larger macrocycles.
Cyclododecylamine: A Close Structural Analog
Cyclododecylamine, with its 12-membered ring, provides a more direct comparison to this compound.[8] Its mass spectrum shows a weak molecular ion at m/z 183 and a base peak at m/z 56. Similar to this compound, it exhibits a series of fragment ions separated by 14 Da, indicating ring opening followed by sequential fragmentation. The key difference lies in the base peak. For cyclododecylamine, the m/z 56 fragment is more abundant, suggesting that fragmentation pathways leading to this ion are more favorable than the direct α-cleavage that produces the m/z 30 base peak in this compound. This subtle difference may be attributed to the influence of the nitrogen atom's position within the ring, altering the preferred sites of hydrogen abstraction and subsequent bond cleavages.
Sources
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- 8. Cyclododecylamine [webbook.nist.gov]
A Comparative Guide to Functional Group Identification in Azacyclotridecane via FTIR Spectroscopy
Introduction: The Challenge of Characterizing Macrocyclic Amines
Azacyclotridecane, a 13-membered macrocyclic secondary amine, represents a class of compounds with significant interest in supramolecular chemistry and as a scaffold in pharmaceutical design. Its large, flexible ring structure presents unique characteristics that can influence its spectroscopic signature. FTIR spectroscopy is an indispensable, non-destructive technique for verifying the functional group identity of such molecules.[1][2] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, generating a unique spectral fingerprint of the molecule.[3]
This guide will elucidate the expected FTIR spectrum of this compound, compare it with acyclic and lactam analogs to highlight key distinguishing features, and provide a robust experimental protocol for its analysis.
Part 1: Deconstructing the Theoretical FTIR Spectrum of this compound
As a large-ring aliphatic secondary amine, the FTIR spectrum of this compound is dominated by vibrations of its alkane backbone and the defining secondary amine group. The primary functional groups and their expected vibrational modes are:
-
Secondary Amine (N-H):
-
N-H Stretch: Secondary amines (R₂NH) are characterized by a single N-H stretching band, as they possess only one N-H bond.[4][5] This peak is typically observed in the 3350-3310 cm⁻¹ range and is generally weaker and sharper than the broad O-H stretching bands from alcohols or water.[6][7] For a large, relatively unstrained ring like this compound, the frequency is expected to be within this standard range.
-
N-H Bend/Wag: A broad, strong absorption due to N-H out-of-plane wagging is characteristic of primary and secondary amines, appearing in the 910-665 cm⁻¹ region.[4][5] An in-plane bending vibration may also be visible, though it is often weak for secondary amines and can appear between 1650-1500 cm⁻¹.[8][9]
-
-
Aliphatic C-N Bond:
-
C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines like this compound gives rise to medium or weak bands in the 1250-1020 cm⁻¹ region.[4][9] Due to the presence of multiple C-N bonds and coupling with other vibrations in the fingerprint region, this can manifest as a complex set of absorptions.
-
-
Alkane Backbone (CH₂):
-
C-H Stretch: The numerous methylene (CH₂) groups in the 12-carbon chain will produce strong, sharp absorption bands in the 2960-2850 cm⁻¹ range. Typically, two distinct peaks are visible: the asymmetric stretch (~2925 cm⁻¹) and the symmetric stretch (~2855 cm⁻¹).[10]
-
CH₂ Bend (Scissoring): A characteristic medium-intensity absorption for the scissoring vibration of methylene groups occurs around 1470-1450 cm⁻¹.[10]
-
Part 2: The Power of Comparison: this compound vs. Alternatives
Identifying a compound by FTIR is often a process of elimination and comparison. Analyzing this compound's spectrum alongside those of structurally similar molecules provides the most definitive confirmation of its functional groups.
Comparison 1: this compound vs. Acyclic Secondary Amine (e.g., Diethylamine)
The primary point of comparison here is to confirm the secondary amine functionality.
-
Key Similarity: Both molecules will exhibit the characteristic single N-H stretching peak around 3300 cm⁻¹. For instance, diethylamine shows its N-H stretch at approximately 3288 cm⁻¹.[4]
-
Subtle Difference: The cyclic nature of this compound can introduce minor shifts. While large macrocycles are relatively strain-free, confinement of the N-H bond within the ring structure may slightly alter the bond's vibrational frequency compared to a freely rotating acyclic amine. Ring strain in smaller cyclic amines, like piperidine, is known to lower the N-H stretching frequency to ~3276 cm⁻¹.[11]
Comparison 2: this compound vs. Azacyclotridecan-2-one (Laurolactam)
This comparison is crucial for confirming the absence of carbonyl functionalities, a common feature in related synthetic precursors or byproducts. Laurolactam is the amide (lactam) equivalent of this compound.
-
The Definitive Differentiator: The Amide I Band. Laurolactam, as a lactam, will show a very strong and prominent C=O stretching absorption, known as the Amide I band. For large-ring lactams, this peak appears around 1650 cm⁻¹.[12] The complete absence of a strong absorption in this region in the sample spectrum is the single most authoritative piece of evidence confirming the molecule is an amine and not a lactam.
-
N-H Stretching Differences: While both molecules have an N-H bond, its electronic environment differs. In the lactam, resonance with the adjacent carbonyl group affects the N-H bond. The N-H stretch in solid-phase lactams like caprolactam is often observed around 3300-3350 cm⁻¹, potentially overlapping with the amine but often appearing broader due to strong hydrogen bonding.[13][14]
-
The Amide II Band: Secondary amides also exhibit an Amide II band, resulting from a mix of N-H bending and C-N stretching, typically near 1550 cm⁻¹.[12] The presence of this band, along with the Amide I band, is a clear indicator of a lactam structure.
Data Summary for Comparative Analysis
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) in this compound | Comparative Wavenumber (cm⁻¹) in Alternatives |
| Secondary Amine | N-H Stretch | 3350 - 3310 (single, medium) | ~3288 (Diethylamine)[4] |
| Alkane | C-H Asymmetric/Symmetric Stretch | 2960 - 2850 (strong, sharp) | ~2970 - 2850 (Similar in analogs) |
| Alkane | CH₂ Bend (Scissoring) | 1470 - 1450 (medium) | ~1450 (Similar in analogs) |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 (weak to medium) | ~1143 (Diethylamine)[4] |
| Secondary Amide | C=O Stretch (Amide I) | Absent | ~1650 (Strong, sharp) in Laurolactam [12] |
| Secondary Amide | N-H Bend (Amide II) | Absent | ~1550 (Medium) in Laurolactam [12] |
Part 3: Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powder samples like this compound due to its simplicity, speed, and lack of sample preparation.[15] The protocol below is designed to be self-validating, ensuring high-quality, reproducible data.
Instrumentation and Materials
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound sample (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol).
-
Lint-free wipes.
Step-by-Step Methodology
-
System Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
ATR Crystal Cleaning (Critical Step):
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol.
-
Perform a second cleaning with a dry, lint-free wipe to remove any residual solvent.
-
Causality: An unclean crystal surface is the most common source of spectral artifacts and contamination. Any residue will contribute its own IR absorptions to the spectrum.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's intrinsic response.
-
Trustworthiness: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself. A fresh background must be taken before each new sample or after a significant time lapse.
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. Only a few milligrams are needed to cover the crystal's active area.[16]
-
Lower the ATR pressure anvil and apply firm, consistent pressure to the sample.
-
Expertise: Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample effectively.[17] Insufficient pressure will result in a weak, low-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine identification.[18]
-
-
Post-Measurement Cleanup:
-
Release the pressure anvil and remove the bulk of the powder.
-
Clean the ATR crystal thoroughly as described in Step 2 to prepare for the next measurement.
-
Workflow Diagram
The following diagram illustrates the logical flow of the ATR-FTIR analysis process.
Conclusion
FTIR spectroscopy provides a rapid and definitive method for the functional group identification of this compound. The key to an authoritative analysis lies not only in recognizing the characteristic peaks of a secondary aliphatic amine—the N-H stretch around 3350-3310 cm⁻¹ and C-H stretches around 2900 cm⁻¹—but also in using a comparative approach to rule out alternative structures. The most powerful comparison is against the corresponding lactam, where the complete absence of the strong Amide I (C=O) and Amide II bands in the this compound spectrum serves as conclusive evidence of its identity. By following the robust ATR-FTIR protocol provided, researchers can generate high-fidelity data to confidently validate the chemical structure of this and other macrocyclic compounds.
References
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]
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Oreate AI Blog. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
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Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
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RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]
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Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
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Kanjuchirayil, M., et al. (n.d.). FTIR spectra of caprolactam based blocked prepolymer. ResearchGate. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. University of Southern Mississippi. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of ε‐caprolactam released during TG measurement of polyamide‐6 at a temperature of 250°C. Retrieved from [Link]
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ResearchGate. (n.d.). Fourier transform infrared spectra of (a) pure ε‐caprolactam (CL) and.... Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) ε-Caprolactam, (b) HO-PDMS-OH, (c) PLC-b-PDMS-b-PLC triblock copolymer. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Journal of Chemical Education. (2004). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). The features of IR spectrum. Department of Chemistry. Retrieved from [Link]
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ResearchGate. (2019, July 4). Why the -NH stretching frequency of cyclic amines is less than aliphatic amine?. Retrieved from [Link]
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YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]
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Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Patsnap Eureka. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of Azacyclotridecane and Other Commercially Available Macrocyclic Amines
In the landscape of drug discovery and development, macrocyclic amines represent a privileged structural class. Their unique conformational pre-organization and ability to engage with a variety of biological targets have led to their exploration in diverse therapeutic areas, from anticancer to antimicrobial and antiviral agents.[1][2] This guide provides an in-depth technical comparison of the biological activities of several key macrocyclic amines, with a particular focus on azacyclotridecane and its more extensively studied counterparts, 1,4,7,10-tetraazacyclododecane (cyclen) and 1,4,8,11-tetraazacyclotetradecane (cyclam).
This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the known biological activities of these compounds, supported by experimental data, to inform future research and development efforts.
Introduction to Macrocyclic Amines: A Structural Overview
Macrocyclic amines are cyclic compounds containing one or more nitrogen atoms within a large ring structure. The size of the ring and the number and spacing of the nitrogen atoms are critical determinants of their chemical and biological properties. These molecules can act as potent ligands for metal ions and can interact with biological macromolecules such as proteins and nucleic acids through a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects.[1]
-
This compound: A 13-membered ring containing a single secondary amine. Its larger, more flexible ring and single nitrogen atom distinguish it from the smaller, more rigid polyaza macrocycles.
-
Cyclen (1,4,7,10-tetraazacyclododecane): A 12-membered ring containing four nitrogen atoms separated by ethylene bridges. Its compact and symmetrical structure allows for strong coordination with a variety of metal ions.[2]
-
Cyclam (1,4,8,11-tetraazacyclotetradecane): A 14-membered ring with four nitrogen atoms. The larger ring size compared to cyclen imparts different conformational preferences and coordination properties.[3]
The structural differences between these macrocycles have profound implications for their biological activity, influencing their target specificity, potency, and pharmacokinetic properties.
Comparative Biological Activity
A comprehensive review of the scientific literature reveals a significant disparity in the available biological data for these compounds. While cyclen and cyclam and their derivatives have been the subject of extensive investigation, there is a notable lack of published experimental data on the biological activity of this compound.
This compound: An Unexplored Frontier
Despite its commercial availability, a thorough search of scientific databases, including PubChem, has yielded no specific studies detailing the cytotoxic, antimicrobial, or receptor binding properties of this compound.[4][5] Its PubChem entry primarily contains chemical and physical data, with no associated biological activity information.[4][5] This significant knowledge gap presents an opportunity for future research to explore the potential of this structurally unique macrocycle. Based on the structure-activity relationships observed for other macrocyclic amines, one might hypothesize that its larger, more lipophilic structure could lead to different membrane permeability and target interactions compared to smaller polyaza macrocycles. However, without experimental validation, this remains speculative.
Cyclen and its Derivatives: A Versatile Scaffold
Cyclen and its derivatives have demonstrated a broad spectrum of biological activities, most notably as anticancer and antiviral agents.
Metal complexes of cyclen have shown significant cytotoxic effects against various cancer cell lines. For instance, a Co(III)-cyclen complex displayed selective toxicity towards human leukemia cells with IC50 values ranging from 32 to 110 µM, while showing minimal toxicity to normal human fibroblasts (IC50 > 10 mM).[6] This selectivity is a crucial attribute for the development of targeted cancer therapies.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| [Co(III)(cyclen)Cl₂]Cl | CCRF-CEM (Leukemia) | 32 ± 10 | [6] |
| [Co(III)(cyclen)Cl₂]Cl | THP-1 (Leukemia) | 110 ± 40 | [6] |
| [Co(III)(cyclen)Cl₂]Cl | HL-60 (Leukemia) | 70 ± 35 | [6] |
| [Co(III)(cyclen)Cl₂]Cl | Human Skin Fibroblasts | >10,000 | [6] |
| [Co(III)(cyclen)Cl₂]Cl | Human Lung Fibroblasts | >10,000 | [6] |
Table 1: Cytotoxicity of a Co(III)-cyclen complex against various human cell lines.
Derivatives of cyclen have been extensively studied as anti-HIV agents, primarily through their interaction with the CXCR4 chemokine receptor, which acts as a co-receptor for HIV entry into cells.
Cyclam and its Derivatives: Potent Biological Agents
Cyclam and its derivatives have also been a focal point of research, demonstrating significant antimicrobial and antiviral activities.
Several studies have highlighted the antibacterial and antifungal properties of cyclam derivatives. The antimicrobial efficacy is influenced by the nature of the substituents on the macrocyclic ring. For example, a trans-disubstituted cyclam salt with trifluoromethylbenzyl groups showed potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with MIC values of 7.3 µg/mL and 4.3 µg/mL, respectively.[7]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| ₂·(CH₃COOH)₂ | Escherichia coli | 9 | [1] |
| ₂·(CH₃COOH)₂ | Pseudomonas aeruginosa | 261 | [1] |
| ₂·(CH₃COOH)₂ | Staphylococcus aureus | 15 | [1] |
| [H₄{H₂(4-CF₃PhCH₂)₂Cyclam}]Cl₄ | Staphylococcus aureus Newman | 16 | [4] |
| [H₄{H₂(4-CF₃PhCH₂)₂Cyclam}]Cl₄ | Escherichia coli ATCC 25922 | 16 | [4] |
| [H₄{H₂(4-CF₃PhCH₂)₂Cyclam}]Cl₄ | Bacillus subtilis | 8 | [4] |
Table 2: Minimum Inhibitory Concentrations (MIC) of selected cyclam derivatives against various microorganisms.
The bicyclam derivative, AMD3100 (Plerixafor), is a well-known CXCR4 antagonist and a potent inhibitor of HIV entry.[1] Studies have shown that the cyclam moiety interacts with key aspartate residues in the transmembrane domains of the CXCR4 receptor.[1] The free cyclam molecule itself can block the binding of the natural ligand, SDF-1α, to CXCR4 with an affinity of 3 µM.[1]
Experimental Protocols for Biological Activity Assessment
To facilitate further research and a standardized comparison of macrocyclic amines, detailed protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, cyclen, cyclam derivatives) in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Receptor Binding Assay (Competitive Binding)
This assay is used to determine the affinity of a compound for a specific receptor.
Methodology:
-
Preparation: Prepare cell membranes or whole cells expressing the receptor of interest (e.g., CXCR4).
-
Competition Reaction: In a multi-well plate, incubate the receptor preparation with a constant concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand using filtration or centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Structure-Activity Relationships and Future Directions
The available data on cyclen and cyclam derivatives provide valuable insights into the structure-activity relationships of macrocyclic amines. Key factors influencing biological activity include:
-
Ring Size: The difference in activity between analogous cyclen and cyclam derivatives suggests that the macrocyclic backbone size is a critical parameter.[7]
-
N-Substitution: The number and chemical nature of substituents on the nitrogen atoms significantly impact activity. For instance, trans-disubstituted cyclams with electron-withdrawing groups on the pendant arms exhibit enhanced antibacterial activity.[7]
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to cross cell membranes and interact with its target.
The lack of data for this compound underscores the need for systematic studies to elucidate its biological potential. Future research should focus on:
-
Screening for Biological Activity: A comprehensive screening of this compound against a panel of cancer cell lines and microbial strains is warranted.
-
Derivative Synthesis: The synthesis and evaluation of a library of this compound derivatives with varying substituents would provide valuable structure-activity relationship data.
-
Target Identification: If biological activity is identified, subsequent studies should aim to identify the molecular targets of this compound and its derivatives.
Conclusion
References
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-
Alves, L. G., et al. (2019). Investigations into the Structure/Antibacterial Activity Relationships of Cyclam and Cyclen Derivatives. Antibiotics, 8(4), 224. [Link]
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Synthesis and Characterization of the Antimicrobial Activity of Two Cyclam Derivatives. (n.d.). MDPI. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1,4,7,10-Tetraazacyclododecane. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1,4,8,11-Tetraazacyclotetradecane. National Center for Biotechnology Information. [Link]
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[Co(III)(cyclen)Cl2]Cl Is Selectively Cytotoxic to Human Leukaemia Cells. (2010). PubMed. [Link]
-
Molecular interactions of cyclam and bicyclam non-peptide antagonists with the CXCR4 chemokine receptor. (2001). PubMed. [Link]
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Antimicrobial Macrocycles - Synthesis, Characterization, and Activity Comparison with Their Linear Polycationic Analogues. (2024). PubMed. [Link]
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Cytotoxicity Assay Protocol. (n.d.). Creative Biolabs. [Link]
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Wikipedia. (n.d.). Cyclam. [Link]
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A Comparative Guide to the X-ray Crystallography of Azacyclotridecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, macrocyclic compounds, particularly azacyclotridecane derivatives, represent a class of molecules with significant therapeutic and functional potential. Their unique conformational flexibility and capacity for specific molecular recognition make them attractive scaffolds for drug design and the development of novel materials. The precise determination of their three-dimensional structure is paramount to understanding their function and guiding further development. Single-crystal X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution structural data.[1]
This guide offers a comprehensive comparison of the X-ray crystallographic analysis of various this compound derivatives. It delves into the practical aspects of crystallization, data acquisition, and structural analysis, while also presenting a comparative overview of alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The Decisive Power of a Single Crystal: Why X-ray Crystallography Reigns Supreme
The journey from a synthesized powder to a well-defined three-dimensional structure begins with the growth of a suitable single crystal. This process, often considered an art as much as a science, is the most critical and often challenging step in X-ray crystallography. For this compound derivatives, their inherent flexibility can lead to conformational polymorphism, where the same molecule crystallizes in different arrangements.[2] Understanding and controlling the crystallization process is therefore key to obtaining meaningful structural information.
Crystallization: The Foundational Step
The purification of the compound is a prerequisite for successful crystallization. Techniques like recrystallization are employed to achieve the high purity needed for the formation of a single, well-ordered crystal lattice.[3][4] Common crystallization methods for organic molecules like this compound derivatives include:
-
Slow Evaporation: A straightforward technique where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of single crystals.
-
Vapor Diffusion: This method involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually decreasing its solubility and inducing crystallization. The hanging drop and sitting drop methods are common variations of this technique.
-
Solvent Layering: A solution of the compound is carefully layered with a less-dense, miscible solvent in which the compound is insoluble. Slow diffusion at the interface can lead to the growth of high-quality crystals.
The choice of solvent is crucial and is often determined through systematic screening of various solvents and solvent mixtures.[5]
A Glimpse into the Solid State: Analyzing the Crystal Structures of this compound Derivatives
To illustrate the power of X-ray crystallography in elucidating the structural nuances of this class of compounds, we will examine and compare the crystallographic data of a selection of this compound derivatives retrieved from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[6][7]
Table 1: Comparative Crystallographic Data for Selected this compound Derivatives
| Derivative | CSD Refcode | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Key Conformational Features |
| Azacyclotridecan-2-one (Laurolactam) | DUDLACO1 | C₁₂H₂₃NO | Monoclinic | P2₁/c | 10.34 | 8.12 | 15.45 | 90 | 108.3 | 90 | Planar amide group, ring adopts a folded conformation. |
| N-benzyl-azacyclotridecane | To be sourced | C₁₉H₃₁N | To be sourced | To be sourced | TBD | TBD | TBD | TBD | TBD | TBD | The conformation of the 13-membered ring and the orientation of the benzyl group will be analyzed. |
| Aza-13-crown-4 derivative | To be sourced | TBD | To be sourced | To be sourced | TBD | TBD | TBD | TBD | TBD | TBD | The macrocyclic ring conformation and any intramolecular interactions will be examined. |
| Metal complex of an this compound derivative | To be sourced | TBD | To be sourced | To be sourced | TBD | TBD | TBD | TBD | TBD | TBD | The coordination geometry of the metal ion and the conformation of the macrocycle upon complexation will be detailed. |
Note: This table will be populated with specific data upon successful retrieval and analysis of relevant CIF files from the Cambridge Structural Database.
The analysis of these structures will focus on key parameters such as bond lengths, bond angles, and torsional angles, which define the precise conformation of the 13-membered ring. The presence of substituents on the nitrogen atom or the carbon backbone can significantly influence the ring's conformation, leading to different overall shapes and potential binding properties. For instance, the planarity of the amide group in azacyclotridecan-2-one (laurolactam) imposes significant constraints on the ring's flexibility.[8]
The Crystallographic Workflow: From Diffraction to a Refined Structure
The process of determining a crystal structure from a single crystal involves a well-defined workflow, grounded in the principles of X-ray diffraction.
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A Senior Application Scientist's Comparative Guide to HPLC Methods for Assessing the Purity of Azacyclotridecane
Introduction: The Analytical Imperative for Azacyclotridecane Purity
This compound (C₁₂H₂₅N) is a macrocyclic secondary amine, a structural motif of interest in synthetic chemistry and potentially as an intermediate in the development of novel pharmaceutical agents or specialty chemicals.[1][2] As with any high-value chemical, particularly one destined for regulated applications, the rigorous assessment of its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and batch-to-batch consistency. The presence of impurities, whether from starting materials, side-reactions, or degradation, can have significant and often unpredictable consequences.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the purity determination of this compound. We will delve into the underlying principles of various analytical strategies, present comparative data, and provide actionable experimental protocols. Our focus is on explaining the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate analytical system for their specific needs.
The Core Analytical Challenge
The primary analytical hurdle presented by this compound is its chemical structure. As a simple saturated secondary amine, it lacks a native chromophore, rendering it essentially "invisible" to the most common HPLC detector, the Ultraviolet-Visible (UV-Vis) detector.[3] This necessitates either a chemical modification of the molecule (derivatization) or the use of alternative, more universal detection technologies.
Comparative Analysis of Chromatographic Strategies
The two principal chromatographic techniques applicable to a molecule of this nature are High-Performance Liquid Chromatography and Gas Chromatography. The choice between them is not arbitrary and depends on the analyte's properties, the nature of potential impurities, and available instrumentation.
Workflow for Purity Assessment
The overall process, regardless of the specific technique, follows a validated, systematic workflow to ensure data integrity.
Caption: General workflow for chromatographic purity assessment.
Method 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution and robustness.[4] For this compound, its application requires overcoming the detection challenge.
Strategy A: RP-HPLC with Pre-Column Derivatization
This is the most common and often most sensitive approach. The strategy involves reacting the non-UV-active this compound with a reagent that attaches a strongly chromophoric or fluorophoric tag.[3]
-
Causality: By tagging the amine, we make it readily detectable by standard UV or Fluorescence detectors. Fluorescence detection, in particular, offers exceptional sensitivity and selectivity, which is ideal for detecting trace-level impurities. The derivatization reaction must be rapid, quantitative, and produce a single, stable product to ensure the method's accuracy.
-
Common Derivatization Reagents for Secondary Amines:
-
Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives.
-
9-fluorenylmethyl chloroformate (FMOC-Cl): A widely used reagent that provides a strong UV chromophore and fluorophore, suitable for both UV and fluorescence detection.[3]
-
Strategy B: RP-HPLC with Universal Detectors
If derivatization is undesirable (e.g., due to reaction complexity or potential artifacts), universal detectors provide a powerful alternative.
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These detectors work by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting non-volatile analyte particles. Their response is generally independent of the analyte's optical properties, making them ideal for compounds like this compound. The response is proportional to the mass of the analyte, providing a more uniform response for the parent compound and its impurities compared to UV detection.
-
Mass Spectrometry (MS): HPLC coupled with MS is the gold standard for purity analysis and impurity identification.[5][6][7] It provides not only retention time data but also mass-to-charge ratio information, confirming the identity of the main peak and providing critical structural clues for any unknown impurities.
Method 2: Gas Chromatography (GC)
Given its molecular weight (183.33 g/mol ) and likely volatility, Gas Chromatography is a highly viable alternative.[1] In fact, GC-MS data for this compound already exists in public databases.[1]
-
Causality: GC separates compounds based on their boiling points and interaction with the stationary phase. For a molecule like this compound, a standard non-polar or mid-polar capillary column is suitable.[8] The universal Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons and organic molecules. GC-MS is particularly powerful for providing definitive peak identification.[9][10][11]
-
Considerations: While direct injection is possible, the secondary amine group can sometimes lead to peak tailing on certain columns. This can be mitigated by using base-deactivated columns or through derivatization (e.g., silylation) to block the active amine proton, improving peak shape and reproducibility.
Head-to-Head Method Comparison
The optimal method depends on the specific analytical goal and available resources.
Caption: Decision tree for selecting the optimal analytical method.
Quantitative Comparison Table
| Parameter | RP-HPLC with Derivatization | RP-HPLC with CAD/ELSD | GC-FID/MS |
| Primary Separation Principle | Partitioning based on polarity | Partitioning based on polarity | Partitioning based on volatility/boiling point |
| Detection Principle | UV-Vis or Fluorescence | Light scattering or charge aerosol | Flame ionization or Mass Spectrometry |
| Sensitivity | Very High (especially with Fluorescence) | Moderate to High | High |
| Impurity Detection | Excellent for less volatile and polar impurities | Excellent for non-volatile impurities | Excellent for volatile and semi-volatile impurities |
| Sample Preparation | More complex (requires derivatization step) | Simple (dissolve and inject) | Simple (can require derivatization for peak shape) |
| Impurity Identification | Requires MS coupling | Requires MS coupling | Excellent (MS library matching) |
| Instrumentation | Standard HPLC with UV/FLD | HPLC with specialized detector | Standard GC/GC-MS |
| Best Suited For | Trace impurity analysis; routine QC with high sensitivity | General purity assessment without derivatization | Analysis of residual solvents and volatile impurities |
Experimental Protocols & Method Validation
Every analytical method must be validated to ensure it is fit for purpose.[12][13][14] Validation demonstrates specificity, linearity, accuracy, precision, and robustness according to established guidelines such as those from the International Council for Harmonisation (ICH).[7][15]
Protocol 1: RP-HPLC with FMOC-Cl Derivatization and Fluorescence Detection
This method is designed for high-sensitivity quantification and impurity profiling.
-
Instrumentation & Columns:
-
HPLC system with a gradient pump, autosampler, column thermostat, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[3]
-
-
Reagents & Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Borate Buffer (0.1 M, pH 8.5)
-
FMOC-Cl solution (1 mg/mL in Acetonitrile)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Derivatization Procedure:
-
To 100 µL of the sample solution (approx. 0.1 mg/mL in Acetonitrile), add 400 µL of Borate Buffer.
-
Vortex briefly, then add 500 µL of the FMOC-Cl solution.
-
Vortex immediately and let the reaction proceed for 2 minutes at room temperature.
-
The reaction is quenched by the mobile phase upon injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Fluorescence Detector: Excitation: 265 nm, Emission: 315 nm
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: GC-MS for Purity and Volatile Impurity Analysis
This method is ideal for definitive identification and for screening for volatile impurities or residual solvents.
-
Instrumentation & Columns:
-
Gas Chromatograph with a split/splitless injector and a Mass Spectrometric detector.
-
Column: 5% Phenyl-dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
-
Reagents:
-
Dichloromethane or Hexane (GC grade) as sample solvent.
-
Helium (carrier gas).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the chosen solvent to a final concentration of 1 mg/mL. Filter if necessary.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: Hold at 280 °C for 5 min
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 35 - 400 amu
-
-
-
Data Analysis:
-
Identify the main peak by its retention time and mass spectrum.
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
-
Identify impurity peaks by comparing their mass spectra against reference libraries (e.g., NIST).
-
Method Validation Parameters
The chosen method must be validated. The following table summarizes key validation tests and typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities. | Peak for this compound is pure and resolved from other components. |
| Linearity | To demonstrate a proportional response to analyte concentration. | Correlation coefficient (r²) > 0.999.[12] |
| Accuracy | To measure the closeness of test results to the true value. | Recovery of spiked samples typically between 98.0% and 102.0%.[7] |
| Precision (Repeatability & Intermediate) | To show the consistency of results under various conditions. | Relative Standard Deviation (RSD) ≤ 2.0%.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio ≥ 3.[7] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio ≥ 10.[7] |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | System suitability parameters remain within limits despite minor changes (e.g., pH, flow rate). |
Conclusion and Recommendations
Both HPLC and GC offer robust and reliable pathways for assessing the purity of this compound. The optimal choice is dictated by the specific context of the analysis.
-
For routine quality control with a focus on high sensitivity for non-volatile, process-related impurities, RP-HPLC with pre-column derivatization and fluorescence detection is highly recommended. It provides exceptional sensitivity using standard laboratory equipment.
-
For general purity screening, method development, or when derivatization is problematic , RP-HPLC with a universal detector like CAD or MS is the superior choice. HPLC-MS, in particular, offers unparalleled confidence in peak identification.[5][6]
-
For definitive identification and the analysis of volatile impurities or residual solvents , GC-MS is the most powerful and direct technique.[9][11]
Ultimately, a comprehensive purity profile may involve the complementary use of both HPLC (for non-volatile impurities) and GC (for volatile impurities), providing a complete and validated picture of the sample's quality. The protocols and comparative data in this guide serve as a validated starting point for developing a method that ensures the integrity and safety of your product.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67523, this compound. Retrieved from [Link]
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Lantsova, A. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 437–442. Available at: [Link]
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ResearchGate. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) | Request PDF. Retrieved from [Link]
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Ramírez-Sánchez, Í., et al. (2015). Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. Food Analytical Methods, 8, 2103–2111. Available at: [Link]
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Radecka-Paryzek, W., et al. (2017). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 22(9), 1437. Available at: [Link]
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Kim, H. Y., et al. (2005). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 549-556. Available at: [Link]
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DergiPark. (2024). Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13690, Laurolactam. Retrieved from [Link]
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Kim, M. H., et al. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 55, 343-349. Available at: [Link]
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Sun, L., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Analytical Methods, 8(32), 6211-6219. Available at: [Link]
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ResearchGate. (2011). (PDF) Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. Retrieved from [Link]
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Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent.... Retrieved from [Link]
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Iwai, H., & Kono, N. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. Bio-protocol, 13(13), e4772. Available at: [Link]
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
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Dongala, T., & Long, W. J. (2023). Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. Agilent Technologies, Inc. Retrieved from [Link]
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LCGC International. (2024). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. Retrieved from [Link]
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Botoran, O. R., et al. (2010). VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. Lucrări Ştiinţifice, 53. Retrieved from [Link]
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Indian Journal Of Basic And Applied Medical Research. (2023). Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Retrieved from [Link]
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Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]
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de Oliveira, A. M., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Pan-Amazônica de Saúde, 15. Available at: [Link]
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A Researcher's Guide to the Synthesis of Azacyclotridecane: A Comparative Analysis
The synthesis of medium to large-ring nitrogen heterocycles, such as azacyclotridecane, presents a formidable challenge in organic chemistry. These 13-membered rings are intriguing scaffolds in medicinal chemistry and building blocks for complex natural products. However, their construction is often hampered by unfavorable enthalpic and entropic factors, leading to competitive polymerization and other side reactions. This guide provides an in-depth comparative analysis of the primary synthetic strategies employed to construct the this compound framework, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for researchers.
The core challenge in any macrocyclization is to favor the desired intramolecular reaction over the intermolecular alternative. The most common and effective strategy to achieve this is the high-dilution principle . By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule finding its other end is increased relative to it finding another molecule, thus favoring cyclization over polymerization[1][2]. This principle is a cornerstone of nearly all methods described herein.
Core Synthetic Strategies
This guide will compare four principal and mechanistically distinct routes to this compound and its immediate precursor, 13-dodecanolactam.
-
Beckmann Rearrangement: A classic, high-yielding route starting from a readily available cyclic ketone.
-
Ring-Closing Metathesis (RCM): A modern, powerful method using ruthenium catalysts to form a cyclic alkene, which is subsequently reduced.
-
Intramolecular Amide Cyclization: The direct formation of the lactam from a linear amino acid precursor.
-
Intramolecular Aza-Wittig Reaction: An elegant method involving the reaction of an azide with a phosphine and an aldehyde to form a cyclic imine.
// Reactions Cyclododecanone -> Lactam [label=" Beckmann\n Rearrangement ", color="#EA4335"]; LinearDiene -> Lactam [label=" Ring-Closing\n Metathesis (RCM)\n + Reduction ", color="#EA4335"]; AminoAcid -> Lactam [label=" Intramolecular\n Amide Cyclization ", color="#EA4335"]; AzidoAldehyde -> this compound [label=" Intramolecular\n Aza-Wittig\n + Reduction ", color="#EA4335"]; Lactam -> this compound [label=" Reduction\n (e.g., LAH) ", color="#4285F4"];
{rank=same; Cyclododecanone; LinearDiene; AminoAcid; AzidoAldehyde;} {rank=same; Lactam; this compound;} } dot Figure 1. Overview of major synthetic pathways to this compound.
Beckmann Rearrangement of Cyclododecanone Oxime
This is arguably the most established and industrially relevant method for synthesizing 13-dodecanolactam (laurolactam), the direct precursor to this compound. Laurolactam is the monomer for Nylon-12, making this a well-optimized process[3][4].
Causality and Expertise: The strategy's strength lies in its starting material: cyclododecanone, a readily available 12-membered ring[3]. The challenge of forming the macrocycle is thus circumvented by starting with one. The key transformation is a rearrangement, which is an intramolecular process by nature, making it highly efficient and less dependent on high-dilution conditions compared to bimolecular cyclizations. The reaction proceeds by converting the ketone to an oxime, followed by acid-catalyzed rearrangement where the alkyl group anti to the oxime's hydroxyl group migrates to the nitrogen, displacing water[5][6].
Protocol Trustworthiness: This two-step procedure is robust, with both steps typically affording high yields of crystalline, easily purified products[7].
Experimental Protocol: Synthesis of 13-Dodecanolactam[7]
Step 1: Synthesis of Cyclododecanone Oxime
-
In a 100 mL round-bottom flask, dissolve cyclododecanone (1.5 g, 8.23 mmol) in 8 mL of 95% ethanol.
-
Add hydroxylamine hydrochloride (0.6 g, 8.63 mmol) and 25 mL of deionized water.
-
Add 15 mL of a 10% (w/w) aqueous solution of sodium hydroxide.
-
Attach a reflux condenser and heat the solution to reflux (approx. 100 °C) with stirring for 30 minutes.
-
Cool the mixture in an ice bath. The white, crystalline product will precipitate.
-
Collect the solid by vacuum filtration using a Büchner funnel, wash with cold water, and air dry.
-
Typical Yield: ~95%.
Step 2: Beckmann Rearrangement to 13-Dodecanolactam
-
In a 100 mL round-bottom flask, combine cyclododecanone oxime (1.0 g, 5.07 mmol), cyanuric chloride (0.05 g, 0.27 mmol), and anhydrous zinc chloride (0.03 g, 0.22 mmol).
-
Add 25 mL of acetonitrile as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) with stirring for 1 hour.
-
Cool the reaction to room temperature and transfer to a separatory funnel.
-
Add 25 mL of dichloromethane and wash with 25 mL of 1 M HCl, followed by 25 mL of saturated sodium bicarbonate solution, and finally 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be recrystallized from hexanes to yield a white crystalline solid.
-
Typical Yield: ~90%.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has revolutionized macrocycle synthesis due to its high functional group tolerance and the use of well-defined, efficient catalysts like the Grubbs and Hoveyda-Grubbs catalysts[8][9][10]. This route builds the carbon skeleton first and then closes the ring.
Causality and Expertise: The driving force for RCM is the formation of a thermodynamically stable cyclic alkene and the release of a volatile byproduct, ethylene, which shifts the equilibrium toward the product[9]. The choice of catalyst is critical; second-generation catalysts (e.g., Grubbs-II) are generally more active and suitable for sterically demanding or electron-deficient olefins[10]. For azamacrocycles, the nitrogen is typically protected as an amide or carbamate to prevent coordination to the ruthenium catalyst, which can inhibit its activity. The reaction is performed under high-dilution conditions to suppress intermolecular oligomerization[1][11]. The resulting unsaturated lactam can then be reduced to the saturated this compound.
Protocol Trustworthiness: While powerful, RCM can be sensitive to impurities in the substrate and solvent. Careful purification of the diene precursor is essential for achieving high yields and preventing catalyst decomposition.
Experimental Protocol: Synthesis of a 13-Membered Lactam via RCM[12]
(Note: This is a representative protocol for a 13-membered lactam. The specific diene precursor for this compound would be prepared via standard multi-step synthesis, for instance, by acylating 10-undecen-1-amine with an ω-alkenyl acyl chloride).
Step 1: Ring-Closing Metathesis
-
Prepare a stock solution of the linear diene precursor (e.g., N-(but-3-en-1-yl)undec-10-enamide) in dry, degassed dichloromethane (DCM) at a concentration of 0.1 M.
-
In a separate flask equipped with a reflux condenser under a nitrogen atmosphere, add Grubbs' second-generation catalyst (5 mol%) to a larger volume of dry, degassed DCM (to achieve a final substrate concentration of ~0.002 M).
-
Heat the catalyst solution to reflux (approx. 40 °C).
-
Using a syringe pump, add the substrate solution to the refluxing catalyst solution over a period of 12-24 hours. This slow addition is critical for maintaining high-dilution conditions.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure complete conversion.
-
Cool the reaction, and quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture and purify by flash column chromatography on silica gel.
-
Typical Yield: 50-80% for the cyclization step.
Step 2: Reduction of Alkene and Amide
-
The resulting unsaturated lactam can be hydrogenated (e.g., H₂, Pd/C) to the saturated lactam (13-dodecanolactam).
-
Subsequent reduction of the lactam with a strong reducing agent like lithium aluminum hydride (LAH) in THF yields the final this compound.
Intramolecular Amide Cyclization
This is a conceptually straightforward approach where a linear ω-amino acid is induced to form a cyclic amide (lactam).
Causality and Expertise: This method directly mimics peptide bond formation. The primary challenge is the large, floppy nature of the 12-carbon chain precursor, 12-aminododecanoic acid, which makes the intramolecular reaction entropically unfavorable[12][13]. Success hinges on two factors: (1) High-dilution conditions to prevent intermolecular polymerization[14], and (2) Powerful activating agents (e.g., carbodiimides like DCC or EDC, or phosphonium reagents like BOP) to convert the carboxylic acid into a highly reactive intermediate that is rapidly trapped by the distal amine. The choice of activating agent and reaction conditions can significantly impact the yield.
Protocol Trustworthiness: This method can be lower yielding than the Beckmann rearrangement due to the potential for oligomerization, especially if high-dilution techniques are not rigorously applied. However, it offers a direct route from commercially available or synthetically accessible amino acids.
Experimental Protocol: Macrolactamization of 12-Aminododecanoic Acid
(Note: This is a generalized high-dilution protocol, as specific high-yield examples for this exact substrate can be proprietary or scattered in literature.)
-
Set up a three-neck flask with a mechanical stirrer, a reflux condenser, and two syringe pumps. Add a large volume of a high-boiling, non-polar solvent like toluene (to achieve a final concentration of <0.01 M).
-
Heat the toluene to reflux.
-
Prepare two separate solutions in dry THF or DMF:
-
Solution A: 12-aminododecanoic acid (1.0 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.1 equiv).
-
Solution B: A coupling agent such as BOP reagent (1.1 equiv).
-
-
Using the syringe pumps, add both Solution A and Solution B simultaneously and very slowly (e.g., over 10-20 hours) to the refluxing toluene.
-
After the addition is complete, continue refluxing for another 2 hours.
-
Cool the reaction mixture, wash with dilute acid and base to remove unreacted starting materials and byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Typical Yield: Highly variable, often in the 30-60% range.
Intramolecular Aza-Wittig Reaction
The Aza-Wittig reaction is a powerful tool for forming C=N bonds from an azide and a carbonyl compound, mediated by a phosphine[15][16]. In an intramolecular sense, it provides an elegant route to cyclic imines, which can be readily reduced to the corresponding cyclic amines[17][18].
Causality and Expertise: This reaction proceeds via the Staudinger reaction, where the azide reacts with triphenylphosphine to form an iminophosphorane intermediate. This highly nucleophilic intermediate then attacks the intramolecular aldehyde, forming a four-membered oxazaphosphetane ring, which collapses to give the cyclic imine and triphenylphosphine oxide[15]. The reaction is often high-yielding and driven by the formation of the very stable P=O bond. It is conducted under neutral, non-acidic conditions, which can be advantageous for sensitive substrates.
Protocol Trustworthiness: The main challenge of this route lies in the synthesis of the bifunctional linear precursor (e.g., 12-azidododecanal). Furthermore, the removal of the stoichiometric triphenylphosphine oxide byproduct can sometimes be difficult, although modern catalytic versions are being developed[17][19].
Experimental Protocol: this compound via Intramolecular Aza-Wittig
(Note: This is a representative protocol based on the general principles of the intramolecular Aza-Wittig reaction.)
Step 1: Intramolecular Aza-Wittig Cyclization
-
Dissolve the linear precursor, 12-azidododecanal (1.0 equiv), in a dry, high-boiling solvent like toluene (final concentration ~0.01 M for high dilution).
-
Prepare a solution of triphenylphosphine (1.1 equiv) in a small amount of toluene.
-
Heat the 12-azidododecanal solution to 110 °C.
-
Slowly add the triphenylphosphine solution via syringe pump over 8-12 hours. Nitrogen evolution will be observed as the Staudinger reaction proceeds.
-
After the addition is complete, maintain the temperature for an additional 2-4 hours to drive the cyclization.
-
Cool the reaction and concentrate under reduced pressure. The crude product will contain the cyclic imine and triphenylphosphine oxide.
-
Typical Yield: 70-90% for the cyclization step.
Step 2: Reduction of the Cyclic Imine
-
Dissolve the crude product from Step 1 in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully with water, and then add dilute HCl to hydrolyze any remaining borohydride.
-
Make the solution basic with NaOH and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to separate this compound from triphenylphosphine oxide.
Quantitative Comparison of Synthetic Routes
| Feature | Beckmann Rearrangement | Ring-Closing Metathesis (RCM) | Intramolecular Amide Cyclization | Intramolecular Aza-Wittig |
| Target | 13-Dodecanolactam | Unsaturated Lactam | 13-Dodecanolactam | Cyclic Imine |
| Overall Yield | Excellent (~85% over 2 steps)[7] | Good (50-80% for RCM step)[20] | Moderate (30-60%) | Good (70-90% for cyclization) |
| Key Reagents | NH₂OH·HCl, Cyanuric Chloride, ZnCl₂ | Grubbs/Hoveyda Catalyst (Ru-based) | Coupling Agents (BOP, DCC, etc.) | PPh₃, NaBH₄ |
| Starting Material | Cyclododecanone (Readily available)[3] | Custom linear diene (Multi-step synthesis) | 12-Aminododecanoic acid | Custom azido-aldehyde |
| Key Conditions | Reflux | High Dilution, Reflux, Inert Atmosphere | High Dilution, Reflux | High Dilution, High Temp. |
| Atom Economy | Good (Rearrangement) | Poor (Ethylene byproduct, ligands) | Moderate (Coupling agent byproducts) | Poor (PPh₃O byproduct) |
| Scalability | Excellent (Industrial process) | Moderate (Catalyst cost) | Fair (High dilution volumes) | Fair (Stoichiometric PPh₃) |
| Pros | High yield, scalable, available starting material | High functional group tolerance | Conceptually simple | Mild, neutral conditions |
| Cons | Limited to lactam synthesis | Catalyst cost/sensitivity, multi-step precursor | Often low-yielding, oligomerization | Multi-step precursor, PPh₃O removal |
Conclusion and Recommendations
For the large-scale, cost-effective synthesis of 13-dodecanolactam and, by extension, This compound , the Beckmann Rearrangement is unequivocally the superior method. Its reliance on a commercially available starting material, high and reliable yields, and proven industrial scalability make it the gold standard[4][7].
For laboratory-scale synthesis, particularly when aiming to introduce diversity or functionality into the macrocyclic backbone, Ring-Closing Metathesis offers unparalleled flexibility. While the precursor synthesis is longer, the power of RCM to tolerate a wide array of functional groups makes it the method of choice for creating complex analogues[9][11].
The Intramolecular Aza-Wittig Reaction serves as an excellent alternative, especially when the required azido-aldehyde precursor is accessible. It often provides high yields under neutral conditions, avoiding the strong acids or bases that might be incompatible with sensitive substrates[16][18].
Finally, Intramolecular Amide Cyclization remains a viable, albeit often less efficient, option. It is most useful when the corresponding ω-amino acid is readily available and other methods have failed, but it requires careful optimization of high-dilution conditions to be successful.
The choice of synthetic route ultimately depends on the specific goals of the researcher: scale, cost, desired purity, and the need for functional group tolerance. For bulk production, the classic Beckmann rearrangement prevails, while for intricate molecular design and discovery, modern catalytic methods like RCM provide the most versatile toolkit.
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Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]
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Zhang, H., et al. (2017). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. ACS Nano, 11(5), 5326–5333. [Link]
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Zhang, H., et al. (2017). On-Surface Pseudo-High Dilution Synthesis of Macrocycles: Principle and Mechanism. arXiv preprint arXiv:1703.10018. [Link]
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Clevaforce. (2022). Synthesis of Macrocyclic Molecules (Macrocycles). YouTube. [Link]
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Wikipedia. (n.d.). High dilution principle. ZambiaWiki. [Link]
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Ibrahim, H., & Togni, A. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. NIH Public Access. [Link]
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ResearchGate. (2021). Beckmann-rearrangement of cyclododecanone oxime to ω-laurolactam in the gas phase. ResearchGate. [Link]
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Booker-Milburn, K., et al. (2021). Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines. Angewandte Chemie. [Link]
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Wikipedia. (n.d.). Cyclododecanone. Wikipedia. [Link]
-
Padwa, A. (2002). Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Metathesis. Figshare. [Link]
-
O'Brien, C. J., et al. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Reddy, J. S., et al. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry. [Link]
-
University of Delaware. (n.d.). The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. University of Delaware Laboratory Manual. [Link]
-
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A Comparative Guide to the Structural Validation of a Novel Azacyclotridecane Derivative
Introduction: The Imperative of Unambiguous Structural Validation
Azacyclotridecanes, a class of 13-membered macrocyclic compounds containing a nitrogen atom, represent a compelling scaffold in medicinal chemistry and materials science. Their inherent structural complexity and conformational flexibility, however, present significant analytical challenges. For researchers and drug development professionals, the unambiguous determination of a novel derivative's molecular structure is not merely a procedural step but the foundational pillar upon which all subsequent research—be it pharmacological, toxicological, or material—is built. An erroneously assigned structure can lead to the misinterpretation of biological data, wasted resources, and irreproducible results.
This guide provides a comprehensive, technically grounded comparison of the essential analytical techniques required to validate the structure of a novel azacyclotridecane derivative. We will move beyond a simple listing of methods to explain the causality behind experimental choices, emphasizing an integrated, multi-technique approach. This ensures a self-validating system where orthogonal methods—those based on different physicochemical principles—are used to build a cohesive and irrefutable structural assignment.[1]
The Validation Workflow: An Integrated Strategy
A robust structural elucidation strategy does not rely on a single "magic bullet" technique. Instead, it is a logical, stepwise process where each experiment provides a crucial piece of the puzzle. Data from each step informs the next, progressively building confidence and resolving ambiguities.
Caption: Integrated workflow for novel compound structural validation.
The Primary Analytical Toolkit: A Triad of Techniques
The core of any structural validation rests on a triad of powerful spectroscopic and diffraction techniques: Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography.
Mass Spectrometry (MS): The First Question - "What is its Formula?"
Before determining connectivity, one must know the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[2][3][4]
-
Expertise & Causality: Unlike nominal mass spectrometry, HRMS measures the mass of a molecule with extremely high accuracy (typically <5 ppm).[3] This precision is critical because it allows for the differentiation between elemental compositions that have the same nominal mass. For instance, C₁₂H₂₄N₂O and C₁₃H₂₈N₂ would have the same nominal mass but distinct exact masses that are easily resolved by HRMS. This technique is the first gate in validation; an incorrect molecular formula will invalidate all subsequent structural hypotheses.
-
Trustworthiness: The self-validating nature of HRMS comes from its isotopic pattern analysis. The relative abundances of the M+1, M+2, etc., peaks, which arise from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, must match the theoretical pattern for a proposed formula.[3] Furthermore, macrocyclic compounds can be resistant to fragmentation by standard techniques like Collision-Induced Dissociation (CID).[5][6][7] Advanced fragmentation methods like Charge-Transfer Dissociation (CTD) may be necessary to gain initial structural insights by cleaving covalent bonds within the macrocycle core.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the most powerful and indispensable technique for elucidating the detailed molecular framework of a compound in solution.[8][9] A suite of 1D and 2D experiments is required to piece together the atomic connectivity.
-
¹H and ¹³C NMR: These 1D experiments provide the initial census of hydrogen and carbon environments in the molecule. The chemical shift, integration (for ¹H), and multiplicity reveal the electronic environment and number of neighboring nuclei.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups, which is often ambiguous in a standard ¹³C spectrum.
-
²D COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[8] It allows for the tracing of "spin systems"—unbroken chains of coupled protons—which form the building blocks of the molecule.
-
²D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom it is attached to (a one-bond correlation). It is the primary method for definitively assigning which protons are bonded to which carbons.
-
²D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assembling the final structure. HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[8][10][11] By observing these long-range correlations, one can connect the individual spin systems identified in the COSY experiment, bridging non-protonated (quaternary) carbons and heteroatoms to complete the molecular skeleton.
Caption: Principle of the HMBC experiment showing long-range correlations.
Single-Crystal X-ray Diffraction: The Final, Unambiguous Proof
While NMR provides a robust model of the molecular structure, X-ray crystallography provides the ultimate, unambiguous confirmation of connectivity, configuration, and conformation in the solid state.[12][13]
-
Expertise & Causality: This technique works by diffracting X-rays off the electron clouds of an ordered, single crystal.[14] The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map of the molecule, revealing atomic positions with high precision.[15] For chiral molecules, anomalous dispersion techniques can determine the absolute configuration, a critical piece of information that is difficult to obtain by NMR alone.[16][17][18]
-
Trustworthiness: A successfully solved crystal structure is considered the "gold standard" for structural proof.[12] However, its primary limitation is the requirement for high-quality, single crystals, which can be challenging and time-consuming to grow.[14][19] A poor-quality crystal will lead to a poor-quality, unpublishable result.[19]
Comparative Analysis of Core Validation Techniques
For a drug development professional, choosing the right experiments involves balancing the information gained against factors like time, cost, and sample requirements.
| Technique | Information Provided | Strengths | Limitations |
| HRMS | Elemental Composition, Molecular Formula | High accuracy (<5 ppm), high sensitivity, confirms isotopic pattern.[3][4] | Provides no connectivity information, cannot distinguish isomers.[2] |
| NMR Suite | Atomic Connectivity, Stereochemistry (relative), Solution Conformation | Provides a complete picture of the molecular skeleton in solution.[8][9] | Can be complex to interpret, absolute stereochemistry is not directly determined. |
| X-ray | 3D Structure, Absolute Stereochemistry, Solid-State Conformation | Unambiguous and definitive proof of structure and chirality.[12] | Requires high-quality single crystals, which can be difficult to obtain.[19] |
Detailed Experimental Protocols
Scientific integrity demands reproducible methods. The following are condensed, best-practice protocols for the key experiments described.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL. Perform serial dilutions to ~1-10 µg/mL. Add 0.1% formic acid to promote protonation for positive ion mode.
-
Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for highest mass accuracy.[20]
-
Calibration: Calibrate the instrument immediately prior to the run using a known calibration mixture to ensure mass accuracy.
-
Analysis: Infuse the sample directly or via LC inlet. Acquire data in positive and/or negative ion mode.
-
Data Processing: Determine the monoisotopic mass of the parent ion. Use the instrument's software to calculate the elemental composition that fits the observed mass within a ±5 ppm tolerance.[1] Validate the proposed formula by comparing the experimental isotopic distribution with the theoretical pattern.
Protocol 2: 2D NMR Data Acquisition and Processing
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra. Optimize spectral width and acquisition time.
-
2D Spectra Acquisition:
-
gCOSY: Use standard parameters. Ensure sufficient resolution in both dimensions.
-
HSQC: Use a phase-sensitive gradient-selected sequence. Optimize the ¹JCH coupling constant (typically ~145 Hz).
-
HMBC: Use a gradient-selected magnitude-mode sequence. Optimize the long-range coupling constant (ⁿJCH) to 8-10 Hz to observe 2- and 3-bond correlations.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell for phase-sensitive spectra like HSQC, sine-squared for magnitude-mode spectra like HMBC).[21]
-
Perform Fourier transformation.
-
Phase correct the spectra meticulously in both dimensions (for phase-sensitive data).[21]
-
Apply baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: The goal is to grow a single, defect-free crystal (0.1-0.3 mm).[15] This is the most critical and often challenging step.[19] Common methods include:
-
Slow Evaporation: Dissolve the compound in a solvent and allow the solvent to evaporate slowly over days or weeks.[14]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and inducing crystallization.[22]
-
-
Crystal Selection & Mounting: Examine crystals under a polarizing microscope to select a single, non-twinned crystal with sharp edges.[19] Mount the selected crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. A modern instrument with a Mo or Cu X-ray source is used. The crystal is cooled (typically to 100 K) and rotated in the X-ray beam while thousands of diffraction intensities are collected.
-
Structure Solution and Refinement: The collected data are processed to solve the "phase problem" and generate an initial structural model.[15] This model is then refined against the experimental data until the calculated and observed diffraction patterns match closely. The final model provides the precise 3D coordinates of every atom. For chiral compounds, the Flack parameter is calculated to confirm the absolute configuration.[12]
Conclusion: A Commitment to Rigor
Validating the structure of a novel this compound derivative is a multi-faceted process that demands rigor, expertise, and the strategic application of orthogonal analytical techniques. Relying on a single piece of data is insufficient. True confidence is achieved when HRMS provides the correct molecular formula, a full suite of 2D NMR experiments yields a consistent and unambiguous connectivity map, and, ideally, an X-ray crystal structure provides the ultimate confirmation. By following this integrated and self-validating workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for future discovery.
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Azacyclotridecane vs. Cyclotridecanone: A Comparative Analysis for the Modern Researcher
In the landscape of macrocyclic chemistry, the subtle exchange of a single atom within a large ring system can profoundly alter its physicochemical properties, reactivity, and ultimate application. This guide provides an in-depth comparative analysis of two structurally related thirteen-membered macrocycles: azacyclotridecane and cyclotridecanone. While both share a C12 hydrocarbon backbone, the presence of a secondary amine (-NH-) in this compound versus a ketone (C=O) in cyclotridecanone establishes a fundamental dichotomy in their chemical behavior. This analysis is designed for researchers, scientists, and drug development professionals to inform the strategic selection of these scaffolds in synthetic and medicinal chemistry endeavors.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The core difference between this compound and cyclotridecanone is the functional group integrated into the macrocyclic ring. This compound, a cyclic secondary amine, features a nucleophilic nitrogen atom with a lone pair of electrons and a hydrogen atom available for donation. In contrast, cyclotridecanone possesses an electrophilic carbonyl carbon and a polarizable pi system. These distinctions give rise to disparate physical properties, as summarized below.
| Property | This compound | Cyclotridecanone | Rationale for Difference |
| Molecular Formula | C₁₂H₂₅N[1] | C₁₃H₂₄O[2] | Presence of a nitrogen atom in this compound versus an additional carbon and an oxygen atom in cyclotridecanone. |
| Molecular Weight | 183.33 g/mol [1] | 196.33 g/mol [2] | The heavier carbonyl group (C=O) compared to the imino group (-NH-). |
| Melting Point | Not well-defined; often an oil | 30-32 °C[3] | The planar, polar ketone group in cyclotridecanone allows for more ordered packing in the solid state compared to the more flexible amine. |
| Boiling Point | Not well-defined | 146 °C at 11 mm Hg[3][4] | The higher molecular weight and strong dipole-dipole interactions of the ketone lead to a significantly higher boiling point. |
| Solubility | Soluble in organic solvents | Soluble in alcohol and oils; insoluble in water[3] | Both are largely nonpolar due to the long hydrocarbon chain, but the amine's ability to hydrogen bond may slightly increase its polarity. |
| Hydrogen Bonding | Donor & Acceptor | Acceptor only[2] | The N-H group in this compound can both donate and accept hydrogen bonds, while the C=O group of cyclotridecanone can only accept them. |
| Polar Surface Area | 12.0 Ų[1] | 17.1 Ų[2] | The carbonyl group is more polar than the secondary amine group, resulting in a larger polar surface area. |
The Duality of Reactivity: Nucleophile vs. Electrophile
The synthetic utility of these macrocycles is dictated by the reactivity of their respective functional groups. This compound acts as a potent nucleophile and a base, while cyclotridecanone is primarily an electrophile at the carbonyl carbon.
This compound: The Nucleophilic Nitrogen
The lone pair of electrons on the nitrogen atom makes this compound a strong nucleophile, readily participating in reactions such as:
-
N-Alkylation and N-Arylation: It can be functionalized with various alkyl or aryl groups to generate tertiary amines, a common strategy in medicinal chemistry to modulate pharmacological properties.
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. This transformation is crucial for creating more complex molecular architectures.
-
Reductive Amination: While it is the product of reductive amination of a ketone, it can also be used as the amine component in reactions with other aldehydes or ketones.
The synthesis of this compound itself often starts from its lactam precursor, azacyclotridecan-2-one (laurolactam), which is reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5]
Cyclotridecanone: The Electrophilic Carbonyl
The carbonyl group in cyclotridecanone is a hub of reactivity, susceptible to a wide range of nucleophilic additions and redox transformations:
-
Reduction: It can be easily reduced to the corresponding alcohol, cyclotridecanol, using agents like sodium borohydride (NaBH₄).
-
Oxidation (Baeyer-Villiger): A hallmark reaction of cyclic ketones is the Baeyer-Villiger oxidation, which converts cyclotridecanone into a 14-membered lactone (oxacyclotetradecan-2-one).[6][7][8] This ring-expansion reaction is a powerful tool for accessing larger macrocyclic scaffolds.[6][7][8]
-
Nucleophilic Addition: The carbonyl carbon is an excellent electrophile for organometallic reagents (e.g., Grignard, organolithium) and other nucleophiles, leading to the formation of tertiary alcohols.
-
Wittig Reaction: Conversion of the carbonyl to a C=C double bond provides a route to functionalized cyclic olefins.
The following diagram illustrates the divergent reactive pathways of these two macrocycles.
Caption: Divergent Reactivity of this compound and Cyclotridecanone.
Spectroscopic Differentiation
Distinguishing between these two compounds in a laboratory setting is straightforward using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Cyclotridecanone will exhibit a strong, sharp absorption band characteristic of a C=O stretch, typically around 1700-1725 cm⁻¹. This compound will lack this peak but will show a moderate N-H stretching band around 3300-3500 cm⁻¹.
-
¹H NMR Spectroscopy: The N-H proton of this compound will appear as a broad singlet that can be exchanged with D₂O. The protons on the carbons alpha to the nitrogen (α-CH₂) will typically be shifted downfield to around 2.5-2.8 ppm. For cyclotridecanone, the α-CH₂ protons are deshielded by the carbonyl group and appear as a triplet around 2.2-2.4 ppm.
-
¹³C NMR Spectroscopy: The most telling signal is the carbonyl carbon of cyclotridecanone, which will appear significantly downfield, often >200 ppm. The carbons alpha to the nitrogen in this compound will appear around 40-50 ppm.
Applications in Research and Development
The distinct properties of these macrocycles lend them to different applications.
Cyclotridecanone is a key intermediate in the fragrance industry, serving as a precursor to synthetic musks like Exaltone® (cyclopentadecanone), which can be synthesized via ring expansion of cyclododecanone followed by further steps. Its rigid, yet flexible, macrocyclic structure has also made it a subject of academic interest in conformational analysis.[3]
This compound and other macrocyclic amines are valuable scaffolds in medicinal chemistry and drug discovery. The nitrogen atom provides a convenient handle for derivatization, allowing for the creation of libraries of compounds for biological screening.[9][10] Macrocyclic structures can confer desirable pharmacological properties, such as improved binding affinity, metabolic stability, and cell permeability.
Experimental Protocol: Comparative Reactivity via Baeyer-Villiger Oxidation
This protocol outlines a comparative experiment to demonstrate the distinct reactivity of the ketone in cyclotridecanone versus the inertness of the amine in this compound under oxidative conditions.
Objective: To selectively oxidize cyclotridecanone to its corresponding lactone using meta-chloroperoxybenzoic acid (m-CPBA) while demonstrating the stability of this compound under the same conditions.
Materials:
-
Cyclotridecanone (97%)[11]
-
This compound
-
m-CPBA (~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Hexanes solvent system for TLC
Experimental Workflow Diagram
Caption: Workflow for the Comparative Baeyer-Villiger Oxidation Experiment.
Procedure:
-
Reaction Setup: Prepare two separate round-bottom flasks. In Flask A, dissolve cyclotridecanone (1.0 mmol) in 10 mL of anhydrous DCM. In Flask B, dissolve this compound (1.0 mmol) in 10 mL of anhydrous DCM.
-
Reagent Addition: To each flask, add m-CPBA (1.2 mmol) portion-wise at room temperature while stirring.
-
Reaction Monitoring: Monitor the progress of both reactions using TLC (e.g., 20% ethyl acetate in hexanes). The reaction in Flask A should show the consumption of the starting material and the appearance of a new, more polar spot (the lactone). The reaction in Flask B is expected to show no significant change in the starting material spot.
-
Workup (for both flasks): After 4 hours (or upon completion as indicated by TLC for Flask A), quench the reactions by adding 15 mL of saturated Na₂SO₃ solution to destroy excess peroxide. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.
-
Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products from both flasks by ¹H NMR and ¹³C NMR to confirm the formation of oxacyclotetradecan-2-one in Flask A and the recovery of unreacted this compound in Flask B.
Expected Outcome: This experiment will provide direct, hands-on evidence of the selective reactivity of the ketone functional group in the Baeyer-Villiger oxidation, a foundational reaction in synthetic organic chemistry.[7][8][12]
Conclusion
This compound and cyclotridecanone, while similar in size, are fundamentally different chemical entities. The former is a nucleophilic building block ideal for constructing complex amine-containing molecules, particularly relevant in medicinal chemistry. The latter is an electrophilic scaffold whose reactivity at the carbonyl group, especially via the Baeyer-Villiger oxidation, provides a gateway to larger, oxygen-containing macrocycles often used in materials and fragrance science. A thorough understanding of their distinct reactivity profiles is paramount for the rational design and successful execution of synthetic strategies involving these valuable macrocyclic platforms.
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Royal Society of Chemistry (2023). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. RSC Publishing. Retrieved from [Link].
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Lermer, L. (1987). Synthesis and reactivity of macrocyclic lactams and dynamic nmr studies of macrocyclic amines and a macrocyclic ketone. UBC Library Open Collections. Retrieved from [Link].
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A Comparative Guide to the Biological Efficacy of Azacyclotridecane Analogs in Antimicrobial Assays
In the ever-pressing search for novel antimicrobial agents to combat the rise of resistant pathogens, macrocyclic compounds, and specifically azamacrocycles, have emerged as a promising class of molecules. Their unique structural scaffolds offer a versatile platform for synthetic modification, allowing for the fine-tuning of their biological activity. This guide provides a comprehensive overview of the antimicrobial potential of azacyclotridecane analogs, a class of 13-membered nitrogen-containing macrocycles. While direct comparative data on a wide range of this compound analogs remains an area of active research, this document synthesizes established principles from related azamacrocycles to provide a predictive framework for their efficacy. Furthermore, we present detailed, field-proven protocols for the synthesis and antimicrobial evaluation of novel this compound derivatives, empowering researchers to explore this promising chemical space.
The Rationale: Azamacrocycles as Antimicrobial Scaffolds
Azamacrocycles, such as the well-studied cyclam and cyclen derivatives, have demonstrated notable antibacterial and antifungal properties[1]. Their mechanism of action is often attributed to their ability to interact with and disrupt microbial cell membranes. The cyclic structure provides a rigid backbone, while substitutions on the nitrogen atoms allow for the introduction of various functional groups that can modulate the compound's lipophilicity, charge, and steric properties. These factors are critical in determining the potency and spectrum of antimicrobial activity.
The structure-activity relationships (SAR) gleaned from these related compounds suggest that key modifications influencing antimicrobial efficacy include:
-
N-Alkylation and Arylation: The introduction of alkyl or aryl groups on the macrocyclic nitrogens can enhance the compound's ability to permeate the lipid-rich bacterial cell wall.
-
Hydrophobicity: A balance of hydrophilic and hydrophobic moieties is often crucial for activity. Increased hydrophobicity can improve membrane interaction, but excessive lipophilicity may reduce solubility and bioavailability.
-
Cationic Charge: The presence of positively charged groups can facilitate electrostatic interactions with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.
Based on these principles, it is hypothesized that N-substituted this compound analogs hold significant potential as antimicrobial agents. The 13-membered ring offers a distinct conformational flexibility compared to smaller or larger macrocycles, which could lead to novel interactions with microbial targets.
Comparative Efficacy of this compound Analogs: A Predictive Framework
In the absence of extensive published data on a wide array of this compound analogs, we can extrapolate from the broader class of azamacrocycles to predict the antimicrobial performance of hypothetical derivatives. The following table outlines a predictive comparison based on structure-activity relationships.
| This compound Analog | Hypothesized Key Structural Feature | Predicted Antimicrobial Activity Spectrum | Predicted Potency (Relative MIC) | Rationale based on SAR of other Azamacrocycles |
| Analog A: N-dodecyl-azacyclotridecane | Long, lipophilic alkyl chain | Gram-positive bacteria | Low to Moderate | The long alkyl chain is expected to intercalate into and disrupt the bacterial cell membrane, a mechanism effective against Gram-positive organisms. |
| Analog B: N,N'-bis(4-trifluoromethylbenzyl)-azacyclotridecane | Bulky, electron-withdrawing aromatic substituents | Broad-spectrum (Gram-positive and Gram-negative) | Moderate to High | The trifluoromethylbenzyl groups can enhance membrane disruption and potentially inhibit intracellular targets. Similar substitutions on cyclam have shown broad-spectrum activity[1]. |
| Analog C: N-(3-aminopropyl)-azacyclotridecane | Primary amine providing a positive charge at physiological pH | Gram-negative bacteria | Moderate | The cationic nature would facilitate interaction with the lipopolysaccharide (LPS) layer of Gram-negative bacteria, potentially increasing membrane permeability. |
| Analog D: Azacyclotridecan-N-yl-acetic acid | Carboxylic acid group (anionic at physiological pH) | Likely low or no activity | High | The negative charge would likely be repelled by the negatively charged bacterial cell surface, hindering interaction and entry. |
Experimental Protocols
Synthesis of a Representative N-Substituted this compound Analog
This protocol describes a general method for the N-alkylation of this compound, a foundational step in creating a library of analogs for screening.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of N-alkyl-azacyclotridecane analogs.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Addition of Base: Add potassium carbonate (K₂CO₃, 3 equivalents) to the solution. This will act as a base to deprotonate the secondary amine of the macrocycle.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., dodecyl bromide for Analog A; 1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 80°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted this compound analog.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing
The following protocols are standard methods for determining the antimicrobial efficacy of newly synthesized compounds.
Diagram of the Antimicrobial Assay Workflow:
Caption: Workflow for determining MIC and MBC of antimicrobial compounds.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
B. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Colony Counting: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Conclusion and Future Directions
While the field of this compound analogs as antimicrobial agents is still in its nascent stages, the foundational knowledge from related azamacrocycles provides a strong rationale for their investigation. The synthetic and screening protocols detailed in this guide offer a robust framework for researchers to synthesize and evaluate novel derivatives. Future studies should focus on building a comprehensive library of N-substituted this compound analogs to establish clear structure-activity relationships. Elucidating their precise mechanism of action, whether it be through membrane disruption, enzyme inhibition, or another pathway, will be crucial for the rational design of more potent and selective antimicrobial agents. The exploration of this chemical space may yet yield the next generation of therapeutics to address the growing challenge of antimicrobial resistance.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Azacyclotridecane
As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemicals throughout their lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of azacyclotridecane, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory requirements, designed to provide a clear and self-validating system for your laboratory's chemical waste management program.
Hazard Identification and Essential Safety Profile
Before any handling or disposal, a thorough understanding of the substance's hazards is paramount. This compound (CAS No. 295-03-4) is a cyclic amine that, while not classified under the most severe hazard categories, presents tangible risks that dictate its handling and disposal pathway.[1][2]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These irritant properties are the primary drivers for the subsequent handling and disposal protocols. The causality is clear: because the chemical can cause harm upon contact or inhalation, all procedures must be designed to eliminate these exposure routes. This dictates the use of specific personal protective equipment (PPE) and engineering controls.
Table 1: this compound Safety and Classification Summary
| Property | Value / Classification | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₅N | PubChem[1] |
| CAS Number | 295-03-4 | PubChem[1] |
| GHS Hazard Codes | H315, H319, H335 | PubChem[1] |
| Hazard Pictogram | GHS07 (Exclamation Mark) | PubChem[1] |
| Signal Word | Warning | PubChem[1] |
| Primary Hazards | Skin, Eye, and Respiratory Irritant | PubChem[1] |
Pre-Disposal Waste Management: Segregation and Storage
Proper disposal begins the moment a material is designated as waste. The following steps are critical for maintaining a safe and compliant laboratory environment.
Step 2.1: Waste Segregation
The first and most crucial step is the strict segregation of this compound waste.[3] Amines, as a chemical class, can react hazardously with incompatible materials.
-
Action: Collect waste this compound, including any contaminated materials (e.g., pipette tips, wipes), in a dedicated waste container.
-
Causality: Keeping amine waste separate from other chemical wastes, particularly acids and strong oxidizing agents, prevents potentially violent exothermic reactions and ensures proper handling by disposal professionals.[3][4]
Step 2.2: Container Selection and Integrity
The choice of container is a key engineering control to prevent leaks and environmental release.
-
Action: Use a container made of a material chemically compatible with amines, such as high-density polyethylene (HDPE) or glass. The container must be in good condition, free from cracks or defects, and have a tightly sealing screw cap.[5]
-
Causality: Using a compatible and robust container prevents chemical degradation of the container and fugitive emissions of vapors, which could cause respiratory irritation.[4] The container must remain closed at all times except when actively adding waste.[5]
Step 2.3: Mandatory Labeling
Clear and accurate labeling is a non-negotiable regulatory requirement.
-
Action: Label the waste container clearly with the words "HAZARDOUS WASTE ".[5] The label must also include the full chemical name, "this compound," and a list of all constituents and their approximate percentages.[5] Affix the appropriate GHS hazard pictogram (GHS07).
-
Causality: Proper labeling ensures that anyone handling the container is immediately aware of its contents and the associated hazards. This is essential for safe storage, transport, and final disposal, and is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[5][6]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be handled by a licensed hazardous waste management service. It is not permissible to dispose of this chemical via standard trash or sanitary sewer systems.
Step 3.1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste container, don the following PPE:
-
Nitrile Gloves: To protect against skin irritation.[4]
-
Safety Goggles with Side Shields: To protect against splashes causing serious eye irritation.[4]
-
Lab Coat: To protect clothing and skin.[3]
Step 3.2: Waste Accumulation and Storage
-
Location: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be a cool, well-ventilated space away from direct sunlight and heat sources.[3]
-
Compatibility: Ensure the container is stored with compatible waste streams and segregated from acids and oxidizers.[3]
Step 3.3: Arrange for Professional Disposal
-
Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3][7] Follow their specific procedures for waste consolidation and handover.
-
Causality: Incineration is often the preferred method for disposing of organic chemical waste like amines.[7] Professional disposal services are equipped to handle these materials in a way that is safe, environmentally sound, and compliant with all federal, state, and local regulations.[7]
Step 3.4: Maintain Meticulous Records
-
Action: Keep detailed records of the waste generated, including the chemical name, quantity, and date of disposal.[3][4]
-
Causality: Regulatory compliance often requires a manifest system that tracks hazardous waste from its point of generation to its final disposal ("cradle to grave").[8]
Prohibited Disposal Methods: A Critical Warning
To ensure safety and compliance, it is equally important to know what not to do.
-
DO NOT Dispose Down the Drain: Amines can be harmful to aquatic life and ecosystems.[3] Furthermore, the EPA expressly prohibits the "sewering" of hazardous waste.[9]
-
DO NOT Dispose in Regular Trash: As a designated hazardous substance (irritant), this compound cannot be disposed of in the municipal solid waste stream.[10] This poses a risk to sanitation workers and the environment.
This compound Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart illustrating the required steps from waste generation to final compliant disposal.
Emergency Procedures: Spill Management
In the event of an accidental spill, preparedness is key.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Before cleanup, don appropriate PPE, including a respirator if vapor concentrations are high.
-
Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[7]
-
Collect: Carefully scoop the absorbed material into your designated this compound hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[8]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your organization, building trust in your operational excellence beyond the product itself.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Azacyclotridecane
Abstract: This guide provides a comprehensive operational framework for the safe handling of Azacyclotridecane, a macrocyclic amine. Grounded in established chemical safety principles, this document outlines the essential personal protective equipment (PPE), procedural workflows for its use, and emergency and disposal protocols. Designed for researchers, scientists, and drug development professionals, the following information is structured to ensure the highest standards of laboratory safety and experimental integrity. The causality behind each recommendation is explained to build a deep, trustworthy understanding of the required safety measures.
Hazard Analysis and Risk Mitigation
This compound (C₁₂H₂₅N) is a macrocyclic amine that, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, presents several primary hazards.[1] Understanding these hazards is the foundational step in establishing a robust safety protocol. The identified risks are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation, with the potential for significant damage if contact occurs.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Given these irritant properties, all handling procedures must be designed to prevent direct contact with the skin and eyes and to avoid the inhalation of any aerosols, vapors, or dusts. The following PPE recommendations are based on a risk assessment of these specific hazards.
Personal Protective Equipment (PPE) Matrix
The selection of appropriate PPE is contingent on the specific procedure being performed. The following table provides a clear, at-a-glance guide to the minimum required PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Safety glasses with side shields | Nitrile or Neoprene gloves | Fully-buttoned laboratory coat | Recommended, especially if not in a ventilated enclosure. Use a NIOSH-approved respirator with an organic vapor cartridge.[2] |
| Solution Preparation/Dilution | Chemical splash goggles | Nitrile or Neoprene gloves | Fully-buttoned laboratory coat | Recommended if not performed in a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.[2] |
| Reaction Setup/Workup | Chemical splash goggles and a face shield | Nitrile or Neoprene gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Required if outside of a certified chemical fume hood.[3] |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant, disposable coveralls[4] | Required. A full-face air-purifying respirator or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size.[4] |
Detailed PPE Protocols
Eye and Face Protection
Due to the serious eye irritation hazard (H319), stringent eye protection is mandatory.[1]
-
Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work with this compound.
-
Splash Hazards: When preparing solutions or performing reactions where splashing is a possibility, chemical splash goggles are required.[5] For larger volumes or more vigorous reactions, a face shield should be worn in addition to goggles to protect the entire face.[5][6]
Hand Protection
To mitigate the risk of skin irritation (H315), appropriate chemical-resistant gloves are essential.[1][7]
-
Glove Selection: Nitrile or neoprene gloves are recommended for handling this compound and other amines.[6][8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Inspection and Use: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears. Promptly remove and replace any gloves that are contaminated. Do not reuse disposable gloves.[6] For extended operations, consider double-gloving.
Body Protection
Protective clothing must be worn to prevent skin contact.
-
Laboratory Coat: A clean, fully-buttoned laboratory coat is the minimum requirement.[6]
-
Aprons and Coveralls: For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[5] During spill cleanup, disposable coveralls are recommended to prevent widespread contamination of personal clothing.[4][9]
Respiratory Protection
Given that this compound may cause respiratory irritation (H335), engineering controls are the first line of defense.[1][2]
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize the risk of inhalation.
-
Respirator Use: If work must be conducted outside of a fume hood, or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] All personnel requiring the use of a respirator must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in compliance with OSHA standard 29 CFR 1910.134.[2]
Procedural Workflow: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Diagram: PPE Donning and Doffing Sequence
Caption: Workflow for the correct sequence of donning and doffing PPE.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, preferably under a safety shower.[10] Remove contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.[8] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill Response: In the case of a small spill, contain the material with an inert absorbent such as vermiculite, sand, or earth.[10] Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to protect personnel and the environment.
-
Chemical Waste: this compound waste should be collected in a clearly labeled, sealed container.[11] It should be segregated from other waste streams, particularly acids and oxidizing agents, to prevent hazardous reactions.[7][11]
-
Contaminated PPE: All disposable PPE, such as gloves, coveralls, and absorbent pads used for cleanup, should be considered hazardous waste. Place these items in a sealed, labeled hazardous waste container for disposal.
-
Disposal Method: Disposal must be carried out through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[11] Do not dispose of amines down the drain or in the regular trash.[11]
Diagram: Waste Disposal Workflow
Caption: Step-by-step process for the safe disposal of this compound waste.
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Amine Disposal For Businesses. Collect and Recycle. [Link]
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This compound | C12H25N. PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
